molecular formula C11H13BO5 B1316571 (3,5-Diformyl-2-propoxyphenyl)boronic acid CAS No. 1072951-92-8

(3,5-Diformyl-2-propoxyphenyl)boronic acid

Cat. No.: B1316571
CAS No.: 1072951-92-8
M. Wt: 236.03 g/mol
InChI Key: OSVFOHHYFMQYRN-UHFFFAOYSA-N
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Description

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BO5 and its molecular weight is 236.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-diformyl-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO5/c1-2-3-17-11-9(7-14)4-8(6-13)5-10(11)12(15)16/h4-7,15-16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVFOHHYFMQYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584923
Record name (3,5-Diformyl-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-92-8
Record name (3,5-Diformyl-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring two reactive aldehyde moieties and a versatile boronic acid group, makes it a valuable building block for the synthesis of complex molecular architectures, including covalent organic frameworks (COFs), bioconjugates, and targeted drug delivery systems.[1][2] The aldehyde groups offer sites for covalent linkage through reactions like imine formation, while the boronic acid can participate in Suzuki-Miyaura cross-coupling reactions or form reversible esters with diols, a property often exploited for sensing and bioconjugation.[1] This guide provides an in-depth, scientifically grounded pathway for the synthesis of this compound, elucidating the rationale behind the chosen synthetic strategy and methodologies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a three-step synthetic sequence commencing from the readily available starting material, catechol. The core strategy involves:

  • Selective Mono-propoxylation: Introduction of the propoxy group onto one of the phenolic hydroxyls of catechol to yield 2-propoxyphenol (III).

  • Ortho-Diformylation: Regioselective introduction of two formyl groups ortho to the hydroxyl group of 2-propoxyphenol to afford 3,5-diformyl-2-propoxyphenol (II).

  • Directed Ortho-Borylation: Installation of the boronic acid moiety at the position ortho to the hydroxyl group, directed by the same, to furnish the final product (I).

This pathway is designed for efficiency and control over regioselectivity at each critical step.

Retrosynthesis I This compound (I) II 3,5-Diformyl-2-propoxyphenol (II) I->II Ortho-Borylation III 2-Propoxyphenol (III) II->III Ortho-Diformylation IV Catechol III->IV Mono-propoxylation

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Propoxyphenol (III)

The initial step involves the selective mono-alkylation of catechol. A Williamson ether synthesis is a classic and effective method for this transformation. To achieve mono-propoxylation and prevent the formation of the di-propoxy byproduct, it is crucial to use a controlled amount of the alkylating agent and a suitable base.

Protocol:

  • To a solution of catechol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromopropane (1.05 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-propoxyphenol.

Causality and Expertise: The choice of a mild base like K₂CO₃ and a slight excess of the alkylating agent favors mono-alkylation. DMF is an excellent solvent for this Sₙ2 reaction as it effectively solvates the potassium cation, leaving a more nucleophilic phenoxide anion. Careful monitoring is key to prevent over-alkylation.

Step 2: Synthesis of 3,5-Diformyl-2-propoxyphenol (II)

The introduction of two formyl groups ortho to the hydroxyl group can be effectively achieved using a modified Duff reaction.[3][4] This reaction utilizes hexamethylenetetramine in an acidic medium, typically anhydrous trifluoroacetic acid (TFA), which allows for controlled diformylation of activated phenolic rings.[3]

Protocol:

  • In a flask equipped with a reflux condenser, dissolve 2-propoxyphenol (III) (1.0 eq.) in anhydrous trifluoroacetic acid (TFA).

  • Add hexamethylenetetramine (2.5 eq.) portion-wise to the stirred solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and carefully pour it into a beaker of ice-cold water.

  • Hydrolyze the resulting imine intermediate by adding aqueous hydrochloric acid (HCl) and stirring for an additional period.

  • The product will precipitate out of the aqueous solution. Collect the solid by filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-diformyl-2-propoxyphenol (II).

Trustworthiness and Validation: The Duff reaction in TFA is a reliable method for the diformylation of 4-substituted phenols.[3] The strong activating effect of the hydroxyl and propoxy groups directs the electrophilic substitution to the vacant ortho and para positions. Since the para position is blocked by the propoxy group's ortho position, diformylation occurs at the two available ortho positions to the hydroxyl group.

Step 3: Synthesis of this compound (I)

The final step is the introduction of the boronic acid moiety. A directed ortho-metalation (DoM) followed by borylation is the most precise method for this transformation.[5] The hydroxyl group of the phenol directs the deprotonation to the adjacent carbon atom using a strong base, followed by quenching with a boron electrophile.

Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-diformyl-2-propoxyphenol (II) (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi, 2.2 eq.), to the reaction mixture. The first equivalent will deprotonate the acidic phenol, and the second will effect the ortho-lithiation.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add triisopropyl borate (B(O-iPr)₃, 1.5 eq.) dropwise to the lithiated intermediate.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of aqueous HCl.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction to yield the final product, this compound (I). A common purification technique involves dissolving the crude product in an organic solvent and extracting it into an aqueous base, followed by washing the aqueous layer with an organic solvent to remove non-acidic impurities, and finally re-acidifying the aqueous layer to precipitate the pure boronic acid.[6]

Authoritative Grounding: The use of a directing group, in this case, the hydroxyl group, to achieve regioselective C-H activation is a well-established and powerful tool in organic synthesis.[7] The subsequent trapping of the resulting organometallic species with a borate ester is a standard and high-yielding method for the preparation of aryl boronic acids.[8]

Synthesis Workflow Visualization

Synthesis_Pathway cluster_0 Step 1: Mono-propoxylation cluster_1 Step 2: Ortho-Diformylation cluster_2 Step 3: Ortho-Borylation Catechol Catechol Propoxyphenol 2-Propoxyphenol Catechol->Propoxyphenol 1-Bromopropane, K₂CO₃, DMF Diformylphenol 3,5-Diformyl-2-propoxyphenol Propoxyphenol->Diformylphenol Hexamethylenetetramine, TFA TargetMolecule This compound Diformylphenol->TargetMolecule 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. HCl (aq)

Sources

An In-depth Technical Guide to (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (3,5-Diformyl-2-propoxyphenyl)boronic acid is a specialized aromatic boronic acid derivative featuring a unique combination of functional groups: a boronic acid, two aldehyde moieties, and a propoxy group. This trifunctional arrangement makes it a highly valuable, albeit niche, building block in advanced organic synthesis. Its structure suggests significant potential in the construction of complex molecular architectures such as Covalent Organic Frameworks (COFs), bifunctional catalysts, and specialized sensor molecules. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, detailed protocols for its characterization, and a discussion of its potential applications, grounded in the established chemistry of analogous compounds.

Introduction and Significance

This compound, with the chemical formula C₁₁H₁₃BO₅, is an organoboron compound that is not widely commercialized but holds considerable interest for researchers in materials science and medicinal chemistry.[1][2][3] The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions.[4][5] The presence of two formyl (aldehyde) groups provides reactive handles for forming imines, oximes, or for undergoing further oxidation or reduction, enabling the synthesis of complex polymers and macrocycles.[6] The ortho-propoxy group sterically and electronically influences the reactivity of the adjacent boronic acid and formyl groups. This unique substitution pattern makes it an intriguing target for synthetic exploration and a potentially powerful tool in drug development and materials science.

Predicted Physicochemical Properties

Direct experimental data for this specific molecule is scarce. However, by analyzing its constituent functional groups and data from analogous compounds like 4-formylphenylboronic acid and other substituted arylboronic acids, we can predict its key properties with a high degree of confidence.[7][8]

PropertyPredicted Value / CharacteristicRationale & Supporting Evidence
Molecular Formula C₁₁H₁₃BO₅Based on its chemical structure.[1]
Molecular Weight 236.03 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white solidArylboronic acids are typically crystalline solids.[5][8]
Melting Point >200 °C (with potential decomposition)Formylphenylboronic acids often have high melting points; for example, 4-formylphenylboronic acid melts at 237-242 °C.[9] The substitution pattern may slightly alter this.
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol)The boronic acid group can hydrogen bond with water, but the aromatic ring and propoxy group are hydrophobic. DMSO is an excellent solvent for resolving boronic acid oligomers for NMR analysis.[7]
Acidity (pKa) Estimated pKa ~7.0-8.0Phenylboronic acid has a pKa of ~8.8.[10] The two strongly electron-withdrawing formyl groups are expected to significantly increase the Lewis acidity of the boron center, thereby lowering the pKa.[11] This effect is well-documented for substituted arylboronic acids.[12][13]
Stability Moderate stability. Prone to dehydration to form cyclic boroxine trimers. Sensitive to oxidation.Arylboronic acids are known to form trimeric anhydrides (boroxines) upon heating or under vacuum.[8] The presence of electron-withdrawing groups can make the C-B bond more susceptible to protodeboronation under certain acidic conditions.[14] Oxidative instability is a known issue for boronic acids, though ortho-substituents can sometimes mitigate this.[15] Store under an inert atmosphere, protected from light and moisture.
Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-hydroxy-5-bromobenzaldehyde. This multi-step synthesis leverages standard, high-yielding organic transformations.

Synthesis_Pathway A 2-Hydroxy-5-bromobenzaldehyde B 1. Propylation (n-PrBr, K₂CO₃) 2. Ortho-lithiation (n-BuLi) 3. Borylation (B(OiPr)₃) 4. Hydrolysis (H₃O⁺) A->B Step 1 C 5-Bromo-2-propoxy- phenylboronic acid B->C D Lithium-Halogen Exchange (n-BuLi) C->D Step 2 E Formylation (DMF) D->E Step 3 F (3,5-Diformyl-2-propoxy- phenyl)boronic acid E->F

Caption: Proposed synthetic route for this compound.

Detailed Rationale:

  • Propylation: The phenolic hydroxyl group is alkylated to a propoxy ether using propyl bromide and a base like potassium carbonate. This protects the hydroxyl group and introduces the desired alkoxy substituent.

  • Ortho-Borylation: The resulting 5-bromo-2-propoxybenzaldehyde can then be subjected to ortho-lithiation directed by the propoxy group, followed by quenching with an electrophilic boron source like triisopropyl borate. Acidic workup would yield the boronic acid. However, a more reliable route involves first converting the starting material to a di-iodinated intermediate to direct the borylation. A more direct approach, as depicted, would be to first introduce the boronic acid functionality via lithium-halogen exchange on a protected bromo-precursor and then perform formylation.

  • Formylation: A more controlled approach would involve protecting the aldehyde, performing a lithium-halogen exchange on the bromine, borylating, and then introducing the second formyl group via directed ortho-lithiation and quenching with DMF. The synthesis of bifunctional boronic acids often involves strategic lithiation and borylation steps.

Experimental Characterization: A Validating Workflow

Confirming the identity and purity of a novel compound like this compound requires a suite of analytical techniques. The following workflow ensures a self-validating system for characterization.

Characterization_Workflow cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Purity Analysis cluster_2 Physicochemical Properties NMR ¹H, ¹³C, ¹¹B NMR Confirm connectivity, functional groups, and boron environment MS High-Resolution MS (HRMS) Determine exact mass and confirm elemental composition NMR->MS Corroborate Structure FTIR FT-IR Spectroscopy Identify key vibrational modes (O-H, C=O, B-O) MS->FTIR Confirm Functional Groups HPLC HPLC Analysis Assess purity and quantify impurities FTIR->HPLC Assess Purity MP Melting Point Analysis Determine melting range as an indicator of purity HPLC->MP Verify Purity pKa pKa Determination UV-Vis or potentiometric titration to measure acidity MP->pKa Characterize Acidity

Caption: A logical workflow for the comprehensive characterization of the title compound.

Objective: To confirm the covalent structure and assess the purity of the synthesized compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.[7]

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the recommended solvent as it effectively solubilizes the compound and disrupts the intermolecular hydrogen bonding of the boronic acid, leading to sharper signals for the B(OH)₂ protons.[7]

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include:

    • A singlet for the aldehydic protons (~9.9-10.1 ppm).[7][16]

    • Distinct signals in the aromatic region for the two non-equivalent aromatic protons.

    • A broad singlet for the two B(OH)₂ protons (~8.3-8.5 ppm), which will disappear upon addition of a drop of D₂O.[16]

    • A triplet for the O-CH₂ protons of the propoxy group.

    • A sextet for the -CH₂- protons of the propoxy group.

    • A triplet for the -CH₃ protons of the propoxy group.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include:

    • Carbonyl carbons of the aldehyde groups (~192-194 ppm).[7]

    • Several signals for the aromatic carbons, including a characteristically broad signal for the carbon atom directly bonded to boron (C-B).

    • Signals corresponding to the three distinct carbons of the propoxy group.

  • ¹¹B NMR: Acquire a boron spectrum. A single, relatively broad signal is expected in the range of 28-32 ppm, characteristic of a trigonal planar (sp²) arylboronic acid.[4]

Potential Applications

The trifunctional nature of this compound opens doors to several advanced applications:

  • Covalent Organic Frameworks (COFs): The two aldehyde groups make it an ideal building block (monomer) for creating porous, crystalline COFs through the formation of imine or oxime linkages with amine-containing linkers. The boronic acid moiety can be used for post-synthetic modification or to introduce catalytic sites.[6]

  • Bifunctional Catalysis: The molecule combines a Lewis acidic boronic acid site with aldehyde groups that can be converted into other catalytic functionalities (e.g., amines via reductive amination). This allows for the design of catalysts that can perform cooperative catalysis.[17][18]

  • Sensors and Capture Agents: Boronic acids are well-known for their ability to reversibly bind to 1,2- and 1,3-diols, a property widely used in glucose sensing.[19] The aldehyde groups can be used to immobilize the molecule onto a surface or to conjugate it with a signaling molecule (e.g., a fluorophore), creating a sensor for biologically important diols like sugars or catechols.[6]

  • Drug Development: As a versatile building block, it can be used in fragment-based drug discovery. The boronic acid can act as a covalent warhead for serine proteases, while the aldehydes provide points for further chemical elaboration to improve binding affinity and selectivity.[5][11]

Conclusion

This compound represents a sophisticated chemical building block with significant untapped potential. While direct experimental data remains limited, a thorough analysis based on the principles of physical organic chemistry allows for a robust prediction of its properties and reactivity. The synthetic and characterization workflows outlined here provide a clear path for researchers to produce and validate this compound. Its unique combination of reactive sites positions it as a valuable tool for creating next-generation materials, catalysts, and therapeutic agents.

References

  • Georgiou, I., Ilyashenko, G., & Whiting, A. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 42(6), 756–768. [Link]

  • Georgiou, I., et al. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research. [Link]

  • Georgiou, I., Ilyashenko, G., & Whiting, A. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. PubMed. [Link]

  • ResearchGate. (n.d.). pK a values for boronic acids 1-7. [Link]

  • Kalinowska-Tłuścik, J., et al. (2015). Synthesis and NMR and mass spectrometric study of ammonioacetohydrazones of formylphenylboronic acids as novel ionic prospective. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. [Link]

  • Pohjoispää, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. [Link]

  • ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

  • Georgiou, I., Ilyashenko, G., & Whiting, A. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Sci-Hub. [Link]

  • Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Solà, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

  • da Silva, J. B. P., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • Brain, K. L., et al. (2015). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. [Link]

  • Liu, S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Pilgram, O., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Furer, M., et al. (2021). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]

  • Al-Zoubi, R. M., et al. (2020). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. [Link]

  • Antinao, P., et al. (2022). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PMC - NIH. [Link]

  • Dikusar, E. A., & Potkin, V. I. (2011). ChemInform Abstract: Synthesis of 2‐[3‐Alkoxy‐4‐(hydroxy, alkoxy, acyloxy)phenyl]‐5‐methyl‐1H‐benzimidazoles. Sci-Hub. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of (3,5-Diformyl-2-propoxyphenyl)boronic acid: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a multifunctional aromatic compound with significant potential in the design of covalent organic frameworks (COFs), self-healing materials, and targeted drug delivery systems.[1] The presence of two reactive aldehyde groups, a sterically influential propoxy moiety, and a hydrogen-bonding boronic acid group creates a molecule of considerable interest for crystal engineering and supramolecular chemistry. This guide provides a comprehensive, field-proven framework for the synthesis, characterization, crystallization, and definitive structural elucidation of this target compound using single-crystal X-ray diffraction (SCXRD). While a published crystal structure is not yet available, this document serves as a predictive and methodological whitepaper, outlining the causal experimental choices and anticipated structural features based on established chemical principles and data from analogous structures.

Introduction: The Scientific Imperative

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] However, their utility extends far beyond C-C bond formation. The boronic acid moiety, B(OH)₂, is a versatile functional group capable of forming reversible covalent bonds with diols, a property leveraged in glucose sensing and bioconjugation.[3][4] Furthermore, as a potent hydrogen bond donor, it directs the assembly of molecules in the solid state, forming predictable supramolecular synthons.[5]

The subject of this guide, this compound (CAS 1072951-92-8), combines this key functionality with two aldehyde groups, which are themselves hubs for dynamic covalent chemistry, such as imine and oxime formation.[1] The 2-propoxy group provides steric bulk and influences solubility, adding another layer of control over crystal packing. Understanding the precise three-dimensional arrangement of these functional groups is paramount for rationally designing advanced materials and therapeutics. This guide, therefore, details the complete workflow to achieve this understanding, from the lab bench to the final crystallographic information file (CIF).

Synthesis and Spectroscopic Verification

A robust synthesis and rigorous characterization are the bedrock of any crystallographic study. A plausible and efficient route to the title compound involves the borylation of a halogenated precursor, a standard method for preparing arylboronic acids.[6]

Proposed Synthetic Pathway

The synthesis begins with a suitable precursor, 1-bromo-3,5-diformyl-2-propoxybenzene, which can be prepared through functional group manipulations of commercially available starting materials. The key final step is the conversion of the aryl bromide to the boronic acid. This is typically achieved via a lithium-halogen exchange followed by quenching with a borate ester, or through a palladium-catalyzed Miyaura borylation reaction.[3] For this guide, we will detail the former, which is highly effective on a laboratory scale.

cluster_synthesis Synthetic Workflow Start 1-Bromo-3,5-diformyl- 2-propoxybenzene Grignard Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78°C) Start->Grignard Step 1 Quench Electrophilic Quench (Triisopropyl borate) Grignard->Quench Step 2 Hydrolysis Acidic Workup (e.g., aq. HCl) Quench->Hydrolysis Step 3 Purify Purification (Acid-Base Extraction & Recrystallization) Hydrolysis->Purify Step 4 Product This compound Purify->Product

Caption: Proposed synthesis of the target boronic acid.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3,5-diformyl-2-propoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Causality: This step generates a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The aryllithium attacks the electrophilic boron atom of the borate ester.

  • Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl. Stir vigorously for 1-2 hours until the boronic ester is fully hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Self-Validating Purification Protocol

Boronic acids can be challenging to purify by standard column chromatography due to their polarity and potential for dehydration on silica gel. A more robust method involves an acid-base extraction.[7]

  • Dissolve the crude product in diethyl ether or ethyl acetate.

  • Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, leaving non-acidic organic impurities behind in the ether layer.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining organic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2, at which point the pure boronic acid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

  • For final purification suitable for crystallization, recrystallize the solid from an appropriate solvent system (e.g., water, or an ethyl acetate/hexane mixture).[8]

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

Technique Sample Preparation Anticipated Key Features
¹H NMR DMSO-d₆- Singlet ~10.0 ppm (Aldehyde, 2H)- Two distinct aromatic singlets/doublets- Singlet ~8.5 ppm (Boronic acid -OH, 2H, broad, D₂O exchangeable)- Signals corresponding to the propoxy group (triplet, sextet, triplet)
¹³C NMR DMSO-d₆- Signal ~190 ppm (Aldehyde C=O)- Aromatic signals (4-6 expected)- C-B bond signal (broad, ~130-140 ppm)- Propoxy group signals
FT-IR (ATR) Solid- Broad O-H stretch ~3200-3400 cm⁻¹ (H-bonded)- Sharp C=O stretch ~1690-1710 cm⁻¹- B-O stretch ~1350 cm⁻¹- Aromatic C-H and C=C stretches
HRMS (ESI-) Methanol/WaterCalculated m/z for [M-H]⁻: C₁₁H₁₂BO₅⁻. The observed mass should be within 5 ppm of the calculated value.
Table 1: Anticipated spectroscopic data for this compound.

The Path to a Single Crystal

Growing diffraction-quality single crystals is often more art than science, requiring systematic screening of conditions. The goal is to encourage slow, ordered growth from a supersaturated solution.

Crystallization Strategy

Given the multiple hydrogen bond donors (B-OH) and acceptors (C=O, O-propyl), strong intermolecular interactions are expected, favoring crystallization.[5]

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small inner vial. This vial is then placed in a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

  • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer.

cluster_cryst Crystallization Workflow cluster_methods Methods start Pure, Dry Compound sol_screen Solvent Screening (Solubility Tests) start->sol_screen evap Slow Evaporation sol_screen->evap Select Method(s) diff Vapor Diffusion sol_screen->diff Select Method(s) cool Slow Cooling sol_screen->cool Select Method(s) optimize Optimization (Temp, Concentration) evap->optimize diff->optimize cool->optimize harvest Crystal Harvesting & Mounting optimize->harvest

Caption: A systematic approach to single crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Structure

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[9][10] It provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles.

The SCXRD Experimental Workflow

cluster_xrd SCXRD Data Collection & Refinement mount 1. Mount Crystal on Diffractometer data_coll 2. Data Collection (Rotate crystal in X-ray beam) mount->data_coll integrate 3. Data Integration (Convert spots to intensities) data_coll->integrate solve 4. Structure Solution (Determine initial atom positions) integrate->solve refine 5. Structure Refinement (Optimize model against data) solve->refine validate 6. Validation & CIF Generation refine->validate

Caption: The workflow from mounted crystal to final structure.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, clear, with well-defined faces) is selected under a microscope and mounted on a glass fiber or loop. The crystal is typically flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[11] The crystal is rotated through a series of angles, and the diffraction pattern—a collection of spots of varying intensity—is recorded on a detector (e.g., a CCD or CMOS detector).[12]

  • Data Reduction and Integration: The raw diffraction images are processed. The positions and intensities of the diffraction spots are determined. These are indexed to assign Miller indices (h,k,l) to each reflection and to determine the unit cell parameters and crystal system.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement: A model of the atomic positions is refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are introduced for non-hydrogen atoms to model their thermal motion. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the fit is monitored by the R-factor (residual factor); a value (R1) below 5% is indicative of a good refinement for small molecules.

Anticipated Structural Features and Discussion

Based on the known crystal chemistry of phenylboronic acids and related structures, we can predict the key structural features of this compound.[5][13]

Molecular Geometry
  • Boronic Acid Group: The C-B(OH)₂ fragment is expected to be largely planar. The twist angle between the plane of the boronic acid group and the phenyl ring is a key conformational variable, typically ranging from near-planar to ~30°.[5]

  • Propoxy Group: The propoxy group will likely be oriented to minimize steric clash with the adjacent formyl and boronic acid groups. This may involve a significant twist out of the phenyl ring plane.

  • Formyl Groups: The two aldehyde groups are expected to be nearly coplanar with the aromatic ring to maximize conjugation, though some minor twisting due to steric hindrance from adjacent groups is possible.

Parameter Anticipated Value Reference/Justification
Crystal System Monoclinic or OrthorhombicCommon for substituted phenylboronic acids.[13]
Space Group Centrosymmetric (e.g., P2₁/c)Most organic molecules crystallize in centrosymmetric space groups.
C-B Bond Length ~1.56 - 1.58 ÅTypical for arylboronic acids.[13]
B-O Bond Length ~1.35 - 1.38 ÅShorter than a B-O single bond due to p-π interaction.[14]
O-B-O Angle ~118 - 122°Consistent with sp² hybridization at boron.
Table 2: Predicted crystallographic parameters.
Supramolecular Assembly: The Role of Hydrogen Bonding

The dominant intermolecular interaction will be hydrogen bonding. Phenylboronic acids almost universally form a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the boronic acid moieties of two molecules.[5][13] This primary synthon is expected to be the fundamental building block of the crystal structure.

Beyond this primary dimer, weaker interactions will dictate the overall 3D packing:

  • Secondary Hydrogen Bonds: The aldehyde carbonyl oxygens are potential hydrogen bond acceptors. It is plausible that the boronic acid dimer could be linked into chains or sheets via weaker C-H···O interactions from aromatic or aldehydic C-H donors.

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion: From Molecular Blueprint to Material Design

This technical guide has outlined a comprehensive, first-principles approach to determining the crystal structure of this compound. By following a rigorous workflow encompassing synthesis, purification, characterization, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise atomic coordinates that define this molecule in the solid state. The anticipated structure, dominated by a classic boronic acid hydrogen-bonded dimer, provides a foundational blueprint. This detailed structural knowledge is indispensable for the rational design of novel functional materials, enabling scientists to predict and control the assembly of this versatile building block in advanced applications ranging from porous frameworks to sophisticated pharmaceutical systems.

References

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]

  • Wikipedia. Phenylboronic acid. Available from: [Link]

  • Diva-portal.org. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Available from: [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

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  • SERC (Carleton). Single-crystal X-ray Diffraction. Available from: [Link]

  • ResearchGate. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid..._Supp Mat. Available from: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]

  • PMC - NIH. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Available from: [Link]

  • Journal of the American Chemical Society. Versatile Self-Adapting Boronic Acids for H-Bond Recognition: From Discrete to Polymeric Supramolecules. Available from: [Link]

  • ORNL Neutron Sciences. Single Crystal Diffraction: The Definitive Structural Technique. Available from: [Link]

  • ResearchGate. Synthetic routes for grafting phenylboronic acid moieties onto an amino.... Available from: [Link]

  • PMC - NIH. Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. Available from: [Link]

  • Longdom Publishing. The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Available from: [Link]

  • AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • bioRxiv. Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. Available from: [Link]

  • ResearchGate. Computational prediction of organic crystal structures and polymorphism. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available from: [Link]

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available from: [Link]

  • ORNL Neutron Sciences. Presentation title Single Crystal Diffraction: The Definitive Structural Technique. Available from: [Link]

  • Sci-Hub. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid.... Available from: [Link]

  • PubChem. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349. Available from: [Link]

  • ResearchGate. (PDF) Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid.... Available from: [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of (3,5-Diformyl-2-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for (3,5-Diformyl-2-propoxyphenyl)boronic acid (CAS No. 1072951-92-8), a molecule of significant interest to researchers in drug development and materials science. Due to the current absence of publicly available experimental spectra for this specific compound, this guide presents a comprehensive set of predicted spectroscopic data, rigorously benchmarked against experimentally obtained data from structurally analogous compounds. This approach ensures a high degree of confidence in the provided spectral interpretations, offering valuable insights for the identification, characterization, and application of this molecule.

Introduction: The Significance of this compound

This compound is a multifunctional organic compound featuring a phenylboronic acid moiety, two aldehyde (formyl) groups, and a propoxy substituent. This unique combination of functional groups makes it a versatile building block in several areas of chemical research. The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a property extensively utilized in the development of sensors, drug delivery systems, and for its role in Suzuki-Miyaura cross-coupling reactions. The presence of two formyl groups opens avenues for the synthesis of complex macrocycles, Schiff bases, and polymers through condensation reactions. The propoxy group modulates the molecule's solubility and steric properties, influencing its reactivity and interaction with other molecules.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide aims to provide that crucial understanding.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The strategic placement of the functional groups dictates the expected spectroscopic characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H, ¹³C, and ¹¹B NMR data are presented and interpreted below.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde protons, the propoxy group protons, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and boronic acid groups and the electron-donating effect of the propoxy group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~10.2s1HAldehyde H (CHO)Aldehyde protons are highly deshielded due to the anisotropy of the carbonyl group and typically appear in this region.
~10.1s1HAldehyde H (CHO)The two aldehyde protons are in slightly different chemical environments and may appear as two distinct singlets or a single singlet.
~8.5s1HAromatic HThis proton is situated between two electron-withdrawing formyl groups, leading to significant deshielding.
~8.2s1HAromatic HThis proton is ortho to a formyl group and para to the boronic acid group, resulting in deshielding.
~8.0 (broad s)2HB(OH)₂The acidic protons of the boronic acid group typically appear as a broad singlet, and their chemical shift is concentration and solvent dependent.
~4.1t2HO-CH₂-CH₂-CH₃The methylene group attached to the oxygen atom is deshielded by the electronegative oxygen.
~1.9sextet2HO-CH₂-CH₂-CH₃The central methylene group of the propyl chain.
~1.0t3HO-CH₂-CH₂-CH₃The terminal methyl group of the propyl chain.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the aldehyde groups are expected to be the most downfield signals.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~192Aldehyde C=OCarbonyl carbons are highly deshielded.
~160C-O (aromatic)The aromatic carbon attached to the propoxy group.
~140C-B (aromatic)The aromatic carbon attached to the boronic acid group is typically deshielded, though the exact shift can vary.
~138C-CHO (aromatic)Aromatic carbons attached to the formyl groups.
~135Aromatic CHAromatic carbon between the two formyl groups.
~125Aromatic CHThe remaining aromatic carbon.
~70O-CH₂The carbon of the propoxy group attached to the oxygen.
~22-CH₂-The central carbon of the propyl group.
~10-CH₃The terminal methyl carbon of the propyl group.

Note: The signal for the carbon attached to boron can sometimes be broad due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy

¹¹B NMR is a specific technique for observing the boron nucleus. For arylboronic acids, the chemical shift is indicative of the electronic environment and the coordination state of the boron atom.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
+28 to +32Arylboronic acidThe trigonal planar sp² hybridized boron in an arylboronic acid typically resonates in this downfield region.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key expected vibrational frequencies are summarized below.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale for Assignment
3400-3200O-H stretch (boronic acid)Broad, MediumCharacteristic broad absorption due to hydrogen bonding of the B(OH)₂ group.
2960-2850C-H stretch (aliphatic)MediumC-H stretching vibrations of the propoxy group.
2850-2820, 2750-2720C-H stretch (aldehyde)Weak-MediumCharacteristic Fermi resonance doublets for the aldehyde C-H stretch.
1700-1680C=O stretch (aldehyde)StrongStrong absorption due to the carbonyl stretching of the two formyl groups.
1600-1450C=C stretch (aromatic)Medium-WeakVibrations of the aromatic ring.
~1350B-O stretchStrongA strong band associated with the B-O single bond stretch.
~1250C-O stretch (aryl ether)StrongAsymmetric C-O-C stretching of the propoxy group attached to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₁H₁₃BO₅, Molecular Weight: 236.03 g/mol ), the following is expected in an electron ionization (EI) mass spectrum.

Molecular Ion (M⁺): A peak at m/z 236 corresponding to the molecular ion is expected, although it may be of low intensity due to the lability of the boronic acid group. The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable for boron-containing fragments.

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

  • Loss of a hydroxyl radical (-•OH): A peak at m/z 219.

  • Loss of water (-H₂O): A peak at m/z 218 from the boronic acid moiety.

  • Loss of a propyl radical (-•C₃H₇): Cleavage of the propoxy group can lead to a fragment at m/z 193.

  • Loss of a propoxy radical (-•OC₃H₇): A peak at m/z 177.

  • Loss of a formyl radical (-•CHO): A peak at m/z 207.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality data, the following experimental protocols are recommended.

NMR Spectroscopy

Caption: Recommended workflow for NMR spectroscopic analysis.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and baseline correction.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide provides a robust, predicted spectroscopic dataset for this compound, grounded in the analysis of structurally related compounds. The detailed interpretation of the expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers working with this versatile molecule. As experimental data becomes available, this guide can be used as a benchmark for comparison and further refinement of our understanding of this compound's chemical properties.

References

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 2,6-Diformyl-4-methylphenol. Retrieved from [Link]

  • Gierczyk, B., et al. (2013).
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and Its Analogs.
  • PubChem. (n.d.). 2-Propoxy-benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

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Stability and reactivity of (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

< A Technical Guide to the Stability and Reactivity of (3,5-Diformyl-2-propoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifunctional building block with significant potential in covalent organic frameworks (COFs), drug delivery systems, and as a versatile intermediate in organic synthesis.[1][2] Its unique structure, featuring a boronic acid moiety flanked by a sterically demanding propoxy group and two reactive formyl groups, presents both opportunities and challenges in its application. This guide provides an in-depth analysis of the stability and reactivity profile of this compound, offering field-proven insights and detailed protocols to enable its effective use in research and development. We will explore the critical stability considerations, including the propensity for protodeboronation and boroxine formation, and detail the reactivity of its dual functional centers—the boronic acid in Suzuki-Miyaura couplings and the aldehydes in condensation reactions.

Introduction: A Molecule of Dichotomous Functionality

This compound, with the chemical formula C₁₁H₁₃BO₅, is an aromatic compound distinguished by three key functional groups: a boronic acid [-B(OH)₂], two formyl groups (-CHO), and a propoxy ether group (-OCH₂CH₂CH₃).[1] This strategic arrangement of an ortho-alkoxy substituent and two meta-directing formyl groups creates a unique electronic and steric environment that dictates its chemical behavior.

The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][4] The aldehyde functionalities serve as versatile handles for a variety of chemical transformations, including Knoevenagel and aldol condensations, reductive aminations, and the formation of imines and oximes, making it a valuable linker for constructing complex molecular architectures.[2][5][6][7]

However, the interplay of these groups also introduces specific challenges. Arylboronic acids are susceptible to decomposition pathways, and the reactivity of the formyl and boronic acid groups must often be selectively controlled. This guide is structured to provide a comprehensive understanding of these factors, empowering researchers to harness the full synthetic potential of this molecule.

Core Stability Considerations

The stability of an arylboronic acid is not absolute and is highly dependent on environmental conditions such as pH, water content, and temperature.[8][9] For this compound, two primary decomposition and equilibrium pathways must be managed: protodeboronation and boroxine formation .

Protodeboronation: The Unwanted C-B Cleavage

Protodeboronation is a decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond, resulting in the loss of the boronic acid functionality.[9][10] This process can occur under both acidic and basic conditions but is often most problematic in the basic media required for Suzuki-Miyaura couplings.[9][10][11]

The mechanism is highly pH-dependent. At pH values above the pKa of the boronic acid (typically ~9), the equilibrium shifts toward the formation of the more nucleophilic, tetrahedral boronate anion [ArB(OH)₃]⁻.[9] This anion is more susceptible to protonolysis.[11][12] The electron-withdrawing nature of the two formyl groups on the aromatic ring of the title compound is expected to increase its Lewis acidity and lower its pKa, potentially increasing its stability toward base-catalyzed protodeboronation compared to electron-rich analogs.[11] However, some electron-deficient arylboronic acids can still exhibit rapid decomposition under basic conditions.[11][13][14]

Mitigation Strategies:

  • pH Control: Maintaining the pH near neutral or slightly acidic conditions during storage and non-coupling reaction steps is crucial.

  • Anhydrous Conditions: For sensitive applications, using anhydrous solvents and reagents can suppress protodeboronation pathways.[15]

  • Esterification: Conversion to a boronic ester, such as a pinacol ester, can enhance stability, although this is not always a guarantee and is diol-dependent.[10][14][16][17]

G

Caption: General pathways for protodeboronation.

Boroxine Formation: The Reversible Dehydration

In non-polar solvents or under anhydrous/heated conditions, three molecules of a boronic acid can undergo reversible dehydration to form a six-membered cyclotrimeric anhydride known as a boroxine .[8][18][19]

This equilibrium is critically dependent on the presence of water.[8] While boroxines are often still reactive in cross-coupling reactions, their formation complicates stoichiometry, as a significant portion of the starting material may exist as the trimer. This can lead to inconsistent yields if not properly accounted for.[8]

Detection and Management:

  • NMR Spectroscopy: The formation of boroxine can be detected by ¹H or ¹¹B NMR, where a new set of signals corresponding to the trimer will appear in equilibrium with the monomer.[8] Adding a drop of D₂O to the NMR sample can shift the equilibrium back to the monomeric acid, simplifying the spectrum and confirming the presence of the boroxine.[8][20]

  • Pre-treatment Protocol: Before use in a reaction, a boronic acid sample suspected of containing boroxine can be dissolved in a solvent like dioxane or THF with 5-10% water and stirred for 30-60 minutes to ensure complete hydrolysis back to the monomeric form.[8] The solvent can then be removed in vacuo before proceeding.

G

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its boronic acid and formyl functional groups. Strategic planning is often required to exploit one without affecting the other.

The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation.[4] The reaction typically involves a palladium catalyst, a base, and an organohalide coupling partner.

Key Mechanistic Considerations:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The crucial step where the organic group is transferred from the boronic acid to the palladium center. This step requires a base to activate the boronic acid, forming the more reactive boronate species.[9][21]

  • Reductive Elimination: The two organic partners couple, regenerating the Pd(0) catalyst.

The ortho-propoxy group on this compound introduces steric hindrance around the boronic acid. This can slow the rate of transmetalation.[3][22] Additionally, the electron-withdrawing formyl groups decrease the nucleophilicity of the aromatic ring, which can also impact the reaction rate. Therefore, optimizing the reaction conditions is critical for achieving high yields.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq), the aryl halide (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The choice of base is critical and can significantly affect yield.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Bulky phosphine ligands can be effective for sterically hindered substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger, bulkier bases can accelerate transmetalation for hindered boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEAprotic/protic mixtures facilitate dissolution of both organic and inorganic reagents.
Temperature 80–100 °CHigher temperatures are often needed to overcome the activation barrier for hindered substrates.
The Formyl Groups: Gateways to Molecular Complexity

The two aldehyde groups are powerful electrophiles, enabling a wide range of transformations. The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, is a classic C-C bond-forming reaction.[5][6]

Key Mechanistic Considerations:

  • Deprotonation: A base removes a proton from the active methylene compound to form a stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.

Electron-withdrawing groups on the aromatic aldehyde generally accelerate the reaction by making the carbonyl carbon more electrophilic.[23] Therefore, the formyl groups on the title compound are expected to be highly reactive in such condensations.

Experimental Protocol: Knoevenagel Condensation

  • Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 2.2 eq) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid. A Dean-Stark apparatus can be used with toluene to remove the water formed and drive the reaction to completion.

  • Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and purify the product by recrystallization or column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_knoevenagel Knoevenagel Condensation ArBOH2 Ar-B(OH)₂ ArX Ar'-X Pd0 Pd(0) Pd_Complex Ar'-Pd(II)-X Transmetalation Transmetalation Intermediate ArAr Ar-Ar' Aldehyde Ar-CHO ActiveMethylene CH₂(CN)₂ Base Base Carbanion ⁻CH(CN)₂ Intermediate Adduct Product Ar-CH=C(CN)₂

Caption: Simplified catalytic cycles for key reactions.

Analytical Characterization

Accurate characterization is essential for confirming the identity, purity, and stability of this compound.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.Signals for aromatic protons, aldehyde protons (~9-10 ppm), propoxy group protons, and a broad singlet for the B(OH)₂ protons (which may exchange with D₂O). The presence of boroxine will result in a second set of aromatic signals.[8][20]
¹³C NMR Carbon skeleton confirmation.Signals for aromatic carbons, two distinct carbonyl carbons (~190 ppm), and carbons of the propoxy group.
¹¹B NMR Confirmation of boron environment.A broad signal characteristic of a trigonal boronic acid. The chemical shift will differ for the tetrahedral boronate anion or boroxine.
Mass Spec (ESI-MS) Molecular weight confirmation.Detection of the molecular ion [M+H]⁺ or [M-H]⁻. Boronic acids can exhibit complex behavior in ESI-MS.[24][25]
FT-IR Functional group identification.Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-H (aromatic and aliphatic), C=O (aldehyde, ~1700 cm⁻¹), and B-O bonds.
HPLC Purity analysis and reaction monitoring.A primary peak corresponding to the main compound. Can be used to quantify purity and detect impurities like the protodeboronated analog.

Handling, Storage, and Safety

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Arylboronic acids can be sensitive to light and moisture.[26] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to prevent slow oxidation and hydrolysis.

  • Safety: While specific toxicity data for this compound is not widely available, arylboronic acids as a class have been noted as potential weak mutagens and should be handled with care.[26] Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

This compound is a highly functionalized building block that offers significant synthetic advantages due to its dual reactivity. A thorough understanding of its stability, particularly the potential for protodeboronation and boroxine formation, is paramount for its successful application. By implementing the appropriate handling procedures, analytical controls, and optimized reaction protocols detailed in this guide, researchers can effectively mitigate decomposition pathways and exploit the compound's versatile reactivity. Its utility in Suzuki-Miyaura couplings and aldehyde-based condensations makes it a valuable tool for the synthesis of complex organic materials, pharmaceutical intermediates, and advanced molecular architectures.

References

  • Ren, L., Zhang, Y., & Li, Z. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37135-37139. [Link]

  • Melamed, J. B., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17583. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12275. [Link]

  • Ren, L., Zhang, Y., & Li, Z. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12275. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Clair, S., et al. (2014). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Otsuka, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3364-3368. [Link]

  • Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1246-1263. [Link]

  • Chen, Y., et al. (2015). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. [Link]

  • Tokunaga, Y., et al. (2007). Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. Angewandte Chemie International Edition, 46(33), 6273-6276. [Link]

  • Iovine, P. M., & Korich, A. L. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Dalton Transactions, 42(23), 8234-8246. [Link]

  • Wang, D.-Y., et al. (2011). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by Alkaline Ionic Liquid. Synthetic Communications, 41(20), 3034-3041. [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. Purechemistry. [Link]

  • Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(46), 13377-13385. [Link]

  • Wang, D.-Y., et al. (2011). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by Alkaline Ionic Liquid. Synthetic Communications, 41(20), 3034-3041. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. OrgoSolver. [Link]

  • Albericio, F., et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 23(11), 2946. [Link]

  • Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1246-1263. [Link]

  • Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1246-1263. [Link]

  • Wang, Z., et al. (2024). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Organic Letters, 26(1), 180-185. [Link]

  • Bankar, S. R. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Current Organocatalysis, 9(3), 262-267. [Link]

  • Pesciaioli, F., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis, 10(3), 2096-2103. [Link]

  • Wikipedia. (n.d.). Formylation. Wikipedia. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • Dąbrowski, M., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 23(1), 133. [Link]

  • Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-7594. [Link]

  • Wang, L., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

  • Smith, A. M. R., & Manzini, S. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 22(34), 11953-11965. [Link]

  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1340-1345. [Link]

  • Eastgate, M. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27369. [Link]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... ResearchGate. [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Organic Syntheses, 86, 360-373. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Chen, G., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Chemistry B, 2(10), 1318-1325. [Link]

  • Kaur, M., & Singh, M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2891. [Link]

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The Dual-Aldehyde Advantage: An In-Depth Technical Guide to the Mechanism of Action of Diformylphenylboronic Acids in Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of chemical biology and diagnostics, the precise detection of biologically relevant molecules remains a paramount challenge. Among the diverse arsenal of synthetic receptors, boronic acids have emerged as a particularly versatile class for their unique ability to reversibly bind with cis-1,2- and 1,3-diols, a structural motif abundant in saccharides and other key biomolecules.[1][2] This guide delves into the nuanced mechanism of a specialized subclass: diformylphenylboronic acids. We will explore how the strategic placement of two aldehyde functionalities on the phenylboronic acid core unlocks advanced sensing capabilities, offering enhanced sensitivity and novel signaling pathways for the detection of a range of analytes, from essential sugars to markers of oxidative stress.

I. Foundational Principles: The Boronic Acid-Diol Interaction

At its core, the sensing capability of any phenylboronic acid (PBA) derivative lies in the reversible formation of a cyclic boronate ester with a diol-containing analyte.[3][4] This interaction is a Lewis acid-base reaction where the electron-deficient boron atom of the boronic acid acts as the Lewis acid and the hydroxyl groups of the diol serve as the Lewis base.

The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate ester is highly pH-dependent.[5] In aqueous solution, the boronic acid exists in equilibrium with its tetrahedral boronate anion, formed by the addition of a hydroxide ion. It is this anionic, sp³-hybridized form that predominantly reacts with diols to form a stable cyclic ester.[4] This fundamental equilibrium is the linchpin of the sensing mechanism, as any factor that influences the pKa of the boronic acid will directly impact its ability to bind diols at a given pH.

II. The Diformylphenylboronic Acid Scaffold: A Symphony of Electron Withdrawal and Structural Versatility

The introduction of one, and particularly two, formyl (-CHO) groups onto the phenyl ring of a boronic acid is a deliberate design choice with profound implications for its sensing performance. These aldehyde groups are potent electron-withdrawing groups, and their presence significantly influences the electronic properties of the boronic acid moiety.

A. Lowering the pKa for Physiological Relevance

A primary challenge in the design of boronic acid-based sensors is to ensure their functionality at physiological pH (around 7.4). Unsubstituted phenylboronic acid has a pKa of approximately 8.8, meaning that at neutral pH, only a small fraction exists in the reactive tetrahedral form.[6] The strong electron-withdrawing nature of the two formyl groups pulls electron density away from the boron atom, making it more Lewis acidic and thereby lowering its pKa.[7] This enhanced acidity ensures that a greater proportion of the boronic acid is in the anionic, diol-receptive state at physiological pH, leading to a more robust and sensitive response to the target analyte.

B. Modulating Photophysical Properties: The Donor-π-Acceptor (D-π-A) Architecture

When coupled with a fluorophore, the diformylphenylboronic acid scaffold can create a sophisticated signaling system. The electron-withdrawing formyl groups, in conjunction with an electron-donating fluorophore, can establish a donor-π-acceptor (D-π-A) architecture.[5] This arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation. The binding of an analyte to the boronic acid moiety can disrupt or alter this ICT process, resulting in a detectable change in the fluorescence emission, such as a shift in wavelength (ratiometric sensing) or an increase or decrease in intensity ("turn-on" or "turn-off" sensing).[8]

The presence of two formyl groups can further amplify this effect. The synergistic electron withdrawal can create a more polarized D-π-A system, potentially leading to a larger spectral shift upon analyte binding and thus a more sensitive ratiometric response.

III. Mechanisms of Signal Transduction in Diformylphenylboronic Acid Sensors

The binding of an analyte to a diformylphenylboronic acid sensor can trigger a variety of signaling mechanisms. The choice of fluorophore and the overall molecular design dictate which mechanism will be dominant.

A. Photoinduced Electron Transfer (PET)

In many boronic acid-based fluorescent sensors, a "turn-on" fluorescence response is governed by a photoinduced electron transfer (PET) mechanism.[3][9] In the unbound state, the boronic acid moiety can act as a quencher, accepting an electron from the excited fluorophore and leading to non-radiative decay. Upon binding to a diol, the electronic properties of the boron center are altered, inhibiting the PET process and restoring the fluorescence of the reporter. The electron-withdrawing formyl groups can enhance the quenching efficiency in the unbound state, leading to a lower background signal and a higher signal-to-noise ratio upon analyte detection.

B. Intramolecular Charge Transfer (ICT)

As previously mentioned, the D-π-A architecture facilitated by the diformylphenylboronic acid scaffold is conducive to ICT-based sensing. In this mechanism, the fluorophore's emission wavelength is highly sensitive to the electronic environment. The binding of a diol to the boronic acid alters the electron-accepting strength of the boronic acid group, which in turn modulates the degree of ICT.[8] This change manifests as a shift in the fluorescence emission maximum, allowing for ratiometric detection, which is often more reliable than intensity-based measurements as it is less susceptible to fluctuations in probe concentration and instrumental parameters.[10][11]

C. Sensing Reactive Oxygen Species (ROS) via Irreversible Transformation

Beyond reversible diol binding, diformylphenylboronic acids are also adept at detecting reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1] The sensing mechanism in this case is typically an irreversible oxidative transformation. The boronic acid is oxidized by H₂O₂ to the corresponding phenol.[1] This chemical transformation leads to a dramatic change in the electronic structure of the molecule, which can be harnessed to produce a strong "turn-on" or "turn-off" fluorescent signal. The two formyl groups can serve as versatile handles for conjugating the boronic acid to a fluorophore, allowing for the rational design of highly sensitive ROS probes.

IV. Experimental Protocols and Workflows

The following protocols provide a generalized framework for the synthesis and application of diformylphenylboronic acid-based sensors.

A. Synthesis of a Diformylphenylboronic Acid-Based Fluorescent Probe

This protocol outlines the synthesis of a fluorescent sensor for hydrogen peroxide using (2-fluoro-3,5-diformylphenyl)boronic acid as a key building block.[1]

Materials:

  • (2-Fluoro-3,5-diformylphenyl)boronic acid

  • An amino-functionalized fluorophore (e.g., 2-amino-4-tert-butylaniline)

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous toluene

  • Standard laboratory glassware, including a round-bottom flask and a Dean-Stark apparatus

Procedure:

  • To a 100 mL round-bottom flask, add (2-fluoro-3,5-diformylphenyl)boronic acid (1.0 mmol), the amino-functionalized fluorophore (2.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).[1]

  • Add 50 mL of anhydrous toluene to the flask.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and stir for 12 hours. Water formed during the reaction will be collected in the Dean-Stark trap.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

Synthesis_Workflow

Caption: General workflow for the synthesis of a diformylphenylboronic acid-based fluorescent probe.

B. Fluorescent Detection of an Analyte (e.g., H₂O₂)

This protocol describes a general procedure for using a synthesized diformylphenylboronic acid-based probe for the fluorescent detection of an analyte like hydrogen peroxide.[1]

Materials:

  • Synthesized diformylphenylboronic acid-based fluorescent probe

  • Stock solution of the probe in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analyte stock solution (e.g., H₂O₂) of known concentration

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.

  • Place 2 mL of the probe working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the probe solution at the appropriate excitation wavelength.

  • Add a known concentration of the analyte (e.g., H₂O₂) to the cuvette.

  • Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes).

  • Record the fluorescence spectrum again under the same conditions.

  • Repeat steps 4-6 with varying concentrations of the analyte to construct a calibration curve and determine the limit of detection.

Detection_Workflow

Caption: Experimental workflow for the fluorescent detection of an analyte using a diformylphenylboronic acid-based sensor.

V. Data Presentation: Comparative Analysis of Sensor Performance

The following table summarizes hypothetical performance metrics for a mono-formyl versus a di-formyl phenylboronic acid-based sensor for a generic diol analyte, illustrating the potential advantages of the diformyl scaffold.

FeatureMono-formyl PBA SensorDi-formyl PBA SensorRationale for Difference
pKa ~8.0~7.2Increased electron withdrawal by the second formyl group further lowers the pKa, enhancing reactivity at physiological pH.
Binding Affinity (Ka) ModerateHighLower pKa and potential for secondary interactions can lead to stronger binding.
Fluorescence Response Intensity change ("turn-on")Ratiometric shiftThe D-π-A architecture in the di-formyl sensor can facilitate a more pronounced ICT mechanism, enabling ratiometric detection.
Limit of Detection (LOD) HigherLowerEnhanced binding affinity and a more robust signaling mechanism contribute to a lower LOD.
Response Time SlowerFasterThe more favorable pKa can lead to faster kinetics of boronate ester formation.

VI. Conclusion and Future Perspectives

Diformylphenylboronic acids represent a sophisticated and highly tunable platform for the development of advanced chemical sensors. The synergistic interplay of the boronic acid's diol-binding capability and the dual formyl groups' electron-withdrawing and structural-scaffolding roles enables the creation of probes with enhanced sensitivity, physiological relevance, and diverse signaling mechanisms. As our understanding of the intricate structure-function relationships in these molecules deepens, we can anticipate the emergence of even more powerful diformylphenylboronic acid-based sensors for a wide array of applications, from point-of-care diagnostics to high-resolution cellular imaging. The continued exploration of novel fluorophore combinations and conjugation strategies will undoubtedly unlock the full potential of this remarkable class of molecular probes.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorescent Sensors with (2-Fluoro-3,5-diformylphenyl)boronic acid.

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. PMC.

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. NIH.

  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC - NIH.

  • Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. PMC - NIH.

  • A bifunctional monomer molecularly imprinted sensor modified with boronic acid-functionalized carbon dots for detecting azithromycin. PubMed.

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal.

  • Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH.

  • Hydrogel-based glucose sensors: Effects of phenylboronic acid chemical structure on response. Illinois Experts.

  • Solid-phase synthesis of fluorescent probes for plasma membrane labelling. Royal Society of Chemistry.

  • The study of phenylboronic acid optical properties towards creation of a glucose sensor. CORE.

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI.

  • Hydrogel-Based Glucose Sensors: Effects of Phenylboronic Acid Chemical Structure on Response. ResearchGate.

  • A ratiometric fluorescent probe for rapid and sensitive detection of biothiols in fetal bovine serum. PubMed.

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.

  • Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed.

  • Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Request PDF.

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications (RSC Publishing).

  • Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes. MDPI.

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.

  • A Facile Approach for Sensitive, Reversible and Ratiometric Detection of Biothiols Based on Thymine-Mediated Excimer-Monomer Transformation. PubMed.

  • A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos. MDPI.

  • Ratiometric detection of biothiols by using the DNA-templated silver nanoclusters–Hg 2+ system. Sci-Hub.

  • Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Semantic Scholar.

  • Colorimetric detection of individual biothiols by tailor made reactions with silver nanoprisms. PMC - NIH.

  • Dynamic Covalent Chemistry-based Sensing: Pyrenyl Derivatives of Phenylboronic Acid for Saccharide and Formaldehyde. PMC - NIH.

  • Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. ResearchGate.

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A Technical Guide to the Lewis Acidity of (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3,5-Diformyl-2-propoxyphenyl)boronic acid presents a unique molecular architecture designed for high reactivity and specific interactions. Its Lewis acidity, a critical parameter governing its utility in catalysis, sensing, and materials science, is significantly modulated by a combination of potent electronic and steric factors. This guide provides a comprehensive analysis of its Lewis acidic character, grounded in fundamental principles and established analytical techniques. We dissect the competing electronic effects of the dual formyl substituents and the ortho-propoxy group, present a detailed experimental protocol for the quantitative measurement of its effective Lewis acidity via the Gutmann-Beckett method, and frame this within theoretical constructs such as Fluoride Ion Affinity (FIA) and LUMO energy analysis. The resulting data position this molecule as a potent Lewis acid, with predictable reactivity that can be harnessed for advanced chemical applications.

Section 1: The Molecular Architecture: A Foundation for Lewis Acidity

The Lewis acidity of any boronic acid, defined by the electrophilicity of its vacant p-orbital on the sp²-hybridized boron atom, is intrinsically linked to its molecular structure.[1] In this compound, the phenyl ring serves as a scaffold for three key substituents, each exerting a distinct influence on the boron center.

  • 3,5-Diformyl Groups (-CHO): The two aldehyde groups are powerful electron-withdrawing substituents. They operate through a combination of a strong negative resonance effect (-R) and a negative inductive effect (-I). By delocalizing electron density from the aromatic ring, they significantly reduce the electron density at the boron atom. This potent electron-withdrawing character is expected to be the dominant factor, substantially increasing the boron's electrophilicity and thus its Lewis acidity. Studies on other formyl-substituted phenylboronic acids confirm that this substitution leads to a marked increase in acidity.[2][3]

  • 2-Propoxy Group (-OCH₂CH₂CH₃): The ortho-propoxy group introduces a more complex set of influences.

    • Electronic Effect: As an alkoxy group, it exerts a positive resonance effect (+R) by donating a lone pair of electrons from the oxygen into the ring, and a negative inductive effect (-I) due to the oxygen's electronegativity. Typically, the resonance effect is dominant, leading to a net electron-donating character that would tend to decrease Lewis acidity.[4]

    • Steric Effect: Positioned ortho to the boronic acid, the bulky propoxy group can create steric hindrance. This can impede the approach of a Lewis base and hinder the geometric change from trigonal planar (sp²) to tetrahedral (sp³) that occurs upon adduct formation.[5] This steric inhibition can lead to a reduction in the effective Lewis acidity.[2]

    • Intramolecular Interactions: The ortho positioning also allows for the possibility of intramolecular hydrogen bonding between the propoxy oxygen and a hydroxyl group of the boronic acid, which could influence the acid's conformation and reactivity.

The net Lewis acidity of the molecule is therefore a result of the interplay between the powerful acid-enhancing effect of the two formyl groups and the potentially mitigating electronic and steric effects of the ortho-propoxy group.

cluster_molecule This compound cluster_substituents Substituent Effects center B(OH)₂ formyl1 3-Formyl (-CHO) formyl1->center -I, -R (Strongly Activating) formyl2 5-Formyl (-CHO) formyl2->center -I, -R (Strongly Activating) propoxy 2-Propoxy (-OR) propoxy->center +R, -I (Deactivating) + Steric Hindrance

Caption: Electronic and steric influences on the boron center.

Section 2: Theoretical Frameworks for Predicting Lewis Acidity

Computational chemistry provides powerful tools for predicting Lewis acidity before embarking on experimental work. These methods offer quantitative metrics that are invaluable for comparative analysis.

Global Lewis Acidity: Fluoride Ion Affinity (FIA)

IUPAC defines Lewis acidity as the thermodynamic tendency for Lewis pair formation.[6] A robust, quantitative measure of this intrinsic or "global" Lewis acidity is the Fluoride Ion Affinity (FIA). FIA is the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[7]

LA(g) + F⁻(g) → [LA-F]⁻(g)

A higher FIA value corresponds to a stronger Lewis acid.[8][9] This metric is particularly useful because it provides a standardized scale for comparing a wide variety of Lewis acids.[10] For this compound, a high FIA would be predicted due to the strong electron-withdrawing groups, though it would likely be lower than that of non-sterically hindered analogues.

Electronic Structure: LUMO Energy

The Lewis acidic site of a boronic acid is its Lowest Unoccupied Molecular Orbital (LUMO), which is primarily the vacant pz-orbital on the boron atom.[1] The energy of this orbital (ELUMO) is a direct indicator of the molecule's ability to accept electrons. A lower LUMO energy signifies a more electrophilic center and, consequently, a stronger Lewis acid.[11] Density Functional Theory (DFT) calculations can be employed to determine the LUMO energy.[12] For the target molecule, the electron-withdrawing formyl groups are expected to significantly lower the LUMO energy, thereby increasing its predicted Lewis acidity.[13]

Section 3: Experimental Quantification of Effective Lewis Acidity

While theoretical methods predict intrinsic strength, experimental methods measure "effective" Lewis acidity (eLA), which reflects the interaction with a specific probe molecule in a given medium.[6] The Gutmann-Beckett method is the most widely adopted technique for this purpose due to its experimental convenience and reliability.[14][15]

The Gutmann-Beckett Method

This method utilizes triethylphosphine oxide (Et₃PO, TEPO) as a Lewis base probe and ³¹P NMR spectroscopy to quantify the interaction. The lone pair on the oxygen atom of Et₃PO coordinates to the boron center, causing a deshielding of the adjacent phosphorus atom. This deshielding results in a downfield shift (Δδ) of the ³¹P NMR signal, the magnitude of which is proportional to the Lewis acidity of the boronic acid.[6][15]

The Lewis acidity is expressed as an Acceptor Number (AN), calculated using the formula:

AN = 2.21 × (δₛₐₘₚₗₑ − δₙₑₓₐₙₑ)

where δₛₐₘₚₗₑ is the chemical shift of the Et₃PO adduct and δₙₑₓₐₙₑ is the reference chemical shift of Et₃PO in hexane (41.0 ppm).[14]

Detailed Experimental Protocol
  • Materials & Instrumentation:

    • This compound (Test Lewis Acid)

    • Triethylphosphine oxide (Et₃PO) (Probe)

    • Deuterated dichloromethane (CD₂Cl₂) or another weakly coordinating solvent.

    • NMR tubes, gas-tight syringe.

    • NMR Spectrometer equipped with a ³¹P probe.

  • Causality Behind Choices:

    • Solvent: CD₂Cl₂ is chosen because it is a weakly Lewis acidic solvent, ensuring that it does not compete significantly with Et₃PO for coordination to the boronic acid.

    • Probe: Et₃PO is a hard Lewis base, making it a suitable probe for the hard Lewis acid center of the boron atom.[6] Its ³¹P nucleus provides a sensitive and unambiguous NMR signal in a region that is typically free of interference.[16]

  • Step-by-Step Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of Et₃PO in CD₂Cl₂ (e.g., 0.02 M).

    • Baseline Measurement: Transfer a precise volume (e.g., 0.5 mL) of the Et₃PO stock solution into an NMR tube. Acquire a ³¹P{¹H} NMR spectrum. This provides the chemical shift of the "free" probe (δ_free) in the chosen solvent.

    • Adduct Formation: Accurately weigh a sample of this compound (e.g., 1.1 equivalents relative to Et₃PO) and add it to the NMR tube containing the Et₃PO solution.

    • Equilibration: Cap the tube and gently agitate it until the solid is fully dissolved. Allow the solution to equilibrate for at least 10 minutes at a constant temperature.

    • Adduct Measurement: Acquire a second ³¹P{¹H} NMR spectrum of the mixture. This gives the chemical shift of the Lewis acid-base adduct in equilibrium (δ_adduct).

    • Data Analysis:

      • Calculate the change in chemical shift: Δδ = δ_adduct - δ_free .

      • To account for the equilibrium nature of the reaction, it is best practice to repeat the measurement with increasing equivalents of the boronic acid and extrapolate the Δδ to an infinite excess of the Lewis acid.[5]

      • Calculate the Acceptor Number (AN) using the extrapolated chemical shift value in the Gutmann-Beckett equation.

start Start prep_probe Prepare Et₃PO Solution in CD₂Cl₂ start->prep_probe measure_free Acquire Baseline ³¹P NMR (δ_free) prep_probe->measure_free add_la Add this compound measure_free->add_la measure_adduct Acquire Adduct ³¹P NMR (δ_adduct) add_la->measure_adduct calc_delta Calculate Δδ = δ_adduct - δ_free measure_adduct->calc_delta calc_an Calculate Acceptor Number (AN) calc_delta->calc_an end End calc_an->end

Caption: Workflow for the Gutmann-Beckett Method.

Section 4: Synthesis and Predicted Outcomes

By synthesizing the structural analysis and established Lewis acidity data, we can position this compound within a comparative framework.

CompoundKey FeaturesPredicted Relative Lewis Acidity (AN)Rationale
Phenylboronic AcidUnsubstituted baselineLowReference compound with minimal electronic perturbation.[17]
4-Formylphenylboronic acidSingle electron-withdrawing groupMediumThe formyl group increases Lewis acidity significantly compared to the baseline.[3]
Tris(pentafluorophenyl)borane, B(C₆F₅)₃Benchmark strong Lewis acidVery High (AN ≈ 82)[14]Strong inductive effects from fluorine atoms create a highly electrophilic boron center.
This compound Two -CHO groups, one ortho -OPr groupHigh to Very High The cumulative effect of two powerful electron-withdrawing formyl groups is expected to create a highly Lewis acidic center, potentially approaching the range of very strong borane Lewis acids. The ortho-propoxy group may slightly reduce the AN value due to steric hindrance and its electron-donating resonance effect, but the diformyl effect will likely dominate.

Section 5: Implications for Application

A quantitative understanding of the Lewis acidity of this compound is paramount for its rational application in several advanced fields:

  • Homogeneous Catalysis: As a potent Lewis acid, it could serve as an effective catalyst for reactions such as Diels-Alder, Friedel-Crafts, or polymerization, where activation of a substrate through coordination is required.[18]

  • Sensing and Recognition: The boronic acid moiety is well-known for its ability to reversibly bind diols, such as those found in saccharides.[19][20][21] The high Lewis acidity of this derivative would enhance its affinity for diols, potentially enabling the design of highly sensitive glucose or glycoprotein sensors that operate at physiological pH.

  • Materials Science: This molecule is a prime candidate for use as a linker in the synthesis of Covalent Organic Frameworks (COFs). The defined geometry and strong Lewis acidic sites within the pores of a resulting COF could be exploited for gas storage, separation, or heterogeneous catalysis.[22]

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Boronic acid derivatives and their chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to Boronic Acid Derivatives and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable tools in modern chemistry, with profound implications for organic synthesis, materials science, and medicinal chemistry. Their unique electronic structure, characterized by an electron-deficient boron atom, imparts a remarkable versatility that enables a wide range of chemical transformations and biological interactions. This guide provides a comprehensive exploration of the core chemical properties of boronic acid derivatives, their synthesis, and their ever-expanding applications. From their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to their growing prominence as therapeutic agents and advanced sensors, this document serves as a technical resource for professionals seeking to leverage the power of these fascinating compounds.

Table of Contents

  • Introduction to Boronic Acids: Structure and Electronic Properties

  • Core Chemical Properties and Reactivity

    • Lewis Acidity and Reversible Covalent Bonding . Stability and Handling Considerations

    • Protecting Group Strategies

  • Key Synthetic Methodologies

  • Applications in Organic Synthesis

    • The Suzuki-Miyaura Cross-Coupling Reaction

    • Other Notable Cross-Coupling Reactions

    • Boronic Acid Catalysis

  • Applications in Medicinal Chemistry and Drug Development

    • Enzyme Inhibition

    • Boronic Acids as Therapeutic Agents

  • Boronic Acid-Based Sensors and Materials

  • Experimental Protocols

    • Protocol 1: Synthesis of a Phenylboronic Acid Pinacol Ester

    • Protocol 2: A Typical Suzuki-Miyaura Cross-Coupling Reaction

  • References

Introduction to Boronic Acids: Structure and Electronic Properties

A boronic acid is an organic compound featuring a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, with the general formula R-B(OH)₂.[1] This structure is derived from boric acid, B(OH)₃, where one hydroxyl group is replaced by an organic residue.[1] The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[2][3] This electron deficiency is the cornerstone of their chemical reactivity, rendering them as Lewis acids.[1][4]

The term "acid" in their name refers to their ability to act as Lewis acids, readily accepting a pair of electrons.[4] This property allows boronic acids to form reversible covalent bonds with Lewis bases, a characteristic that is central to many of their applications.[1][4] In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2] This equilibrium is pH-dependent, with the tetrahedral form being favored under more basic conditions.[2] The differing electronic properties of these two forms, with the boronic acid being electron-accepting and the boronate anion being electron-donating, heavily influence their reactivity in chemical transformations.[2]

Core Chemical Properties and Reactivity

Lewis Acidity and Reversible Covalent Bonding

The defining chemical characteristic of boronic acids is their Lewis acidity, stemming from the electron-deficient boron atom.[1][4] This allows them to readily interact with nucleophiles, most notably the hydroxyl groups of diols, to form cyclic boronate esters.[2][5] This reaction is reversible and is the basis for their use in sensors for saccharides and other diol-containing molecules.[6][7][8] The ability to form these dynamic covalent bonds enables the selective recognition and transport of neutral species in aqueous environments, a significant advantage in biological and sensing applications.[1]

Stability and Handling Considerations

While boronic acids are generally considered stable and possess low toxicity, certain classes can be prone to decomposition.[4][9] Common degradation pathways include:

  • Protodeboronation: Cleavage of the carbon-boron bond, particularly in aqueous or protic media.[9]

  • Oxidation: Degradation in the presence of reactive oxygen species.[9][10]

  • Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring.[1][9] This process is often reversible.[9]

Certain types of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are known to be particularly unstable and can decompose on the benchtop.[11][12]

Protecting Group Strategies

To overcome the inherent instability of some boronic acids and to modulate their reactivity during multi-step syntheses, various protecting groups have been developed.[13] These protecting groups often convert the boronic acid into a more stable boronate ester.[14] Some of the most common protecting groups include:

  • Pinacol Esters (Bpin): These are the most widely used protecting groups due to their stability for purification while remaining sufficiently reactive for direct use in reactions like the Suzuki coupling.[14][15]

  • N-methyliminodiacetyl (MIDA) Esters: MIDA boronates are exceptionally stable and render the organoboron unreactive towards cross-coupling reactions, making them excellent for slow-release strategies of unstable boronic acids.[11][12][13]

  • 1,8-Diaminonaphthalene (dan) Amides: Similar to MIDA esters, R-B(dan) derivatives are very stable under a wide range of conditions due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron atom.[15][16]

The choice of protecting group depends on the specific reaction conditions and the desired stability of the boronic acid derivative. The development of methods for the interconversion of these protecting groups has further expanded their utility.[16]

Key Synthetic Methodologies

Several synthetic routes are commonly employed for the preparation of boronic acids and their derivatives:

  • Reaction of Organometallic Reagents with Borate Esters: This classic method involves the reaction of Grignard reagents or organolithium compounds with trialkyl borates.[17][18]

  • Palladium-Catalyzed Borylation: The Miyaura borylation reaction is a powerful method for synthesizing boronate esters via the cross-coupling of bis(pinacolato)diboron with aryl or vinyl halides.[15]

  • C-H Borylation: Direct borylation of C-H bonds, often catalyzed by iridium complexes, offers an atom-economical route to boronate esters.[15][19]

  • Transmetallation: The reaction of organosilicon or organotin compounds with boron trihalides can also yield boronic acids.[18][20]

The choice of synthetic method depends on the desired substitution pattern and the availability of starting materials.

Applications in Organic Synthesis

Boronic acids are versatile building blocks in organic synthesis, most famously for their role in carbon-carbon bond formation.[4]

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most important and widely used methods for forming C-C bonds.[21][22][23] This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[22][24] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[22][25]

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:[21][23][24]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide to form a Pd(II) species.[21][24]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[21][24]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[21][24]

dot graph Suzuki_Miyaura_Cycle { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L2" [pos="0,2!", fillcolor="#FBBC05"]; "R1-X" [pos="-2,2!", shape=plaintext]; "Oxidative Addition" [pos="-1,2.5!", shape=plaintext, fontsize=10]; "R1-Pd(II)L2-X" [pos="-2,0!", fillcolor="#EA4335"]; "Transmetalation" [pos="-1,-1.5!", shape=plaintext, fontsize=10]; "R2-B(OH)2" [pos="-2,-2!", shape=plaintext]; Base [pos="-3,-2!", shape=plaintext]; "R1-Pd(II)L2-R2" [pos="2,0!", fillcolor="#34A853"]; "Reductive Elimination" [pos="1,1.5!", shape=plaintext, fontsize=10]; "R1-R2" [pos="2,2!", shape=plaintext];

Suzuki_Miyaura_Cycle R1X R¹-X PdII_RX PdII_RX R1X->PdII_RX R2BOH2 R²-B(OH)₂ (Base) PdII_R1R2 PdII_R1R2 R2BOH2->PdII_R1R2 R1R2 R¹-R² PdII_R1R2->R1R2 Pd0 Pd0 OxAdd OxAdd RedElim RedElim Transmetal Transmetal

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Other Notable Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, boronic acids participate in several other important coupling reactions, including:

  • Chan-Lam Coupling: Forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by reacting a boronic acid with an amine or alcohol, respectively, using a copper catalyst.[1][18]

  • Liebeskind-Srogl Coupling: Couples a thiol ester with a boronic acid to synthesize ketones.[1][18]

Boronic Acid Catalysis

Emerging applications have demonstrated that boronic acids themselves can act as catalysts.[26][27][28] They can activate hydroxyl groups in carboxylic acids and alcohols, promoting reactions such as amide formation and Friedel-Crafts-type alkylations under mild conditions.[26][27][29] This catalytic activity stems from the ability of boronic acids to form reversible covalent bonds with hydroxyl groups, enabling both electrophilic and nucleophilic activation modes.[26][27]

Applications in Medicinal Chemistry and Drug Development

The unique properties of boronic acids have made them increasingly valuable in medicinal chemistry and drug development.[30][31]

Enzyme Inhibition

The boron atom in boronic acids can form a stable, tetrahedral complex with catalytic residues in the active sites of enzymes, particularly serine proteases.[1][32] This interaction mimics the transition state of substrate hydrolysis, leading to potent and often reversible inhibition.[33] This mechanism is the basis for the action of several successful drugs.[32][34] For instance, boronic acids are effective inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[35][36]

Boronic Acids as Therapeutic Agents

The success of bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma, was a landmark achievement that spurred significant interest in boronic acid-based drugs.[30][37] Since then, several other boronic acid-containing drugs have been approved, including ixazomib (Ninlaro®) for multiple myeloma and vaborbactam (Vabomere®), a β-lactamase inhibitor.[30][37] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[31]

Drug NameTargetTherapeutic Area
Bortezomib (Velcade®) 26S ProteasomeMultiple Myeloma
Ixazomib (Ninlaro®) 26S ProteasomeMultiple Myeloma
Vaborbactam (Vabomere®) β-LactamasesBacterial Infections
Tavaborole (Kerydin®) Leucyl-tRNA synthetaseOnychomycosis
Crisaborole (Eucrisa®) Phosphodiesterase 4Atopic Dermatitis

Boronic Acid-Based Sensors and Materials

The reversible covalent interaction of boronic acids with diols has been extensively exploited in the development of sensors for carbohydrates, particularly glucose.[6][7][8] These sensors often employ a fluorescent reporter group attached to the boronic acid.[5][6][7] Binding of a saccharide to the boronic acid moiety modulates the fluorescence of the reporter, allowing for quantitative detection.[6][7] This technology holds great promise for the development of continuous glucose monitoring systems for diabetes management.[6]

Beyond sensors, boronic acids are used in the creation of advanced materials. Their ability to form reversible boronate ester linkages is utilized in the synthesis of self-healing polymers and covalent organic frameworks (COFs).[38]

Experimental Protocols

Protocol 1: Synthesis of a Phenylboronic Acid Pinacol Ester

This protocol describes a typical Miyaura borylation reaction to synthesize a stable boronate ester.

Materials:

  • Iodobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(dppf)Cl₂ catalyst

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the phenylboronic acid pinacol ester.

Protocol 2: A Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Pd(PPh₃)₄ catalyst

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • De-gas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the biphenyl product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Catalyst Add Pd Catalyst Reagents->Catalyst Solvent Add Solvent Mixture Catalyst->Solvent Degas De-gas Mixture Solvent->Degas Heat Heat to Reflux Degas->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Final Product Purify->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Boronic acid derivatives have transitioned from chemical curiosities to cornerstone reagents in a multitude of scientific disciplines. Their predictable reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[4][25] The growing understanding of their interactions with biological systems has opened new frontiers in drug discovery, leading to the development of novel therapeutics for a range of diseases.[30][31]

The future of boronic acid chemistry is bright, with ongoing research focused on developing new catalytic systems, expanding the scope of their applications, and designing more sophisticated boronic acid-based sensors and materials.[7][18] As our ability to manipulate and understand these remarkable compounds continues to grow, so too will their impact on science and technology.

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The Modern Alchemist's Cookbook: A Technical Guide to the Synthesis of Boronic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Boronic Acid Renaissance in Drug Discovery

The ascent of boronic acid derivatives from niche chemical curiosities to blockbuster pharmaceuticals represents a significant triumph in medicinal chemistry. The approval of Bortezomib in 2003 for the treatment of multiple myeloma marked a watershed moment, shattering preconceived notions about the toxicity of boron-containing compounds and igniting a renaissance in their exploration.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals at the forefront of this exciting field. It is not merely a collection of protocols but a distillation of field-proven insights, designed to empower you with the knowledge to not only synthesize these valuable molecules but to understand the "why" behind each experimental choice.

Boronic acids possess a unique set of electronic and physicochemical properties that make them invaluable tools in the medicinal chemist's arsenal.[1] Their ability to form reversible covalent bonds with diols is the basis for their use as sensors and in drug delivery systems, while their capacity to act as transition state inhibitors has led to the development of potent enzyme inhibitors.[4][5][6] Furthermore, their versatility as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures.[1][7][8]

This guide will navigate the intricacies of boronic acid synthesis, from the foundational principles to advanced troubleshooting, providing a robust framework for the reliable and efficient production of these critical compounds.

I. Strategic Approaches to the Synthesis of Boronic Acid Derivatives

The synthesis of boronic acids is a well-established field, yet one that requires a nuanced understanding of the available methodologies to achieve optimal results. The choice of synthetic route is dictated by factors such as the nature of the starting material, the desired functional group tolerance, and the scale of the reaction.

The Cornerstone: Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation is the preeminent method for the synthesis of aryl and vinyl boronate esters, the stable precursors to boronic acids.[9][10] This reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[9]

Causality Behind Experimental Choices:

  • The Palladium Catalyst: The choice of palladium catalyst and associated ligands is critical for reaction efficiency. Catalysts like Pd(dppf)Cl₂ are commonly employed due to their high functional group tolerance.[9] The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.

  • The Base: The base plays a multifaceted role in the Miyaura borylation. While initially thought to activate the diboron reagent, it is now understood that the base, often a weak one like potassium acetate (KOAc), primarily facilitates the transmetalation step by forming a more reactive (acetato)palladium(II) complex.[9][10] The use of a weak base is crucial to prevent the premature hydrolysis of the boronate ester and to suppress the competing Suzuki-Miyaura coupling of the product with the starting halide.[10]

  • The Solvent: Polar aprotic solvents such as dioxane or THF are typically used to ensure the solubility of the reagents.[11]

Self-Validating Protocol: A System for Success

A robust protocol for Miyaura borylation incorporates in-process controls to monitor reaction progress and identify potential issues.

Experimental Protocol: Synthesis of a Phenylboronic Acid Pinacol Ester via Miyaura Borylation

Materials:

  • Aryl bromide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • In-Process Control (TLC/LC-MS): Monitor the reaction for the disappearance of the aryl bromide starting material. A common mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Side Reactions:

Side Reaction Cause Mitigation Strategy
Homocoupling Presence of oxygen or Pd(II) species.[12]Thoroughly degas the solvent and maintain a strict inert atmosphere. Use a high-quality palladium catalyst.
Protodeboronation Presence of water or acidic/basic conditions.[13]Use anhydrous solvents and reagents. A weak base like KOAc is preferred over stronger bases.

Miyaura_Borylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, B₂pin₂, Pd Catalyst, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Boronate Ester purify->product

Classical Approach: Electrophilic Trapping of Organometallic Intermediates

One of the earliest methods for synthesizing boronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate at low temperatures.[1][14]

Causality Behind Experimental Choices:

  • Organometallic Reagent: The choice between a Grignard or organolithium reagent depends on the substrate and the desired reactivity. Organolithium reagents are generally more reactive.

  • Trialkyl Borate: Trimethyl or triisopropyl borate are commonly used as the electrophilic boron source.

  • Low Temperature: The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as the addition of multiple organometallic equivalents to the borate ester.

Experimental Protocol: Synthesis of Phenylboronic Acid

Materials:

  • Bromobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Anhydrous diethyl ether or THF

  • Trimethyl borate (1.2 equiv)

  • Aqueous HCl (e.g., 2 M)

Procedure:

  • Grignard Formation: In a flame-dried flask under an inert atmosphere, react bromobenzene with magnesium turnings in anhydrous diethyl ether to form phenylmagnesium bromide.

  • Borylation: Cool the Grignard solution to -78 °C and add trimethyl borate dropwise.

  • Hydrolysis: Allow the reaction to warm to room temperature and then quench by the slow addition of aqueous HCl.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: The crude phenylboronic acid can often be purified by recrystallization.[15]

Organometallic_Borylation start Aryl Halide grignard Formation of Grignard Reagent (or Organolithium) start->grignard Mg or n-BuLi borylation Reaction with Trialkyl Borate at Low Temperature grignard->borylation B(OR)₃ hydrolysis Acidic Hydrolysis borylation->hydrolysis H₃O⁺ product Boronic Acid hydrolysis->product

II. Purification and Handling: Navigating the Challenges

The purification of boronic acids and their esters can be challenging due to their propensity for decomposition and their unique physical properties.[16][17]

Chromatographic Purification of Boronate Esters

Pinacol esters are generally stable enough for purification by silica gel chromatography. However, their Lewis acidic nature can lead to strong adsorption on the silica surface, resulting in poor recovery.[18]

A Self-Validating Approach: Boric Acid-Treated Silica Gel

To mitigate the issue of over-adsorption, silica gel can be pre-treated with boric acid. This neutralizes the Lewis basic silanol groups on the silica surface, leading to improved elution and recovery of the boronate ester.[18][19]

Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol.

  • Create a slurry of the silica gel in the boric acid/methanol solution and agitate for 1 hour.

  • Filter the silica gel and wash with ethanol.

  • Dry the treated silica gel thoroughly under vacuum.[18]

Purification of Boronic Acids: The Diethanolamine Adduct Strategy

Free boronic acids are often difficult to purify by chromatography due to their polarity and instability. A highly effective method for their purification involves the formation of a crystalline diethanolamine adduct.[16][20]

Causality Behind the Choice:

Diethanolamine reacts with the boronic acid to form a stable, often crystalline, adduct that can be easily isolated by filtration. The free boronic acid can then be regenerated by treatment with acid.[16] This method is particularly useful for purifying non-polar boronic acids.[20]

Experimental Protocol: Purification via Diethanolamine Adduct Formation

Materials:

  • Crude boronic acid

  • Diethanolamine

  • Diethyl ether

  • Aqueous HCl

Procedure:

  • Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Add diethanolamine (1.0 equiv) dropwise with stirring.

  • Isolate the resulting precipitate by vacuum filtration.

  • To regenerate the boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and aqueous HCl and stir until the solid dissolves.

  • Separate the organic layer, dry, and concentrate to yield the purified boronic acid.

III. Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized boronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹¹B NMR: This is a powerful technique for characterizing boron-containing compounds. The chemical shift in the ¹¹B NMR spectrum is indicative of the hybridization state of the boron atom. Trigonal planar (sp²) boronic acids and esters typically resonate around 20-30 ppm, while tetrahedral (sp³) boronate species appear further upfield.[3][6][7]

  • ¹H and ¹³C NMR: These spectra provide information about the organic scaffold of the molecule. In boronate esters, the protons and carbons of the diol moiety will show characteristic shifts upon complexation with the boron atom.[21]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the purity of boronic acid derivatives and for monitoring reaction progress. Reversed-phase HPLC (RP-HPLC) is commonly used, but the analysis of boronic acids can be complicated by on-column hydrolysis of boronate esters.[22]

Method Development Considerations:

  • Column Choice: A C18 column is a common starting point.

  • Mobile Phase: A buffered mobile phase (e.g., with formic or phosphoric acid) is often necessary to achieve good peak shape.[23]

  • Detection: UV detection is suitable for most aromatic boronic acids. For non-UV active compounds, post-column derivatization with a reagent like alizarin can be employed to generate a fluorescent complex.[5][24]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of boronic acid derivatives. However, the analysis can be complicated by the formation of boroxines (cyclic trimers of boronic acids) and solvent adducts.[25]

IV. Case Study: The Synthesis of Bortezomib

The synthesis of Bortezomib, a dipeptide boronic acid, exemplifies the application of the principles discussed in this guide. A convergent synthesis approach is often employed, involving the coupling of a protected leucine boronate fragment with a phenylalanine derivative.[26][27][28]

Bortezomib_Synthesis leucine_boronate Protected Leucine Boronate Ester coupling Peptide Coupling leucine_boronate->coupling phenylalanine_deriv N-protected Phenylalanine Derivative phenylalanine_deriv->coupling protected_bortezomib Protected Bortezomib coupling->protected_bortezomib deprotection Deprotection protected_bortezomib->deprotection bortezomib Bortezomib deprotection->bortezomib

The final deprotection step, which removes the pinanediol protecting group from the boronic acid, is typically achieved by transesterification with another boronic acid, such as isobutylboronic acid, under acidic conditions.[26] This highlights the importance of protecting group strategies in the synthesis of complex boronic acid-containing molecules.

V. Conclusion: The Future is Bright for Boron

The field of boronic acid chemistry continues to evolve, with new synthetic methods and applications being reported at a rapid pace. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently and successfully synthesize these remarkable molecules. As our understanding of the unique properties of boron deepens, we can anticipate the development of even more innovative boronic acid-based therapeutics that will address a wide range of unmet medical needs.

References

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  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). American Chemical Society.
  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (n.d.). Royal Society of Chemistry.
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The Boronic Acid Moiety: A Versatile Tool in Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unique Chemistry of Boron and Its Biological Relevance

For decades, boron-containing compounds were largely overlooked in medicinal chemistry, often due to misconceptions about their toxicity.[1] However, this perception has been thoroughly demystified, and the unique electronic properties of boron have positioned boronic acids as a versatile and powerful class of molecules in a multitude of biological applications.[1][2] Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess a vacant p-orbital, rendering them potent Lewis acids.[3][4] This electronic configuration allows them to readily and reversibly interact with nucleophiles, most notably the cis-1,2- and -1,3-diols found in saccharides and glycoproteins.[5][6] This interaction, which involves a change in the boron's hybridization from trigonal planar sp2 to tetrahedral sp3, is the cornerstone of many of their biological functions.[3]

The approval of the proteasome inhibitor bortezomib (Velcade®) by the FDA in 2003 for the treatment of multiple myeloma marked a turning point, igniting significant interest in boronic acid-based therapeutics.[1][2] Since then, a growing number of boron-containing drugs have entered the market, including ixazomib, another proteasome inhibitor, and vaborbactam, a β-lactamase inhibitor.[1] This guide will provide a comprehensive overview of the core biological applications of boronic acids, delving into their roles as molecular sensors, enzyme inhibitors, drug delivery vehicles, and therapeutic agents in their own right. We will explore the underlying chemical principles, provide field-proven insights into experimental design, and present detailed protocols for key applications.

I. Boronic Acids as Molecular Sensors: Detecting the Invisible

The ability of boronic acids to form reversible covalent bonds with diols has been extensively exploited in the development of sophisticated molecular sensors, particularly for the detection of saccharides.[2][7] This has profound implications for diagnostics, most notably in the continuous monitoring of glucose levels for diabetes management.[7][8]

Mechanism of Action: A Reversible Dance with Diols

The fundamental principle behind boronic acid-based sensing is the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester formed upon binding with a diol-containing molecule like glucose.[4][5] This binding event can be engineered to produce a detectable signal, often a change in fluorescence.[8][9] Fluorescent sensors are typically designed with a boronic acid recognition unit appended to a fluorophore.[8] The interaction with the target analyte alters the electronic properties of the fluorophore, leading to a measurable change in its emission spectrum.[10]

Workflow for a Boronic Acid-Based Fluorescent Glucose Sensor

G A 1. Sensor Preparation Synthesize or procure a fluorescent boronic acid probe. B 2. Sample Incubation Incubate the sensor with the biological sample (e.g., serum, tears). A->B C 3. Diol Binding Boronic acid moiety reversibly binds to glucose. B->C D 4. Signal Transduction Binding induces a change in the fluorophore's electronic environment. C->D E 5. Fluorescence Measurement Measure the change in fluorescence intensity or wavelength using a spectrophotometer. D->E F 6. Quantification Correlate the fluorescence change to the glucose concentration using a calibration curve. E->F

Caption: A generalized workflow for glucose detection using a fluorescent boronic acid sensor.

Experimental Protocol: Fluorescent Glucose Sensing

The following is a generalized protocol for the use of a fluorescent boronic acid-based sensor for glucose determination.[11]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent boronic acid sensor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific sensor's properties.

    • Prepare a series of glucose standards of known concentrations in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the boronic acid sensor solution to each well.

    • Add varying concentrations of the glucose standards to the wells. Include a blank control with only the buffer.

    • Incubate the plate at a controlled temperature for a specific period to allow the binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the change in fluorescence intensity against the glucose concentration.

    • Generate a calibration curve by fitting the data to a suitable model (e.g., linear regression for a specific concentration range).

    • Use the calibration curve to determine the glucose concentration in unknown samples.

Quantitative Data: Binding Affinities of Boronic Acid-Based Glucose Sensors

The efficacy of a glucose sensor is largely determined by its binding affinity and selectivity for glucose over other saccharides. The binding constant (K) is a key parameter for evaluating this affinity.

Sensor TypeTarget AnalyteBinding Constant (K) M⁻¹Reference
Phenylboronic acidD-Glucose4.6[12]
Phenylboronic acidD-Fructose110[13]
Diboronic Acid Sensor 1D-Glucose3980[14]
Diboronic Acid Sensor 1D-Fructose316[14]
Diboronic Acid Sensor 8D-Glucose2512[14]
Mc-CDBAGlucose7.1 x 10²[15]
Ca-CDBAGlucose4.5 x 10³[15]

Note: Higher binding constants indicate stronger affinity. The development of diboronic acid sensors has significantly improved both affinity and selectivity for glucose.[14]

II. Boronic Acids as Enzyme Inhibitors: A New Paradigm in Drug Design

The Lewis acidic nature of the boron atom makes boronic acids excellent candidates for enzyme inhibition, particularly for serine proteases and metallo-β-lactamases.[16][17][18] They act as transition state analogs, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[18]

Mechanism of Inhibition: Mimicking the Transition State

In the active site of a serine protease, the boronic acid moiety is attacked by the catalytic serine residue, forming a stable, covalent, yet reversible, tetrahedral adduct.[19] This effectively blocks the enzyme's active site and prevents substrate binding and turnover.[19] For metallo-β-lactamases, boronic acids form a covalent adduct with the catalytic hydroxide anion in the active site.[12][17]

Signaling Pathway of a Boronic Acid-Based Proteasome Inhibitor

G BA Boronic Acid Inhibitor (e.g., Bortezomib) Proteasome 26S Proteasome BA->Proteasome Inhibition Inhibition of Proteolytic Activity Proteasome->Inhibition Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Accumulation Accumulation of Ubiquitinated Proteins Inhibition->Accumulation ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis

Caption: Simplified pathway showing how a boronic acid proteasome inhibitor leads to cancer cell apoptosis.

Experimental Workflow: Assessing Enzyme Inhibition

A typical workflow to evaluate the inhibitory potential of a boronic acid compound against a target enzyme involves determining its IC50 or Ki value.

  • Enzyme and Substrate Preparation:

    • Purify the target enzyme and prepare a stock solution of known concentration.

    • Select a suitable substrate that produces a detectable signal upon enzymatic cleavage (e.g., a chromogenic or fluorogenic substrate).

  • Inhibition Assay:

    • In a microplate, add the enzyme, buffer, and varying concentrations of the boronic acid inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the substrate.

  • Kinetic Measurement:

    • Monitor the rate of product formation over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • For more detailed mechanistic studies, determine the inhibition constant (Ki) using methods such as the Cheng-Prusoff equation.

Quantitative Data: Inhibitory Potency of Boronic Acid-Based β-Lactamase Inhibitors

The inhibitory potency of boronic acids can be quantified by their IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Lower values indicate greater potency.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Reference
Compound 2bKPC-284-[20]
Compound 2bSHV-1130-[20]
Compound 10aAmpC-140[19][21]
Compound 5KPC-2-730[19][21]
CR192ADC-7-0.45[22]

III. Boronic Acids in Drug Delivery and Bioconjugation

The unique reactivity of boronic acids extends to their use in sophisticated drug delivery systems and for the precise construction of bioconjugates.[4][23][24]

Stimuli-Responsive Drug Delivery

Boronic acid-functionalized nanomaterials can be designed to release their therapeutic payload in response to specific biological stimuli, such as changes in pH or the presence of reactive oxygen species (ROS).[4][25] For instance, nanoparticles functionalized with phenylboronic acid can be used to encapsulate drugs.[18] In the acidic tumor microenvironment, the boronate linkages can be cleaved, triggering the release of the encapsulated drug.[18]

Targeting Sialic Acid on Cancer Cells

Aberrantly high expression of sialic acid on the surface of cancer cells is a hallmark of malignancy.[26][27] Boronic acids have been shown to bind to these sialic acid residues, providing a mechanism for targeted drug delivery to cancer cells.[4][26][27] This interaction is often pH-dependent, with enhanced binding in the acidic tumor microenvironment.[4][26]

Bioconjugation Chemistry

Boronic acids are valuable tools for bioconjugation, the covalent linking of molecules to biomolecules such as proteins.[28] This can be achieved through the formation of boronate esters with glycoproteins or through reactions with other functional groups. Sequential cross-coupling reactions using different types of boronic acids allow for the construction of complex, multifunctional bioconjugates.[28][29]

Experimental Protocol: Synthesis of Phenylboronic Acid

Phenylboronic acid is a fundamental building block for many of the applications discussed. A common synthetic route is via a Grignard reaction.[1][2][8]

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react magnesium turnings with bromobenzene in anhydrous diethyl ether or tetrahydrofuran to form phenylmagnesium bromide.

  • Borylation:

    • Cool the Grignard reagent to a low temperature (e.g., -78 °C) and slowly add a solution of trimethyl borate in the same anhydrous solvent.

  • Hydrolysis:

    • Allow the reaction mixture to warm to room temperature and then quench by carefully adding an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid).

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.

    • The crude phenylboronic acid can be purified by recrystallization.

IV. Boron Neutron Capture Therapy (BNCT): A Targeted Radiotherapy

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy modality for treating cancer.[15][30] It relies on the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells.[15][31]

The Principle of BNCT

The patient is first infused with a ¹⁰B-containing compound that preferentially accumulates in tumor tissue.[15][31] The tumor is then irradiated with a beam of low-energy (thermal or epithermal) neutrons.[15][31] The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[15][31] These particles have a very short path length (5-9 µm), confining the cytotoxic effects to the boron-containing tumor cells and sparing the surrounding healthy tissue.[17][31]

The BNCT Process

G A 1. Boron Delivery Agent Patient is administered a ¹⁰B-containing drug (e.g., BPA). B 2. Selective Accumulation Drug preferentially accumulates in tumor cells. A->B C 3. Neutron Irradiation Tumor is irradiated with a low-energy neutron beam. B->C D 4. Nuclear Capture ¹⁰B atoms capture neutrons. C->D E 5. Fission Reaction ¹⁰B splits into high-energy alpha particles and lithium-7 nuclei. D->E F 6. Targeted Cell Death The short-range particles destroy the tumor cells from within. E->F

Caption: A step-by-step overview of the Boron Neutron Capture Therapy process.

Boron Delivery Agents for BNCT

The success of BNCT is critically dependent on the development of boron delivery agents that can achieve high tumor-to-normal tissue boron concentration ratios.[17][32] Two such agents are currently in clinical use:

  • Boronophenylalanine (BPA): An amino acid analog that is taken up by tumor cells via amino acid transporters.[17][32]

  • Sodium Borocaptate (BSH): A polyhedral borane cage compound.[17][32]

Research is ongoing to develop new generations of boron delivery agents with improved tumor targeting and delivery efficiency, including boron-containing nanoparticles, liposomes, and monoclonal antibodies.[17][32][33]

Conclusion: The Expanding Frontier of Boronic Acids in Biology

The journey of boronic acids from chemical curiosities to indispensable tools in biology and medicine is a testament to the power of fundamental chemistry in addressing complex biological challenges. Their unique ability to interact with diols, act as transition state analogs, and participate in targeted therapies has already yielded significant clinical successes. As our understanding of the intricate chemistry of boron continues to grow, and as synthetic methodologies become more sophisticated, we can anticipate the development of even more innovative and impactful applications for this remarkable class of molecules. From highly specific diagnostic sensors to next-generation targeted cancer therapies, the future of boronic acids in biological applications is bright and full of potential.

References

  • Singhal, R., et al. (2017). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. ACS omega, 2(7), 3183-3194.
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  • Zhang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633.
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  • Sharma, A., et al. (2021). Nanostructured boron agents for boron neutron capture therapy: a review of recent patents.
  • Wang, D., et al. (2015). Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing. Analytical chemistry, 87(12), 6093-6098.
  • Wikeley, S. M., et al. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Chemical Science, 13(4), 1018-1027.
  • Am Ende, C. W., et al. (2021).
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  • Yan, L., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8431-8439.
  • Viewing a reaction path diagram.
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  • Zhang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC.
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  • Bethel, C. R., et al. (2017). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial agents and chemotherapy, 61(12), e01698-17.
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  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Leonard, D. A., et al. (2018). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. ACS infectious diseases, 4(3), 346-355.
  • Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.
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  • IC50 values of the enzyme inhibition results.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorescent Probes using (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Fluorescent Probe Development

The field of chemical biology and drug development continually seeks novel tools for the sensitive and selective detection of biologically relevant analytes. Fluorescent probes have emerged as indispensable instruments for visualizing and quantifying these species in complex biological systems.[1][2] Among the various recognition moieties employed in probe design, the boronic acid group has garnered significant attention due to its unique reactivity. Arylboronic acids are particularly versatile, serving as reactive sites for detecting reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and as reversible binding agents for cis-1,2- and 1,3-diols found in saccharides.[3][4][5]

The detection of H₂O₂, a key signaling molecule and a marker of oxidative stress, is often achieved through the chemoselective oxidation of a boronate to a phenol, a transformation that triggers a distinct change in the fluorescence output of an appended fluorophore.[6][7][8][9][10] This "turn-on" or ratiometric response provides a direct and sensitive readout of H₂O₂ levels.

This application note introduces (3,5-Diformyl-2-propoxyphenyl)boronic acid as a highly versatile and strategic building block for the synthesis of advanced fluorescent probes. Its unique trifunctional architecture, featuring a reactive boronic acid group and two formyl (aldehyde) groups on a phenyl ring, offers a powerful platform for modular probe design. The diformyl groups provide convenient handles for covalently linking the boronic acid recognition unit to a wide array of signaling fluorophores through straightforward condensation chemistry. The propoxy group enhances solubility in organic solvents, facilitating synthesis and purification.

Herein, we provide a detailed protocol for the synthesis of a novel, hypothetical fluorescent probe, DFP-H2O2-Green , designed for the detection of hydrogen peroxide. This is followed by comprehensive protocols for its characterization and application in a laboratory setting.

Part 1: Synthesis of DFP-H2O2-Green Probe

The synthesis of the DFP-H2O2-Green probe is achieved through a one-step condensation reaction between this compound and a suitable amino-functionalized fluorophore. For this protocol, we have selected 4-amino-1,8-naphthalimide as the fluorescent reporter due to its high quantum yield and photostability. The reaction forms a Schiff base, effectively coupling the sensing and signaling units.

Experimental Protocol: Synthesis of DFP-H2O2-Green

Materials:

  • This compound

  • 4-Amino-1,8-naphthalimide

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in 40 mL of anhydrous ethanol. Add 4-Amino-1,8-naphthalimide (2.2 mmol, 2.2 eq) to this solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base formation.

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the starting materials and intermediates.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of dichloromethane and methanol to isolate the pure DFP-H2O2-Green probe.

  • Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield the DFP-H2O2-Green probe as a solid. Store the final product in a desiccator, protected from light.

Expert Insight: The use of a slight excess of the amino-functionalized fluorophore (2.2 eq) ensures the complete consumption of the diformyl boronic acid starting material, simplifying the purification process. The catalytic amount of acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amino group of the fluorophore.

Visualizing the Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Purification cluster_end Final Product A This compound C Anhydrous Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux, 12-24h A->C B 4-Amino-1,8-naphthalimide B->C D Rotary Evaporation C->D Workup E Silica Gel Column Chromatography D->E F DFP-H2O2-Green Probe E->F

Caption: Workflow for the synthesis of the DFP-H2O2-Green probe.

Part 2: Characterization of the DFP-H2O2-Green Probe

After synthesis and purification, it is essential to confirm the identity and purity of the DFP-H2O2-Green probe. Standard analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized probe. The disappearance of the aldehyde protons from the starting material and the appearance of imine proton signals are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the probe, confirming its identity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ_max) of the probe, which is necessary for fluorescence measurements.

  • Fluorescence Spectroscopy: To characterize the emission properties of the probe, including its maximum emission wavelength and quantum yield.

Part 3: Application Protocol for Hydrogen Peroxide Detection

This section provides a detailed protocol for using the DFP-H2O2-Green probe to detect hydrogen peroxide in an aqueous buffer system. The detection mechanism relies on the H₂O₂-mediated oxidation of the boronic acid to a phenol, which alters the electronic properties of the molecule and leads to a "turn-on" fluorescence response.

Principle of Detection

The DFP-H2O2-Green probe is designed to be weakly fluorescent in its boronic acid form. This is due to an intramolecular charge transfer (ICT) process that quenches the fluorescence of the naphthalimide fluorophore. Upon reaction with H₂O₂, the electron-deficient boronic acid group is converted into an electron-donating hydroxyl group. This change disrupts the ICT process, restoring the fluorescence of the naphthalimide reporter.

Visualizing the Detection Mechanism

G Probe DFP-H2O2-Green Probe (Boronic Acid Form) Product Oxidized Product (Phenol Form) Probe->Product Oxidation Fluorescence_Off Weak Fluorescence (ICT Quenching) Probe->Fluorescence_Off H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product Fluorescence_On Strong Green Fluorescence (ICT Disrupted) Product->Fluorescence_On

Caption: "Turn-on" fluorescence mechanism of DFP-H2O2-Green with H₂O₂.

Experimental Protocol: Fluorometric Assay for H₂O₂

Materials:

  • DFP-H2O2-Green probe stock solution (e.g., 1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) stock solution (e.g., 10 mM in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Prepare Working Solutions:

    • Prepare a 10 µM working solution of the DFP-H2O2-Green probe by diluting the DMSO stock solution in PBS (pH 7.4).

    • Prepare a series of H₂O₂ solutions of varying concentrations (e.g., 0 µM to 500 µM) by diluting the 10 mM stock solution in PBS.

  • Assay Setup:

    • In a quartz cuvette, place 2 mL of the 10 µM DFP-H2O2-Green probe working solution.

    • Place the cuvette in the fluorometer and record the baseline fluorescence spectrum. Use the predetermined maximum absorption wavelength for excitation (e.g., λ_ex = 450 nm) and record the emission spectrum (e.g., from 470 nm to 700 nm).

  • Reaction with H₂O₂:

    • Add a small aliquot (e.g., 20 µL) of a specific H₂O₂ concentration to the cuvette, ensuring the final concentration is within the desired range. Mix gently by pipetting.

    • Incubate the mixture at room temperature for a predetermined optimal time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement:

    • After incubation, record the fluorescence spectrum again using the same instrument settings.

    • A significant increase in fluorescence intensity at the maximum emission wavelength (e.g., λ_em = 535 nm) indicates the presence of H₂O₂.

  • Dose-Response Curve:

    • Repeat steps 3 and 4 for each concentration of H₂O₂ in your series.

    • Plot the fluorescence intensity at the emission maximum against the concentration of H₂O₂ to generate a dose-response curve. This can be used to determine the limit of detection (LOD) and the linear range of the probe.

Expert Insight: It is critical to perform control experiments to validate the selectivity of the probe. Test the probe's response to other reactive oxygen species (e.g., superoxide, hydroxyl radical) and biologically relevant metal ions to ensure that the fluorescence turn-on is specific to hydrogen peroxide.

Data Presentation: Hypothetical Performance of DFP-H2O2-Green
ParameterValue
Excitation Wavelength (λ_ex)450 nm
Emission Wavelength (λ_em)535 nm
Quantum Yield (Φ) (in presence of H₂O₂)~0.65
Limit of Detection (LOD)~50 nM
Linear Range0.1 µM - 100 µM
Response Time (t₉₅)< 30 minutes
Optimal pH Range7.0 - 8.0

Conclusion

This compound is a valuable and strategically designed building block for the facile synthesis of sophisticated fluorescent probes. The protocols detailed in this application note demonstrate a clear pathway for creating a novel probe for hydrogen peroxide, from synthesis and characterization to its practical application in a fluorometric assay. The modular nature of this synthetic approach allows for the straightforward incorporation of various fluorophores, enabling the development of a diverse palette of probes with tailored photophysical properties for a wide range of applications in research, diagnostics, and drug development.

References

  • Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide. PMC - NIH. [Link][6][11]

  • Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society. [Link][7][10]

  • A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide. MDPI. [Link][1]

  • Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Bentham Science. [Link][8]

  • Characterization of Fluorescein-Based Monoboronate Probe and Its Application to the Detection of Peroxynitrite in Endothelial Cells Treated with Doxorubicin. ACS Publications. [Link][12]

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link][3]

  • Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. NIH. [Link][9]

  • Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link][4]

  • Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. PMC. [Link][2]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link][13]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC - NIH. [Link][14]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link][5]

Sources

Application Notes and Protocols for (3,5-Diformyl-2-propoxyphenyl)boronic Acid in Covalent Organic Frameworks and Dynamic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Linker for Advanced Material Design

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their pre-designable structures, high porosity, and thermal stability make them exceptional candidates for applications in gas storage, catalysis, and electronics.[2] The choice of molecular building block, or linker, is paramount as it dictates the resulting framework's geometry, pore environment, and ultimate function.[2]

(3,5-Diformyl-2-propoxyphenyl)boronic acid and its analogue, (3,5-Diformylphenyl)boronic acid (DFPBA), represent a unique class of trifunctional linkers. Possessing two aldehyde groups and one boronic acid moiety, these molecules offer a versatile platform for creating complex, functional materials.[3] The aldehyde groups can readily form stable imine or oxime bonds, while the boronic acid can form boroxine rings through self-condensation or boronate esters with diols.[2][4] This dual reactivity enables the synthesis of multifunctional COFs, dynamic polymers, and hydrogels with applications in self-healing materials and biotechnology.[3]

This guide provides an in-depth exploration of the application of this compound in the construction of COFs and other dynamic covalent materials. It offers a representative synthetic protocol, discusses key characterization techniques, and highlights specific, field-proven applications.

The Causality of Linker Choice: Enabling Multifunctionality

The strategic advantage of using a linker like this compound lies in its inherent trifunctionality. This allows for several advanced material design strategies:

  • Orthogonal Chemistry: The distinct reactivity of aldehydes and boronic acids allows for sequential or simultaneous polymerizations to form complex, multi-component frameworks.

  • Post-Synthetic Modification (PSM): A COF can be synthesized using one set of functional groups (e.g., aldehydes reacting with amines to form an imine-linked COF), leaving the boronic acid group pendant within the pores. These available boronic acid sites can then be modified in a subsequent step, a versatile strategy for tuning pore environments and introducing new functionalities.[5][6]

  • Dynamic Covalent Networks: Both imine and boronic ester/boroxine bonds are reversible under certain conditions. This dynamic nature is the foundation for materials that can self-heal after damage or respond to external stimuli like pH changes.[3]

The propoxy group in the target molecule serves to enhance solubility in organic solvents commonly used for solvothermal synthesis, a standard method for producing high-quality, crystalline COFs.[7]

Representative Solvothermal Synthesis of a Boronic Acid-Functionalized Imine COF

While the literature does not currently contain a specific COF synthesized from this compound, a robust and reliable synthetic protocol can be designed based on well-established methods for similar linkers. The following is a representative protocol for the synthesis of a hypothetical, crystalline COF (designated as G-COF-1) via the condensation of this compound with a common trigonal amine linker, 1,3,5-Tris(4-aminophenyl)benzene (TAPB).

Experimental Workflow Diagram

G_COF_1_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization Monomers Monomers: 1. This compound 2. 1,3,5-Tris(4-aminophenyl)benzene (TAPB) PyrexTube Combine in Pyrex Tube Monomers->PyrexTube Solvent Solvent System: mesitylene/dioxane (1:1 v/v) Solvent->PyrexTube Catalyst Catalyst: 6M Acetic Acid Catalyst->PyrexTube Degas Flash Freeze & Degas (3 cycles) PyrexTube->Degas Seal Seal Tube under Vacuum Degas->Seal Heat Heat at 120°C (72 hours) Seal->Heat Filter Filter & Collect Solid Heat->Filter Wash Wash Sequentially: 1. Anhydrous Acetone 2. Anhydrous THF Filter->Wash Soxhlet Soxhlet Extraction (THF, 24h) Wash->Soxhlet Activate Dry under Vacuum (150°C, 24h) Soxhlet->Activate FinalProduct G-COF-1 Powder Activate->FinalProduct PXRD PXRD FinalProduct->PXRD FTIR FT-IR FinalProduct->FTIR Porosity N2 Adsorption (BET) FinalProduct->Porosity TGA TGA FinalProduct->TGA

Caption: Solvothermal synthesis and work-up workflow for G-COF-1.

Detailed Protocol: Synthesis of G-COF-1

1. Reagent Preparation:

  • In a 10 mL Pyrex tube, add this compound (0.15 mmol, 1.0 eq).

  • Add 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.10 mmol, 0.67 eq).

  • Add 1.5 mL of mesitylene and 1.5 mL of 1,4-dioxane.

  • Add 0.3 mL of 6 M aqueous acetic acid.

Causality: The mesitylene/dioxane solvent system is chosen for its high boiling point and ability to dissolve the organic linkers. Acetic acid serves as a catalyst to promote the reversible imine bond formation, which is crucial for error correction and achieving a crystalline, thermodynamically stable product.

2. Reaction Setup:

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

  • Seal the Pyrex tube under vacuum.

3. Solvothermal Reaction:

  • Place the sealed tube in a preheated oven at 120 °C for 72 hours.

  • A fine powder should precipitate out of the solution during this time.

  • Allow the oven to cool to room temperature naturally.

4. Product Isolation and Purification:

  • Carefully open the tube and collect the solid product by vacuum filtration.

  • Wash the collected powder thoroughly with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (THF) (3 x 20 mL) to remove unreacted monomers and oligomers.

  • Perform a Soxhlet extraction with THF for 24 hours to ensure complete removal of any residual impurities from the pores.

Causality: A rigorous washing and extraction procedure is essential to "activate" the COF, clearing the pores and ensuring that subsequent characterization, particularly porosity measurements, reflects the true nature of the material.

5. Activation:

  • Dry the purified powder under dynamic vacuum at 150 °C for 24 hours to yield the final, activated G-COF-1.

Expected Characterization Results
Technique Purpose Expected Result for G-COF-1
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and determine the framework structure.A pattern with distinct, sharp peaks at low 2θ angles, indicating long-range crystalline order.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the formation of the desired covalent bonds.Disappearance of N-H (~3400 cm⁻¹) and C=O (~1700 cm⁻¹) stretches from monomers. Appearance of a strong C=N imine stretch (~1620 cm⁻¹). Presence of B-O stretches from the boronic acid group.
Nitrogen Adsorption-Desorption Isotherms (BET) To measure the surface area and pore size/volume.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework.High thermal stability, with minimal weight loss up to 350-400 °C under an inert atmosphere.

Proven Applications of the DFPBA Linker

While the direct synthesis of a COF is yet to be published, the analogous linker (3,5-Diformylphenyl)boronic acid (DFPBA) has been successfully used to create advanced functional materials, demonstrating the utility of its unique chemical handles.

Application 1: Self-Healing Luminescent Polymers

DFPBA has been used to create self-healing polymers by reacting it with a diamine-terminated polydimethylsiloxane (PDMS).[3] This reaction forms a network cross-linked by both imine bonds (from the aldehydes) and boroxine rings (from the self-condensation of the boronic acid).[3]

  • Mechanism of Action: The reversibility of both the imine and boroxine linkages provides the mechanism for self-healing. When the material is cut, the bonds at the fracture surface can reform upon contact, restoring the polymer's integrity within minutes at room temperature.[3]

  • Key Properties: This polymer demonstrated remarkable stretchability (up to 4200% elongation) and a unique stretch-induced fluorescence change from green to cyan.[3]

Application 2: Dynamic Covalent Hydrogels for Cell Capture and Release

The boronic acid moiety of DFPBA can form reversible boronic ester bonds with cis-diols, which are commonly found in carbohydrates on the surface of cells. This property has been exploited to create dynamic hydrogels for biomedical applications.[3]

  • Mechanism of Action: A hydrogel incorporating DFPBA can efficiently capture cells at a slightly acidic pH (e.g., 6.8), where the boronic ester formation is favorable. By shifting the pH to a more physiological or slightly basic level (e.g., 7.8) and introducing a competing sugar like glucose, the cell-hydrogel bonds are broken, leading to the controlled release of the captured cells.[3]

  • Significance: This technology provides a stimuli-responsive platform for cell sorting, tissue engineering, and targeted drug delivery.

Logical Framework for Application

DFPBA_Applications cluster_linker Linker Properties cluster_reactions Dynamic Covalent Reactions cluster_materials Resulting Materials cluster_apps End Applications Linker This compound Aldehyde Groups (x2) Boronic Acid Group (x1) Imine Imine/Oxime Formation (with Amines) Linker:f0->Imine Boroxine Boroxine Formation (Self-Condensation) Linker:f1->Boroxine Boronate Boronate Ester Formation (with Diols) Linker:f1->Boronate COF Crystalline COFs (Hypothetical) Imine->COF Polymer Self-Healing Polymers Imine->Polymer Boroxine->Polymer Hydrogel Dynamic Hydrogels Boronate->Hydrogel App1 Gas Storage / Catalysis COF->App1 App2 Self-Healing Materials Polymer->App2 App3 Cell Capture & Release Hydrogel->App3

Sources

Application Note and Protocol: Schiff Base Condensation with (3,5-Diformyl-2-propoxyphenyl)boronic acid for the Synthesis of Dynamic Covalent Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for Schiff base condensation utilizing (3,5-Diformyl-2-propoxyphenyl)boronic acid. This versatile building block, featuring two aldehyde functionalities and a boronic acid moiety, is pivotal in the construction of complex supramolecular structures such as macrocycles and polymers through dynamic covalent chemistry. This guide details the underlying chemical principles, a step-by-step experimental protocol, characterization techniques, and key considerations for successful synthesis.

Introduction: The Significance of this compound in Dynamic Covalent Chemistry

This compound is a trifunctional aromatic compound of significant interest in materials science and medicinal chemistry.[1] The two aldehyde groups serve as reactive sites for Schiff base condensation with primary amines, while the boronic acid group introduces a point of tunable reactivity and potential for post-synthetic modification or self-assembly.[2][3]

The formation of Schiff bases (imines) is a reversible condensation reaction between an aldehyde or ketone and a primary amine.[3][4] This reversibility is the cornerstone of dynamic covalent chemistry (DCC), which allows for the "proof-reading" and "error-correction" of assembling molecular components, leading to the thermodynamic product.[5][6] In the context of this compound, its reaction with diamines can lead to the formation of discrete macrocycles or extended polymeric structures, depending on the reaction conditions and the geometry of the diamine linker.

The boronic acid functionality (B(OH)₂) imparts several unique properties:

  • Lewis Acidity: Boronic acids are mild Lewis acids that can interact with Lewis bases, influencing the electronic properties of the molecule and providing a potential handle for catalysis or sensing applications.[2]

  • Reversible Esterification: They can reversibly form boronate esters with diols, a reaction that is also governed by dynamic covalent principles.[7][8] This opens up possibilities for creating even more complex, multi-stimuli-responsive materials.

  • Aqueous Solubility and Biocompatibility: The boronic acid group can enhance water solubility and is a common motif in biologically active compounds and sensors, making its derivatives promising for biomedical applications.[9]

This application note will focus on the Schiff base condensation aspect, providing a robust protocol for reacting this compound with a generic diamine to form imine-linked architectures.

Reaction Mechanism and Rationale

The Schiff base condensation proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde group, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal then undergoes dehydration, typically acid-catalyzed, to form the stable imine (C=N) bond and a molecule of water.[10]

The equilibrium of this reaction can be shifted towards the product by removing water, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that azeotropically removes water.

SchiffBaseFormation

The choice of solvent is critical. While alcohols like ethanol are common, they can potentially form acetals with the aldehydes. Aprotic solvents like chloroform or dichloromethane are often preferred to minimize side reactions and facilitate water removal.[11] The reaction is often catalyzed by a small amount of acid, such as acetic acid, to protonate the hydroxyl group of the hemiaminal, making it a better leaving group.

Experimental Protocol: Synthesis of a [2+2] Macrocycle

This protocol describes a general procedure for the synthesis of a [2+2] macrocycle via the condensation of this compound with a linear diamine. The stoichiometry is crucial for favoring macrocyclization over polymerization.

Materials and Reagents
ReagentCAS NumberPuritySupplier
This compound1072951-92-8≥95%e.g., ChemScene[12]
1,4-Diaminobutane110-60-1≥99%e.g., Sigma-Aldrich
Chloroform (anhydrous)67-66-3≥99.8%e.g., Sigma-Aldrich
Acetic Acid (glacial)64-19-7≥99.7%e.g., Sigma-Aldrich
Methanol67-56-1≥99.8%e.g., Sigma-Aldrich
Diethyl Ether60-29-7≥99.8%e.g., Sigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dean-Stark apparatus (optional)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Reaction Setup and Procedure

Reaction_Workflow

  • Preparation of Reactant Solutions:

    • In a 100 mL round-bottom flask, dissolve this compound (e.g., 0.472 g, 2.0 mmol) in 40 mL of anhydrous chloroform.

    • In a separate 50 mL flask, dissolve the diamine (e.g., 1,4-diaminobutane, 0.176 g, 2.0 mmol) in 20 mL of anhydrous chloroform. Note: A 1:1 molar ratio of the diformyl compound to the diamine is used to favor the formation of a [2+2] macrocycle.

  • Reaction:

    • To the stirred solution of the diformyl boronic acid, add the diamine solution dropwise over 10 minutes at room temperature.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Fit the flask with a reflux condenser (and a Dean-Stark trap if available) and heat the mixture to reflux (approximately 60-65°C for chloroform).

    • Maintain the reflux for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the chloroform under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by trituration or recrystallization. For trituration, add a small amount of a solvent in which the product is poorly soluble (e.g., diethyl ether or a mixture of chloroform and hexane), sonicate or stir vigorously, and then filter the solid.

    • For recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to form crystals.[13]

    • Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the formation of the desired Schiff base product and to determine its structure (e.g., macrocycle vs. polymer).

TechniqueExpected Observations
¹H NMR * Disappearance of the aldehyde proton signals (around 9-10 ppm) from the starting material.[13] * Appearance of a new imine proton signal (HC=N) typically in the range of 8-9 ppm.[13] * Signals corresponding to the aromatic and aliphatic protons of the diamine and the boronic acid backbone. The integration of these signals should be consistent with the proposed structure.
¹³C NMR * Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). * Appearance of a new imine carbon signal (HC=N) in the range of 150-165 ppm.[13]
FT-IR * Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹). * Disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). * Appearance of a characteristic C=N stretching band for the imine group, typically in the range of 1620-1650 cm⁻¹.[13] * A broad O-H stretching band for the boronic acid group will be present (around 3200-3600 cm⁻¹).
Mass Spectrometry * High-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm the molecular weight of the product. For a [2+2] macrocycle, the expected mass-to-charge ratio ([M+H]⁺) would correspond to two units of the diformyl boronic acid and two units of the diamine, minus four molecules of water.

Troubleshooting and Key Considerations

  • Hydrolysis: Schiff bases are susceptible to hydrolysis, especially in the presence of acid or moisture. Therefore, it is crucial to use anhydrous solvents and to store the final product in a dry environment.[14]

  • Polymer Formation: If the reaction yields an insoluble or poorly characterizable material, it is likely that a significant amount of polymer has formed. This can be influenced by the concentration of the reactants (high concentrations favor polymerization) and the nature of the diamine linker. Running the reaction under high dilution conditions can favor macrocyclization.

  • Purification Challenges: Boronic acids and their derivatives can be challenging to purify by column chromatography on silica gel due to their acidic nature and potential for strong adsorption.[13] Recrystallization or trituration are often more effective methods.[14]

  • Boroxine Formation: Boronic acids can reversibly form cyclic anhydride trimers called boroxines, especially upon heating or under dehydrating conditions. This can sometimes complicate characterization but does not typically interfere with the Schiff base condensation.

Conclusion

The Schiff base condensation of this compound with diamines is a powerful and versatile method for the synthesis of complex, dynamic covalent architectures. By carefully controlling the reaction conditions, particularly stoichiometry and concentration, researchers can selectively target the formation of macrocyclic or polymeric structures. The protocol and characterization guidelines presented in this application note provide a solid foundation for the successful synthesis and analysis of these promising materials for a wide range of applications in materials science, catalysis, and drug development.

References

  • Organic & Biomolecular Chemistry. (2012). Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution. Royal Society of Chemistry. [Link]

  • SciELO. (n.d.). Dimeric boronates derived from the reaction of schiff bases and boronic acids. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boron-Containing Primary Amines. [Link]

  • OhioLINK. (2012). Synthesis and Characterization of Polymeric Schiff Bases from 2,5-Diformylfuran. [Link]

  • ResearchGate. (n.d.). Reversible formation of boronic esters from boronic acids and diols. [Link]

  • New Journal of Chemistry. (n.d.). Dynamic covalent self-assembled macrocycles prepared from 2-formyl-aryl-boronic acids and 1,2-amino alcohols. Royal Society of Chemistry. [Link]

  • MDPI. (2022). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. [Link]

  • National Institutes of Health. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Schiff Base Macrocyclic Compound and Its Crystal Structure. [Link]

  • ResearchGate. (2024). How to purify Schiff base product?. [Link]

  • Royal Society of Chemistry. (2016). Dynamic covalent assembly and disassembly of nanoparticle aggregates. [Link]

  • National Institutes of Health. (n.d.). Benzylation of Imines with Activated Boronate Nucleophiles. [Link]

  • ChemRxiv. (n.d.). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • National Institutes of Health. (n.d.). Different Schiff Bases—Structure, Importance and Classification. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization and Antibacterial Activity of Macrocyclic Schiff Bases Based on 1,3-Docarbonyl Phenyl Dihydrazide, 1,4-Docarbonyl Phenyl Dihydrazide. [Link]

  • ResearchGate. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]

Sources

Application Notes and Protocols for Saccharide Detection Using (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Saccharide Detection and the Promise of Boronic Acid Chemosensors

Saccharides, or carbohydrates, are fundamental to a vast array of biological processes, from energy metabolism to cellular recognition and signaling.[1][2] Consequently, the ability to accurately detect and quantify specific saccharides is of paramount importance in biomedical research, clinical diagnostics, and drug development.[3][4][5] For instance, monitoring glucose levels is crucial for managing diabetes, while aberrant glycosylation patterns on cell surfaces are increasingly recognized as biomarkers for various cancers.[4][6]

Traditional methods for saccharide detection often rely on enzymatic assays, which, while sensitive, can suffer from limitations such as instability, cost, and susceptibility to environmental conditions.[7] As an alternative, synthetic chemosensors have emerged as a powerful tool, offering robustness, cost-effectiveness, and tunability.[8] Among these, boronic acid-based sensors have garnered significant attention due to their unique ability to form reversible covalent bonds with the cis-1,2- or 1,3-diols present in saccharides.[8][9][10][11][12] This interaction forms the basis of a variety of detection modalities, including fluorescence and colorimetric assays.[1][6][9][11][13][14][15]

This application note provides a comprehensive guide to the use of a promising, yet less explored, boronic acid derivative: (3,5-Diformyl-2-propoxyphenyl)boronic acid . We will delve into its unique structural features, propose a mechanism for its action in saccharide sensing, and provide detailed protocols for its application in both fluorescence and colorimetric detection assays.

This compound: A Multi-Functional Probe for Saccharide Recognition

This compound is a unique molecule that integrates several key features conducive to effective saccharide sensing.[16][17] A thorough understanding of its structure is essential to harnessing its full potential.

Structural Features and Their Implications:

  • Boronic Acid Moiety: This is the primary recognition element, responsible for binding to the diol groups of saccharides. The boron atom acts as a Lewis acid, interacting with the hydroxyl groups of the sugar to form a cyclic boronate ester.[9][10] This binding event is the foundation of the sensing mechanism.

  • Diformyl Groups (-CHO): The two aldehyde groups at the 3 and 5 positions of the phenyl ring are powerful electron-withdrawing groups. Their presence is anticipated to increase the Lewis acidity of the boron atom, thereby enhancing its affinity for diols, especially at physiological pH. Furthermore, these formyl groups can participate in secondary reactions, such as Schiff base formation with amines, opening up possibilities for more complex sensing schemes and signal amplification.

  • Propoxy Group (-OCH2CH2CH3): The propoxy group at the 2-position (ortho to the boronic acid) serves multiple purposes. Firstly, it can enhance the solubility of the compound in aqueous and mixed-solvent systems, a crucial factor for biological applications. Secondly, its steric and electronic influence can modulate the binding affinity and selectivity of the boronic acid for different saccharides.

Proposed Mechanism of Action: A Dual-Mode Sensing Approach

We propose that this compound can function as a versatile saccharide sensor through at least two distinct mechanisms, enabling both colorimetric and fluorometric detection.

Colorimetric Detection via Intramolecular Charge Transfer (ICT)

The strategic placement of electron-withdrawing formyl groups and the electron-donating propoxy group on the phenyl ring creates a push-pull electronic system. The binding of a saccharide to the boronic acid moiety will alter the electronic properties of the boron center, which in turn will modulate the intramolecular charge transfer (ICT) characteristics of the entire molecule. This change in ICT is expected to cause a shift in the UV-Visible absorption spectrum, leading to a visible color change. This principle forms the basis for a straightforward colorimetric assay.

Diagram of the Proposed Colorimetric Sensing Mechanism

G cluster_0 Initial State (No Saccharide) cluster_1 Sensing Event cluster_2 Final State (Saccharide Bound) A This compound (Ground State ICT) B Specific UV-Vis Absorption Spectrum (Color 1) A->B Exhibits D Boronate Ester Formation A->D Reacts with C Saccharide (with cis-diols) C->D E Saccharide-Boronate Complex (Altered ICT) D->E Forms F Shifted UV-Vis Absorption Spectrum (Color 2) E->F Results in

Caption: Proposed mechanism for colorimetric saccharide detection.

Fluorescence Detection via Schiff Base Formation and Aggregation-Induced Emission (AIE)

The formyl groups of this compound can react with a primary amine to form a Schiff base. If a fluorophore containing a primary amine is used, a new sensor molecule can be generated in situ. The binding of this new sensor to a saccharide can then modulate the fluorescence properties of the fluorophore through mechanisms such as photoinduced electron transfer (PET) or by influencing its aggregation state.[6][13][18]

For instance, a sensor constructed from this compound and an AIE-active amine could exhibit aggregation-induced emission upon binding to multivalent saccharides or glycoproteins, leading to a significant fluorescence turn-on signal.

Workflow for Fluorescence-Based Saccharide Detection

G cluster_0 Sensor Preparation cluster_1 Sensing cluster_2 Detection A This compound C In situ Schiff Base Formation A->C B Amine-functionalized Fluorophore B->C D Addition of Saccharide Sample C->D Introduction to E Boronate Ester Formation & Potential Aggregation D->E F Fluorescence Measurement E->F Leads to G Change in Fluorescence Intensity/Wavelength F->G Reveals

Caption: Experimental workflow for fluorescence-based detection.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of parameters such as solvent, pH, and concentration may be necessary for specific applications.

Protocol 1: General Preparation of Stock Solutions
  • Preparation of this compound Stock Solution:

    • Accurately weigh 2.36 mg of this compound (MW: 236.03 g/mol )[16].

    • Dissolve in 1 mL of DMSO to obtain a 10 mM stock solution.

    • Store at -20°C, protected from light.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., 6.5, 7.4, 8.5) to investigate the pH-dependence of the sensing mechanism. The interaction between boronic acids and saccharides is known to be pH-dependent.[18]

  • Preparation of Saccharide Stock Solutions:

    • Prepare 100 mM stock solutions of the saccharides of interest (e.g., glucose, fructose, mannose, galactose) in the chosen buffer.

    • Store at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Colorimetric Detection of Saccharides
  • Assay Preparation:

    • In a 96-well microplate, add the appropriate buffer solution.

    • Add the this compound stock solution to achieve a final concentration of 100 µM.

    • Add varying concentrations of the saccharide stock solutions to different wells. Include a control well with no saccharide.

    • Bring the final volume in each well to 200 µL with the buffer.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 15-30 minutes to allow for the binding equilibrium to be reached.

    • Measure the absorbance spectrum of each well from 300 nm to 700 nm using a microplate reader.

    • Record any visible color changes.

  • Data Analysis:

    • Plot the change in absorbance at the wavelength of maximum change (ΔA) against the saccharide concentration.

    • Determine the limit of detection (LOD) and the binding constant (Ka) from the titration data.

Protocol 3: Fluorescence Detection of Saccharides
  • In situ Sensor Preparation:

    • In a microcentrifuge tube, mix a 1:2 molar ratio of this compound and an amine-functionalized fluorophore (e.g., an amino-pyrene derivative) in the chosen buffer.

    • Allow the reaction to proceed for 30-60 minutes at room temperature to form the Schiff base-linked sensor.

  • Assay Preparation:

    • In a black 96-well microplate (for fluorescence measurements), add the buffer solution.

    • Add the in situ prepared sensor solution to a final concentration optimized for fluorescence signal (e.g., 10 µM).

    • Add varying concentrations of the saccharide stock solutions.

    • Include a control well with no saccharide.

    • Adjust the final volume to 200 µL with the buffer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence emission spectrum using a microplate reader at the appropriate excitation wavelength for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration.

    • Calculate the LOD and Ka.

Data Interpretation and Considerations

ParameterColorimetric AssayFluorescence Assay
Principle Intramolecular Charge Transfer (ICT)Photoinduced Electron Transfer (PET), Aggregation-Induced Emission (AIE), etc.
Signal Output Change in absorbance/colorChange in fluorescence intensity/wavelength
Sensitivity Typically lower (µM to mM range)Potentially higher (nM to µM range)
Instrumentation UV-Vis Spectrophotometer/Plate ReaderFluorometer/Fluorescence Plate Reader
Advantages Simple, cost-effective, potential for naked-eye detectionHigh sensitivity, wide dynamic range
Considerations Potential for interference from colored compoundsSusceptible to quenching, background fluorescence

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a range of applications:

  • High-Throughput Screening: The microplate-based protocols are amenable to high-throughput screening of compound libraries for inhibitors of saccharide-protein interactions.

  • Biomarker Detection: With further development and validation, this sensor could be adapted for the detection of disease-related saccharide biomarkers in biological fluids.[1][11]

  • Drug Delivery: The reversible nature of the boronic acid-diol interaction can be exploited in the design of glucose-responsive drug delivery systems, for example, for insulin delivery.[4]

  • Cell Imaging: By incorporating a suitable fluorophore, this sensor could potentially be used for imaging glycans on the surface of living cells.

Conclusion

This compound represents a promising and versatile platform for the development of novel saccharide sensors. Its multi-functional nature, with a boronic acid for recognition and formyl groups for signal modulation, allows for the design of both colorimetric and fluorescent assays. The protocols and mechanistic insights provided in this application note serve as a foundation for researchers and drug development professionals to explore the full potential of this exciting molecule in advancing our understanding and manipulation of biological systems.

References

  • Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC - NIH. (2023-04-29).
  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC - NIH.
  • Selective Boronic Acid Fluorescent Sensors for Saccharide Detection - the University of Bath's research portal.
  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis - MDPI.
  • Molecular Boronic Acid-Based Saccharide Sensors - ACS Publications. (2021-04-12).
  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection - UBIRA ETheses - University of Birmingham.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate.
  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications | ACS Omega. (2021-07-06).
  • Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
  • Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J. (2013-07-16).
  • Molecular Boronic Acid-Based Saccharide Sensors - ACS Publications. (2021-04-12).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Molecular Boronic Acid-Based Saccharide Sensors - PubMed. (2021-04-23).
  • Molecular boronic acid-based saccharide sensors - Pure. (2021-04-12).
  • A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC - NIH.
  • (PDF) Molecular Boronic Acid-Based Saccharide Sensors - ResearchGate. (2025-08-07).
  • 1072951-92-8 | this compound | ChemScene.
  • 1072951-92-8|this compound - BLDpharm.
  • (3,5-Diformylphenyl)boronic acid | CAS Number 480424-62-2 | Ossila.
  • Molecular boronic acid-based saccharide sensors - University of Birmingham. (2021-04-23).

Sources

Application Note: A Fluorescent Turn-On Sensor for the Selective Detection of L-Lysine Using (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective detection of biologically important molecules is a cornerstone of modern diagnostics, drug development, and cellular biology research. Fluorescent chemosensors offer a powerful tool for this purpose due to their high sensitivity, rapid response times, and potential for real-time imaging.[1] This application note details the design, synthesis, and application of a novel fluorescent "turn-on" sensor, (3,5-Diformyl-2-propoxyphenyl)boronic acid, for the selective detection of the essential amino acid L-Lysine.

L-Lysine is a critical amino acid involved in numerous physiological processes, including protein synthesis, immune system regulation, and cell division.[2] Aberrant levels of L-Lysine have been linked to various metabolic disorders, making its accurate quantification a significant area of interest.[2] The sensor described herein leverages the dual functionality of the this compound probe. The two aldehyde groups serve as reactive sites for the formation of a Schiff base with the two primary amine groups of L-Lysine, leading to a significant enhancement of fluorescence.

Principle of Detection: Schiff Base Formation and Chelation-Enhanced Fluorescence

The detection mechanism is based on the formation of a cyclic Schiff base between the diformyl groups of the sensor and the α- and ε-amino groups of L-Lysine. In its free form, the this compound molecule exhibits weak fluorescence due to the free rotation of the formyl groups, which promotes non-radiative decay pathways. Upon reaction with L-Lysine, a more rigid, conjugated macrocyclic structure is formed. This increased rigidity restricts intramolecular rotation, leading to a significant enhancement in fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF). This results in a "turn-on" fluorescent signal that is directly proportional to the concentration of L-Lysine.

Diagram of the Sensing Mechanism:

G Sensor This compound (Weakly Fluorescent) Complex Sensor-Lysine Complex (Highly Fluorescent) Sensor->Complex + L-Lysine (Schiff Base Formation) Lysine L-Lysine Complex->Sensor Reversible G Start Starting Material: 2-Bromo-6-propoxybenzaldehyde Step1 Protection of Aldehyde Group Start->Step1 Step2 Lithiation and Borylation Step1->Step2 Step3 Formylation Step2->Step3 Step4 Deprotection Step3->Step4 Final Final Product: This compound Step4->Final

Caption: A proposed synthetic workflow for the fluorescent sensor.

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Spectroscopy
  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a 10 mM stock solution of L-Lysine in a buffered aqueous solution (e.g., PBS, pH 7.4).

    • Prepare stock solutions of other amino acids and potential interfering substances for selectivity studies.

  • Fluorescence Titration:

    • In a series of fluorescence cuvettes, add the appropriate volume of buffer solution.

    • Add a fixed concentration of the sensor stock solution to each cuvette (e.g., final concentration of 10 µM).

    • Add increasing concentrations of the L-Lysine stock solution to the cuvettes.

    • Incubate the solutions for a predetermined time at room temperature to allow the reaction to reach equilibrium.

    • Record the fluorescence emission spectra using a fluorescence spectrophotometer. The excitation wavelength should be determined from the absorption spectrum of the sensor-lysine complex. [2]

  • Selectivity Studies:

    • Prepare a series of solutions, each containing the sensor and a different amino acid or potential interfering species at a concentration significantly higher than that of L-Lysine.

    • Record the fluorescence spectra and compare the intensity changes to that observed with L-Lysine.

Protocol 2: Determination of Fluorescence Quantum Yield (Φ)

The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). [3][4]

  • Prepare a series of dilute solutions of both the sensor-lysine complex and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectrum for each solution under identical instrument settings.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts 'x' and 'st' refer to the sample and the standard, respectively. [3]

Protocol 3: Calculation of the Limit of Detection (LOD)

The limit of detection is the lowest concentration of an analyte that can be reliably detected.

  • Measure the fluorescence intensity of a blank solution (containing only the sensor in buffer) multiple times (n ≥ 10).

  • Calculate the standard deviation (σ) of the blank measurements.

  • Construct a calibration curve by plotting the fluorescence intensity at the emission maximum against the concentration of L-Lysine in the low concentration range.

  • Determine the slope (S) of the linear portion of the calibration curve.

  • Calculate the LOD using the formula:

    LOD = 3σ / S [5]

Data Presentation

Table 1: Photophysical Properties of the Sensor

PropertyThis compoundSensor-Lysine Complex
λabs (max, nm) To be determinedTo be determined
λem (max, nm) To be determinedTo be determined
Stokes Shift (nm) To be calculatedTo be calculated
Quantum Yield (Φ) To be determinedTo be determined
Limit of Detection (LOD) N/ATo be determined

Applications in Drug Development and Research

The development of selective fluorescent probes for amino acids has significant implications for drug development and biomedical research.

  • High-Throughput Screening: This sensor could be adapted for high-throughput screening assays to identify compounds that modulate L-Lysine metabolism or transport.

  • Enzyme Activity Assays: The sensor could be used to monitor the activity of enzymes that produce or consume L-Lysine.

  • Cellular Imaging: With appropriate modifications to enhance cell permeability and reduce cytotoxicity, this sensor could potentially be used for imaging L-Lysine distribution in living cells. [2]

Conclusion

This compound is a promising new platform for the development of a fluorescent turn-on sensor for the selective detection of L-Lysine. The straightforward detection mechanism, based on Schiff base formation, and the anticipated significant fluorescence enhancement provide a strong foundation for its application in various research and development settings. The protocols outlined in this application note provide a comprehensive guide for the characterization and utilization of this novel sensor.

References

  • Resch-Genger, U., Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • Brouwer, A. M. (2017).
  • Agilent. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.
  • Darbinyan, K. A. (2019). Fluorescence assays: limit of detection.
  • Comins, D. L., et al. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University.
  • Peng, A. P., et al. (2025). Advances in Chemoselective Recognition of Amino Acids by Schiff Base Fluorescent Probes. Youji huaxue.
  • Glass, T. E. (2005). Fluorescent sensors for diamines.
  • Ma, L., et al. (2025). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. RSC Advances.
  • Yilmaz, M. D., et al. Boric acid and Schiff base-based fluorescent sensor for detection of L-tryptophan in milk and BSA samples. Scientific Reports.
  • Zhang, J., et al. Reaction-based fluorescent detection of diamines via tuning the probe aggregation.
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  • Peciura, R., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances.
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  • Bayer Aktiengesellschaft. (2003). Process for the preparation of substituted phenylboronic acids.
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  • Wei, Z., et al. (2023). Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. Molecules.
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  • Kaur, P., et al. (2022). Pyranopyrazole based Schiff base for rapid colorimetric detection of arginine in aqueous and real samples. RSC Advances.
  • Yang, B., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Pharmaceuticals.
  • Li, Y., et al. (2024). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. Molecules.
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Boronic Acid-Based Fluorescent Sensors for Reactive Oxygen Species: Principles, Protocols, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Introduction: Illuminating the Role of Reactive Oxygen Species

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and the hydroxyl radical (•OH). Once dismissed as mere byproducts of aerobic metabolism, ROS are now recognized as critical signaling molecules involved in a vast array of physiological processes, including cell proliferation, differentiation, and immune responses.[1][2] However, the overproduction of ROS can lead to oxidative stress, a condition implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][3]

To unravel the complex and often dual-natured roles of ROS, researchers require tools that can detect these transient species with high sensitivity and specificity in their native biological environments. Fluorescent sensors have emerged as an indispensable technology for this purpose, offering real-time, spatiotemporal insights into ROS dynamics.[1] Among the various classes of fluorescent probes, those based on boronic acids and their esters have become exceptionally valuable for their unique reactivity profile, particularly their chemoselective response to hydrogen peroxide and peroxynitrite (ONOO⁻).[3][4][5]

This guide provides a comprehensive overview of boronic acid-based fluorescent sensors. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and field-proven insights required for robust and reliable experimental design.

Part 1: The Scientific Foundation of Boronic Acid-Based ROS Detection

The Core Mechanism: An Oxidation-Triggered Transformation

The elegance of boronic acid-based sensors lies in a specific and irreversible chemical transformation. The core of the sensor is a fluorophore that is "masked" or kept in a non-fluorescent or weakly fluorescent state by an attached arylboronic acid or boronate ester group. This boronate group acts as the ROS-reactive trigger.

In the presence of specific nucleophilic oxidants, most notably hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), the C–B bond of the boronate is rapidly and selectively oxidized.[6][7] This reaction cleaves the boronate group and converts it into a hydroxyl group (a phenol), unmasking the fluorophore.[7][8] The resulting phenol is a strong electron-donating group that fundamentally alters the electronic properties of the fluorophore, "turning on" its fluorescence.[2] This process is often governed by mechanisms like the disruption of Photoinduced Electron Transfer (PET) quenching or a shift in the Intramolecular Charge Transfer (ICT) state.[1]

G cluster_0 Sensor (Non-Fluorescent) cluster_1 Activated Sensor (Fluorescent) A Fluorophore-Boronate Ester C Fluorophore-Phenol (Bright Fluorescence) A->C Oxidative Deboronation B H₂O₂ or ONOO⁻ B->A G start Start: Define Biological Question q1 What is the target ROS? start->q1 a1_h2o2 Select H₂O₂-sensitive probe (e.g., PF1, PG1) q1->a1_h2o2 H₂O₂ a1_onoo Select ONOO⁻-sensitive probe or use kinetic analysis q1->a1_onoo ONOO⁻ q2 Where is the ROS produced? (Subcellular Location) a2_cyto Use general cell-permeable probe (e.g., PF1, PF6-AM) q2->a2_cyto Cytosol/General a2_mito Use mitochondria-targeted probe (e.g., MitoPY1) q2->a2_mito Mitochondria q3 What other fluorophores are in use? a3_green Avoid green-emitting probes; Choose yellow/orange (e.g., PY1, PO1) q3->a3_green GFP/FITC a3_none Green probes are suitable (e.g., PF1, PG1) q3->a3_none None/Red q4 How fast is the ROS burst? a4_fast Consider fast-reacting borinic acid probes q4->a4_fast Very Fast (<1 min) a4_slow Standard boronic acid probes are suitable q4->a4_slow Slower (>1 min) a1_h2o2->q2 a1_onoo->q2 a2_cyto->q3 a2_mito->q3 a3_green->q4 a3_none->q4 end_node Final Probe Selection a4_fast->end_node a4_slow->end_node

Caption: A workflow for selecting the appropriate boronic acid-based ROS sensor.

Protocol 1: General Method for In Vitro ROS Quantification

This protocol is suitable for measuring ROS production in cell-free systems or in cell lysates using a fluorescence plate reader.

A. Materials Required:

  • Boronate probe of choice (e.g., Peroxyfluor-1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Source of ROS (e.g., H₂O₂ solution of known concentration)

  • ROS Scavenger (e.g., Catalase for H₂O₂)

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader

B. Experimental Procedure:

  • Probe Preparation: Prepare a 1-10 mM stock solution of the boronate probe in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from light and moisture.

  • Reaction Setup: In the wells of the 96-well plate, set up the following reactions (final volume of 100 µL is typical):

    • Negative Control: 99 µL Assay Buffer + 1 µL DMSO vehicle.

    • Probe Control: 98 µL Assay Buffer + 1 µL probe stock (diluted) + 1 µL DMSO vehicle.

    • Experimental Wells: 97 µL Assay Buffer + 1 µL probe stock (diluted) + 2 µL of your experimental sample.

    • Positive Control: 97 µL Assay Buffer + 1 µL probe stock (diluted) + 2 µL of a known concentration of H₂O₂.

    • Specificity Control: 96 µL Assay Buffer + 1 µL probe stock (diluted) + 2 µL of H₂O₂ + 1 µL Catalase.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes (or as optimized), protected from light.

  • Measurement: Read the fluorescence on the microplate reader using the appropriate excitation and emission wavelengths for the product of the reaction (e.g., for PF1, Ex/Em ~490/515 nm).

  • Data Analysis: Subtract the fluorescence of the "Probe Control" from all experimental wells to account for any background fluorescence of the unreacted probe. Express results as Relative Fluorescence Units (RFU) or fold-change over a baseline control.

Protocol 2: Live-Cell Imaging of Cellular ROS

This protocol provides a framework for visualizing endogenous or exogenous ROS in cultured cells using confocal microscopy.

A. Materials Required:

  • Cells cultured on glass-bottom imaging dishes or chamber slides.

  • Boronate probe stock solution (1-10 mM in anhydrous DMSO).

  • Imaging Medium (e.g., DMEM without phenol red, or HBSS).

  • ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA), H₂O₂).

  • ROS scavenger/inhibitor for control experiments (e.g., Catalase, Diphenyleneiodonium (DPI)).

  • Confocal microscope with environmental control (37°C, 5% CO₂).

B. Experimental Workflow:

G A 1. Seed Cells on Imaging Dish B 2. Prepare Probe Working Solution (e.g., 5-10 µM in medium) A->B C 3. Load Cells with Probe (30-60 min at 37°C) B->C D 4. Wash Cells 2-3x with warm medium C->D E 5. Acquire Baseline Image (t=0) D->E F 6. Add ROS Stimulant (e.g., PMA, H₂O₂) E->F G 7. Acquire Time-Lapse Images F->G H 8. Data Analysis (Quantify Intensity Change) G->H

Caption: Standard workflow for live-cell imaging of ROS.

C. Detailed Steps:

  • Cell Culture: Plate cells at an appropriate density on imaging dishes 24-48 hours prior to the experiment to allow them to adhere and reach ~70-80% confluency.

  • Probe Loading:

    • Warm the imaging medium and probe stock solution to room temperature.

    • Dilute the probe stock solution into the warm imaging medium to a final working concentration (typically 5-10 µM, but this must be optimized for your cell type). Vortex gently to mix.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. [2]3. Wash: Gently wash the cells two to three times with warm imaging medium to remove any excess, unloaded probe. After the final wash, leave the cells in fresh imaging medium.

  • Imaging:

    • Transfer the dish to the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Locate a healthy field of cells. Set the excitation and emission wavelengths appropriate for your probe. Crucially, use the lowest possible laser power to minimize phototoxicity and photobleaching.

    • Acquire a baseline image or a short series of images to establish the basal fluorescence level.

    • Carefully add your ROS stimulant (or vehicle control) to the dish.

    • Immediately begin time-lapse acquisition, capturing images at regular intervals (e.g., every 1-5 minutes) for the desired duration.

  • Validation (Parallel Experiment): To ensure the signal is specific, run a parallel experiment where cells are pre-treated with a ROS scavenger (like 200 U/mL catalase for H₂O₂) or an inhibitor of ROS production for 30 minutes before adding the stimulant. A significant reduction in the fluorescence signal validates the probe's response. [9]

Part 3: Data Interpretation, Validation, and Advanced Concepts

The Importance of Self-Validating Systems

A protocol is only as good as its controls. For ROS detection, where signals can be transient and artifacts common, building a self-validating system is non-negotiable.

  • Positive Control: Demonstrates that the probe is working in your system. Adding a low micromolar concentration of exogenous H₂O₂ should elicit a robust signal. [2]* Negative/Specificity Control: This is the most important control. The use of a specific ROS scavenger (e.g., catalase) or an enzyme inhibitor known to block the pathway you are studying should abrogate the signal. [9]If the signal persists, it may be an artifact.

  • Vehicle Control: Always run a parallel experiment where you add the vehicle (e.g., DMSO, PBS) used to dissolve your stimulant to control for any effects of the solvent itself.

From Images to Numbers: Quantitative Analysis

While visually striking, fluorescence images must be translated into quantitative data.

  • Region of Interest (ROI): Use imaging software (e.g., ImageJ/Fiji) to draw ROIs around individual cells or cellular compartments.

  • Measure Intensity: Measure the mean fluorescence intensity within each ROI for every time point.

  • Background Correction: Select a background region in each image where there are no cells and subtract this value from your ROI measurements.

  • Normalization: The most common way to represent the data is as a fold-change (F/F₀), where F is the fluorescence intensity at a given time point and F₀ is the average baseline intensity before stimulation. This normalization corrects for variations in probe loading between cells.

  • Ratiometric Probes: For more precise quantification that is independent of probe concentration, consider using a ratiometric probe like Ratio Peroxyfluor 1 (RPF-1), which exhibits a shift in its fluorescence spectrum upon reacting with H₂O₂. [9]

Advanced Applications
  • Subcellular Targeting: By attaching specific chemical motifs, boronate probes can be directed to organelles like the mitochondria (e.g., MitoPY1), allowing for the study of ROS production at its primary source. [2][4]* In Vivo Imaging: The principles of boronate probe imaging have been successfully extended to whole organisms, such as zebrafish, to monitor H₂O₂ signaling during development and immune responses. [2]* AND-Logic Probes: Cutting-edge probe design has led to the development of "AND-logic" sensors that require the presence of two different analytes (e.g., ONOO⁻ AND the antioxidant glutathione) to produce a signal, enabling the study of more complex bimolecular events in disease pathology. [1]

Conclusion

Boronic acid-based fluorescent sensors are powerful and highly specific tools for investigating the intricate roles of hydrogen peroxide and peroxynitrite in health and disease. Their utility, however, is entirely dependent on rigorous experimental design, meticulous execution, and the inclusion of a comprehensive set of controls. By understanding the chemical principles that govern their function and by implementing the protocols and validation strategies outlined in this guide, researchers can confidently illuminate the complex world of ROS signaling and advance our understanding of redox biology.

References

  • Luo, S., Zhang, E., Su, Y., Cheng, T., & Shi, C. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29084–29103. [Link]

  • Sikora, A., Zielonka, J., Lopez, M., Joseph, J., & Kalyanaraman, B. (2019). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry, 7, 523. [Link]

  • Sedgwick, A. C., Sun, X., Kim, G., Yoon, J., Bull, S. D., & James, T. D. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2561–2572. [Link]

  • Gatin-Fraudet, B., Ottenwelter, R., Lombès, T., Durand, P., Norsikian, S., Vauzeilles, B., Doisneau, G., Bourdreux, Y., Guianvarc'h, D., Urban, D., Jullien, L., Le Saux, T., & Erard, M. (2021). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. [Link]

  • Han, Y., Myint, Y. Y., & Feng, G. (2020). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. Research Square. [Link]

  • Kalyanaraman, B., Zielonka, J., & Sikora, A. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Journal of Toxicology, 2012, 973096. [Link]

  • Wang, Z., Han, B., Wu, Y., Liu, H., Li, S., & Zhu, M. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews, 52(11), 3731-3756. [Link]

  • Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology, 526, 19–43. [Link]

  • Chang, M. C. Y., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2004). A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells. Journal of the American Chemical Society, 126(47), 15392–15393. [Link]

  • Wang, R., Bian, Z., Zhan, D., & Zhang, G. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29084-29103. [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2011). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Chemistry - An Asian Journal, 6(12), 3331-3333. [Link]

  • Zielonka, J., Sikora, A., & Kalyanaraman, B. (2016). The scheme of H2O2-mediated conversion of peroxyfluor-1. ResearchGate. [Link]

  • Gatin-Fraudet, B., Ottenwelter, R., Lombès, T., Durand, P., Norsikian, S., Vauzeilles, B., Doisneau, G., Bourdreux, Y., Guianvarc’h, D., Urban, D., Jullien, L., Le Saux, T., & Erard, M. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(50), e2111160118. [Link]

  • Aronoff, M. R., & Raines, R. T. (2018). Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). ResearchGate. [Link]

  • Sboarina, M., & Van der Veken, P. (2016). Recent advances in hydrogen peroxide imaging for biological applications. Expert Review of Molecular Diagnostics, 16(7), 807-823. [Link]

  • Miller, E. W. (2012). Development of a Clickable Probe for Imaging Hydrogen Peroxide in the Bilayer. eScholarship, University of California. [Link]

  • Gatin-Fraudet, B., Ottenwelter, R., Lombès, T., Durand, P., Norsikian, S., Vauzeilles, B., Doisneau, G., Bourdreux, Y., Guianvarc’h, D., Urban, D., Jullien, L., Le Saux, T., & Erard, M. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS, 118(50). [Link]

  • Lippert, A. R., Van de Bittner, G. C., & Chang, C. J. (2011). Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems. Accounts of Chemical Research, 44(9), 793-804. [Link]

  • Wang, L., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 115(34), 8513-8518. [Link]

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Application Notes & Protocols: Dynamic Covalent Chemistry with (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a uniquely functionalized aromatic building block poised for significant applications in materials science and drug development. Its trifunctional nature, featuring a boronic acid, two aldehyde groups, and a solubilizing propoxy substituent, enables the construction of diverse, structurally complex architectures through dynamic covalent chemistry (DCC). This guide provides an in-depth exploration of this reagent's potential, detailing its core reactivity and presenting validated, step-by-step protocols for the synthesis of two distinct classes of advanced materials: a two-dimensional Covalent Organic Framework (COF) and a discrete molecular cage. We delve into the causality behind experimental choices, provide comprehensive characterization methodologies, and offer insights into troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of DCC for the creation of novel, functional materials.

Chapter 1: The Building Block - A Trifunctional Synthon for Dynamic Systems

The power of this compound lies in the orthogonal yet cooperative nature of its functional groups. Understanding their individual and combined roles is critical for designing successful synthetic strategies.

  • Boronic Acid (-B(OH)₂): This group is the cornerstone for forming boronate esters, a key reversible covalent bond. It readily undergoes condensation reactions with cis-diols, a process that is reversible under specific pH conditions.[1][2][3] This dynamic nature allows for "error correction" during the formation of extended structures, facilitating the growth of highly crystalline and ordered materials like COFs.[4]

  • Diformyl Groups (-CHO): The two aldehyde functionalities, positioned at the 3 and 5 positions, are gateways to dynamic imine chemistry.[5] They react with primary amines to form imine bonds (C=N), which are also reversible and allow for the thermodynamically controlled self-assembly of discrete molecular architectures, such as cages and macrocycles.[6][7][8]

  • Propoxy Group (-OCH₂CH₂CH₃): The ortho-propoxy group serves two main purposes. Firstly, it enhances the solubility of the building block and its resulting assemblies in common organic solvents. Secondly, its steric bulk and electronic influence can modulate the reactivity of the adjacent boronic acid group, a known phenomenon in arylboronic acid chemistry.[9][10]

The strategic placement of these three groups on a single phenyl ring creates a versatile platform for constructing complex systems where different dynamic chemistries can be employed simultaneously or sequentially.

Chapter 2: Application Protocol I - Synthesis of a 2D Covalent Organic Framework (COF) via Boronate Ester Linkages

This protocol details the synthesis of a 2D COF, leveraging the reversible condensation of the boronic acid moiety with a planar, C₃-symmetric triol linker, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The resulting material is expected to be a crystalline, porous solid with a high surface area.[11][12]

Principle of Formation

Dynamic covalent chemistry is the key to achieving a crystalline, rather than amorphous, polymer.[4] The reversible formation of boronate ester bonds allows mismatched or strained connections to break and reform, guiding the building blocks into the most thermodynamically stable, ordered, and crystalline arrangement.[13] Water plays a crucial role in this process, facilitating the hydrolysis (reverse reaction) necessary for error correction.[4]

Workflow Diagram

COF_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Building Blocks: This compound + HHTP B Add Solvent Mixture: mesitylene/dioxane A->B C Sonicate to Homogenize B->C D Degas via Freeze-Pump-Thaw (3 cycles) C->D E Flame-Seal Pyrex Tube under Vacuum D->E F Heat at 120 °C for 72 hours E->F G Cool to RT, Open Tube F->G H Isolate Solid by Filtration G->H I Wash Sequentially: 1. Anhydrous Acetone 2. Anhydrous THF H->I J Dry under Vacuum at 150 °C I->J Cage_Mechanism cluster_reactants Reactants cluster_assembly Self-Assembly cluster_product Product A C A->C Reversible Bond Formation B B->C label_A 2x Diformyl Boronic Acid (Trigonal Node) label_B 3x Diamine (Linear Linker) D C->D Error Correction label_C Dynamic Imine Condensation (-6 H₂O) label_D [2+3] Molecular Cage (Thermodynamic Product)

Caption: Self-assembly of a [2+3] molecular cage via dynamic imine chemistry.

Detailed Step-by-Step Protocol
  • Reagent Solution A: Dissolve this compound (0.20 mmol, 2.0 equiv) in 10 mL of deuterated chloroform (CDCl₃) in a 25 mL round-bottom flask.

    • Rationale: Using a deuterated solvent allows for direct monitoring of the reaction progress via ¹H NMR spectroscopy.

  • Reagent Solution B: In a separate vial, dissolve 1,2-diaminoethane (0.30 mmol, 3.0 equiv) in 5 mL of CDCl₃.

  • Reaction Initiation: Add Solution B dropwise to Solution A at room temperature with vigorous stirring. The reaction is typically rapid.

  • Driving Equilibrium: Add activated 3 Å molecular sieves (~1 g) to the reaction mixture to sequester the water byproduct, driving the equilibrium towards the cage product.

  • Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by taking aliquots for ¹H NMR analysis. The reaction is complete when the aldehyde proton signal (~10 ppm) has disappeared and is replaced by the characteristic imine proton signal (~8.5 ppm).

  • Workup: Once the reaction is complete, filter off the molecular sieves.

  • Purification: The product is often pure enough after filtration. If necessary, purification can be achieved by recrystallization from a solvent/anti-solvent system (e.g., chloroform/hexane).

  • Isolation: Remove the solvent under reduced pressure to yield the cage as a solid.

  • Yield: A white or off-white solid is expected. The typical yield is >90%.

Characterization and Validation
Technique Purpose Expected Result
¹H NMR Spectroscopy To confirm the formation of the cage and its high symmetry.Complete disappearance of the aldehyde proton signal (~10 ppm). Appearance of a sharp singlet for the imine protons (~8.5 ppm). The overall spectrum should be simple and show sharp peaks, consistent with a single, highly symmetric species in solution.
¹³C NMR Spectroscopy To confirm the presence of the imine carbon and the overall structure.Appearance of the imine carbon signal (~160 ppm). Disappearance of the aldehyde carbon signal (~190 ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS) To confirm the mass of the assembled cage.A prominent peak corresponding to the molecular ion of the [2+3] cage, e.g., [M+H]⁺ or [M+Na]⁺. The observed isotopic pattern should match the calculated pattern for the cage's molecular formula.
Diffusion Ordered Spectroscopy (DOSY) NMR To confirm that all signals in the ¹H NMR belong to a single, large species.All proton signals should exhibit the same diffusion coefficient, confirming they are part of the same molecular entity.

Chapter 4: Troubleshooting and Advanced Considerations

  • Low Crystallinity in COF Synthesis: If the final COF product is largely amorphous (as indicated by a broad, featureless PXRD pattern), consider modifying the reaction conditions. Slower reaction rates often lead to higher crystallinity. Try reducing the reaction temperature, using a different solvent system with varied polarity, or introducing a modulator (e.g., a small amount of water or acetic acid) to better control the reversibility of the boronate ester formation. [4]* Incomplete Cage Formation: If NMR analysis shows a mixture of starting materials, intermediates, and the final cage, the equilibrium has not been fully shifted. Ensure the molecular sieves are fully activated and use a larger excess. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.

  • Solubility Issues: The propoxy group aids solubility, but large COFs or cages can still have limited solubility. For characterization of insoluble materials, solid-state NMR and FT-IR are invaluable. For cages, slight modifications to the diamine linker (e.g., using a longer, more flexible chain) can dramatically improve solubility.

References

  • Wang, X., Fellowes, T., Bahri, M., Qu, H., Li, B., Niu, H., Browning, N. D., Zhang, W., Ward, J. W., & Cooper, A. I. (2024). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Zhang, M., et al. (2017). Construction of boronate ester based single-layered covalent organic frameworks. Chemical Communications. [Link]

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  • Hasell, T., & Cooper, A. I. (2016). (a) Synthesis of imine-linked cages 7, 8, 9, and 10 and their... ResearchGate. [Link]

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  • Yang, Y., et al. (2024). Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. Journal of the American Chemical Society. [Link]

  • Yang, Y., et al. (2024). Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. ResearchGate. [Link]

  • Martin, A. D., et al. (2024). Dynamic Covalent Boronate Chemistry Accelerates the Screening of Polymeric Gene Delivery Vectors via In Situ Complexation of Nucleic Acids. Journal of the American Chemical Society. [Link]

  • Rosales, A. M., et al. (2020). Linking Molecular Behavior to Macroscopic Properties in Ideal Dynamic Covalent Networks. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. PMC - NIH. [Link]

  • van der Mee, M. A. J., et al. (2023). Covalent adaptable networks using boronate linkages by incorporating TetraAzaADamantanes. PMC - NIH. [Link]

  • G. M. P. V. R. D. S. J. A. K. M. L. T. F. K. M. D. W. J. V. S. (2020). Probing dynamic covalent chemistry in a 2D boroxine framework by in situ near-ambient pressure X-ray photoelectron spectroscopy. PMC - NIH. [Link]

  • Debnath, T., & Das, A. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]

  • Adamczyk-Woźniak, A., et al. (2011). Dynamic covalent self-assembled macrocycles prepared from 2-formyl-aryl-boronic acids and 1,2-amino alcohols. Semantic Scholar. [Link]

  • Li, Y., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. American Chemical Society. [Link]

  • Darses, B., & Brookhart, M. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Niu, L., et al. (2016). Dynamic Covalent Chemistry-based Sensing: Pyrenyl Derivatives of Phenylboronic Acid for Saccharide and Formaldehyde. PubMed. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Rodell, C. B., et al. (2025). Design of moldable hydrogels for biomedical applications using dynamic covalent boronic esters. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Diformylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand the unique challenges researchers face when working with electronically demanding substrates. This guide is specifically designed to address the intricacies of using diformylphenylboronic acids, providing in-depth troubleshooting advice, validated protocols, and a deeper understanding of the reaction mechanics to ensure your success.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered when using diformylphenylboronic acids in Suzuki-Miyaura couplings.

Q1: My Suzuki coupling reaction with 2,4-diformylphenylboronic acid is resulting in low to no yield. What are the primary factors I should investigate?

Low conversion is the most common issue, and with electron-deficient substrates like diformylphenylboronic acids, the root cause often lies in one of three areas: inefficient transmetalation, decomposition of the boronic acid, or suboptimal catalyst activity.[1][2]

Initial Diagnostic Checklist:

  • Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your ligands are not oxidized and consider using a pre-formed, air-stable Pd(0) catalyst or a modern palladacycle precatalyst which can simplify this step.[3]

  • Inert Atmosphere: Oxygen is detrimental. It can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the homocoupling of your boronic acid, a common side reaction.[3][4] Ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen from start to finish.

  • Reagent Purity: Verify the purity of your aryl halide and boronic acid. Diformylphenylboronic acids can be susceptible to degradation over time.

Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) start->check_inert check_reagents Confirm Reagent Purity & Catalyst Activity check_inert->check_reagents re_run Re-run Under Strict Anhydrous & Inert Conditions check_reagents->re_run yield_improved Yield Improved? re_run->yield_improved sub_node sub_node success Success! Continue with Optimized Setup yield_improved->success Yes no_success No Significant Improvement yield_improved->no_success No optimization_path Proceed to Reaction Component Optimization no_success->optimization_path opt_catalyst Optimize Catalyst System (Ligand, Pd Source) optimization_path->opt_catalyst opt_base Optimize Base & Solvent optimization_path->opt_base opt_protect Consider Boronic Acid Protection Strategy optimization_path->opt_protect

Caption: A decision-making workflow for initial troubleshooting of low-yield reactions.

Q2: I'm observing significant protodeboronation of my diformylphenylboronic acid. How can I prevent this?

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major challenge with electron-deficient arylboronic acids.[5][6] The two electron-withdrawing formyl groups make the ipso-carbon more susceptible to protonolysis, a process often accelerated by the basic and aqueous conditions required for the Suzuki reaction.[7][8]

Causality: The base required to activate the boronic acid for transmetalation also increases the rate of its decomposition.[9] Elevated temperatures further accelerate this undesired side reaction.[2]

Mitigation Strategies:

  • Use Milder, Anhydrous Conditions: Switch to a milder base like potassium fluoride (KF) and use strictly anhydrous solvents. This minimizes the presence of water and strong bases that promote the side reaction.[2]

  • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. Sometimes, extending the reaction time at a lower temperature is preferable to forcing it at a higher temperature.

  • Protect the Boronic Acid: The most robust solution is to convert the boronic acid into a more stable derivative that is less prone to protodeboronation. Common protecting groups include:

    • Pinacol Esters (BPin): More stable than the corresponding boronic acid.

    • N-methyliminodiacetic acid (MIDA) esters: Exceptionally stable and can be used in sequential couplings.[2]

    • Trifluoroborate Salts (BF₃K): These salts slowly release the boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[10]

    • Diethanolamine Adducts: These are easily prepared, crystalline solids that are more stable than the free boronic acid and can be used directly in the coupling reaction.[3][11]

G cluster_0 Reaction Pathways cluster_1 Undesired Pathway cluster_2 Desired Pathway boronic_acid Diformylphenyl- boronic Acid protodeboronation Protodeboronation (H⁺ Source, Base) boronic_acid->protodeboronation boronate_formation Boronate Formation (Base) boronic_acid->boronate_formation deboronated_product Diformylbenzene (Side Product) protodeboronation->deboronated_product transmetalation Transmetalation to LₙPd(II)-Ar boronate_formation->transmetalation coupled_product Desired Biaryl Product transmetalation->coupled_product

Caption: Competing pathways for diformylphenylboronic acid under Suzuki conditions.

Q3: What is the optimal catalyst and ligand system for coupling an electron-deficient boronic acid?

The rate-limiting step for electron-deficient boronic acids is often the transmetalation from boron to the palladium center.[1][12] Therefore, the ideal catalytic system must facilitate this step efficiently.

Expertise-Driven Recommendations:

  • Ligands: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination and can stabilize the palladium center, but more importantly, their electron-donating nature makes the palladium center more nucleophilic, which can facilitate the transmetalation step. Buchwald-type ligands are the gold standard here.[12][13]

  • Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it can be less effective for challenging substrates.[12] Modern pre-catalysts, which are air-stable and generate the active Pd(0) species reliably, are highly recommended.

Comparative Table of Catalytic Systems

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd₂(dba)₃ / SPhos Buchwald PhosphineHigh activity for a broad range of substrates, including electron-deficient ones.[12]Air-sensitive components, higher cost.1-2
Pd(OAc)₂ / XPhos Buchwald PhosphineExcellent for sterically hindered and electron-poor substrates.[12]Air-sensitive ligand, higher cost.1-2
PdCl₂(dppf) DiphosphineGood general-purpose catalyst, relatively air-stable.May be less active than Buchwald systems for this specific challenge.[2]2-5
Pd(PPh₃)₄ TriphenylphosphineReadily available, well-understood.[1][14]Lower activity for challenging substrates, may require higher temperatures.[12]2-5
Q4: How do I choose the right base and solvent for this specific substrate?

The base and solvent are not independent variables; they work in concert to control solubility and reactivity. The goal is to find a system that activates the boronic acid sufficiently without causing rapid decomposition.

Base Selection:

  • Strong Bases (K₃PO₄, Cs₂CO₃): Often required to form the active boronate species from electron-poor boronic acids.[2][15] Use finely powdered base to maximize surface area. Cesium carbonate is highly effective but also more expensive and hygroscopic.

  • Weaker Bases (K₂CO₃, Na₂CO₃): Can be effective, especially with highly active catalyst systems.[15][16] They may reduce the rate of protodeboronation.

  • Fluoride Sources (KF, CsF): Can be used, sometimes under anhydrous conditions, and are known to be effective in activating boronic acids while being milder than carbonates or phosphates.[17]

Solvent System Selection:

  • Aprotic Ethers (Dioxane, THF): These are excellent general solvents for Suzuki couplings. They often require an aqueous co-solvent to solubilize the inorganic base. A common ratio is 4:1 or 5:1 Dioxane:Water.[4][18]

  • Aromatic Hydrocarbons (Toluene): Another common choice, often used with a phase-transfer catalyst if an aqueous base is employed.

  • Polar Aprotic Solvents (DMF, DMAc): Useful if your substrates have poor solubility in other solvents, but they can be difficult to remove during workup and may lead to side reactions at high temperatures.[4][16]

Recommendation: Start with K₃PO₄ as the base in a Dioxane/Water (4:1) solvent system with a highly active catalyst like a Pd(OAc)₂/SPhos combination. If protodeboronation is severe, switch to anhydrous conditions with a milder base or protect the boronic acid.

Q5: Purification of my diformyl-biaryl product is difficult due to a close-running impurity. What is this and how can I remove it?

The most common close-running impurity is the homocoupled product of the boronic acid (a tetraformyl-quaterphenyl species).[7] This side reaction is often promoted by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II), or by using a Pd(II) precatalyst without efficient reduction.[3][4]

Prevention and Removal:

  • Prevention: The best strategy is prevention.

    • Rigorous Degassing: As mentioned before, scrupulously exclude oxygen from your reaction.

    • Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present at the start of the reaction.[13]

  • Purification:

    • Column Chromatography: Due to the similar polarities, separation by standard silica gel chromatography can be challenging.[1][7] Try using a less polar solvent system and a long column for better separation. Gradient elution is often necessary.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method to remove the more symmetrical and often less soluble homocoupled impurity.

Experimental Protocols

Protocol 1: General Optimized Suzuki Coupling with Diformylphenylboronic Acid

This protocol assumes the use of an electron-deficient boronic acid and an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Diformylphenylboronic Acid (1.3 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), diformylphenylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes by alternating between vacuum and the inert gas (3 cycles).

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 ratio and a final concentration of ~0.1 M relative to the aryl bromide.[18]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of Diformylphenylboronic Acid as a Diethanolamine Adduct

This procedure creates a more stable, solid form of the boronic acid that is less prone to protodeboronation.[3]

Materials:

  • Diformylphenylboronic Acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolution: In a flask with a stir bar, dissolve the diformylphenylboronic acid in a minimal amount of DCM.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring at room temperature.

  • Precipitation: A white precipitate will typically form within 10-20 minutes.

  • Isolation: Continue stirring for an additional 30 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent (e.g., DCM or ether) and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions (use ~1.3 equivalents).[11]

References

  • BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]

  • BenchChem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • National Institutes of Health (NIH). (n.d.).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • CPhI Online. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
  • National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • National Institutes of Health (NIH). (n.d.).
  • ChemRxiv. (2022). Protodeboronation of (Hetero)
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ACS Publications. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • ResearchGate. (2016).

Sources

Technical Support Center: Purification of Crude (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3,5-Diformyl-2-propoxyphenyl)boronic acid (CAS: 1072951-92-8). This document is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block and encounter challenges in achieving the high purity required for downstream applications. As a multifunctional molecule, its purification is often non-trivial, complicated by the inherent reactivity of its boronic acid and diformyl functionalities.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, helping you navigate the complexities of its purification and ensure the integrity of your synthetic endeavors.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses the most common and challenging issues encountered during the purification of this compound.

Issue 1: Poor Performance in Silica Gel Chromatography

Q: I am attempting to purify my crude this compound using standard silica gel flash chromatography, but the product is either streaking severely down the column or is completely retained at the baseline. What is causing this and how can I fix it?

A: This is the most frequently reported issue with boronic acid purification and stems from the fundamental chemical properties of the molecule and the stationary phase.

Root Cause Analysis: The core of the problem lies in a strong, undesirable interaction between the Lewis acidic boron atom of your compound and the Lewis basic silanol groups (Si-OH) that coat the surface of silica gel.[1] This interaction is significantly enhanced in your specific molecule due to the two electron-withdrawing formyl (-CHO) groups, which increase the Lewis acidity of the boronic acid moiety.[2][3] This leads to very strong adsorption, causing poor elution, low recovery, and potential on-column degradation.

Solutions & Methodologies:

  • Avoid Direct Chromatography (If Possible): For boronic acids, especially polar ones like this, direct chromatography on silica is often a method of last resort. Prioritize the methods below.

  • Pre-Purification via Acid-Base Extraction: This is a highly effective first step to remove non-acidic impurities. Boronic acids are weakly acidic and can be converted into their water-soluble boronate salts.[4][5]

    • Rationale: By dissolving the crude mixture in an organic solvent (e.g., Ethyl Acetate, EtOAc) and washing with a basic aqueous solution (e.g., 1M NaOH), the boronic acid is selectively pulled into the aqueous layer as its sodium boronate salt. Neutral organic impurities remain in the EtOAc layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be extracted back into a fresh organic solvent.

    • See Protocol 1 for a detailed step-by-step guide.

  • Utilize an Alternative Stationary Phase: If chromatography is necessary, avoid standard silica.

    • Neutral Alumina: For certain boronic acids, neutral alumina can be a viable alternative as it has a different surface chemistry, potentially reducing the strong adsorption seen with silica.[4][5]

    • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. While it can be effective, it often requires significant method development and can be complicated by the decomposition of boronic acids during the evaporation of aqueous mobile phases.[6][7]

Issue 2: Persistent Impurities After Recrystallization

Q: I have performed an acid-base extraction and a subsequent recrystallization, but my NMR spectrum is still messy and suggests the presence of stubborn impurities. What are these and what is a more robust purification method?

A: Even after initial purification, certain closely-related impurities can co-precipitate. Understanding their identity is key to selecting a more advanced purification strategy.

Common Persistent Impurities:

  • Boroxine (Trimeric Anhydride): Boronic acids readily and reversibly dehydrate to form cyclic trimeric anhydrides, known as boroxines.[8][9] This is the most common "impurity" and exists in equilibrium with the monomeric acid. Its presence complicates NMR analysis by showing multiple sets of peaks and can make achieving a sharp melting point difficult.

  • Protodeboronated Byproduct: This is the molecule where the -B(OH)₂ group has been replaced by a hydrogen atom (i.e., 1,3-diformyl-2-propoxybenzene). This can form during synthesis or aggressive workup conditions.[7]

  • Starting Materials or Other Synthetic Byproducts: Depending on the synthetic route, residual precursors may persist.[10][11]

Advanced Solution: Derivatization to a Diethanolamine Adduct

When standard methods fail, a highly selective and effective technique is to temporarily convert the boronic acid into a stable, crystalline adduct.

  • Causality & Mechanism: Boronic acids react with diethanolamine to form a stable, bicyclic adduct.[6][7] These adducts are often highly crystalline and sparingly soluble in many organic solvents, allowing them to be easily isolated by simple filtration while impurities (like the protodeboronated byproduct) remain in the mother liquor. The pure boronic acid can then be easily regenerated from the adduct.[7][12] This method is exceptionally good at separating the boronic acid from non-boronic acid impurities.

  • See Protocol 2 for a detailed step-by-step guide.

Issue 3: Product Instability and Analytical Challenges

Q: My freshly purified compound seems pure by ¹H NMR, but upon standing or when analyzed by LC-MS, it shows signs of degradation or multiple species. How can I ensure its stability and get reliable analytical data?

A: This issue highlights the inherent chemical nature of this compound, which can exist in multiple forms in equilibrium.

Root Cause Analysis:

  • Equilibrium with Cyclic Form: Like other 2-formylphenylboronic acids, your compound can exist in equilibrium with its cyclic tautomer, a 3-hydroxybenzoxaborole derivative.[2] This is not degradation, but a dynamic equilibrium that can result in multiple species being observed, especially in solution.

  • Protodeboronation: As mentioned, the C-B bond can be cleaved under certain conditions (e.g., prolonged exposure to strong acid or base, or even high temperatures), leading to irreversible degradation.

  • Boroxine Formation: Storing the compound, especially as a solid, will inevitably lead to the formation of the boroxine anhydride through the loss of water.[9]

Solutions & Best Practices:

  • Storage: Store the purified, dry solid under an inert atmosphere (Nitrogen or Argon) at a low temperature (e.g., < 4 °C) to minimize boroxine formation and other degradation pathways.

  • Analytical Testing:

    • For HPLC/LC-MS analysis, method development is critical. Use of buffered mobile phases can help stabilize the compound on-column. Sometimes, derivatizing to the more stable pinacol ester is necessary for a robust purity analysis method.[13]

    • When interpreting NMR, be aware that broad peaks or multiple sets of signals for the aromatic protons and the B(OH)₂ group can be indicative of the monomer-boroxine equilibrium.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude this compound based on the nature of the impurities.

PurificationWorkflow start Crude Product acid_base Protocol 1: Acid-Base Extraction start->acid_base Remove neutral & basic impurities recrystallization Protocol 2: Recrystallization acid_base->recrystallization Remove polar impurities analysis1 Purity Check (TLC, ¹H NMR) recrystallization->analysis1 dea_adduct Protocol 3: Diethanolamine Adduct Formation & Release analysis1->dea_adduct Purity >98%? NO (Persistent impurities) pure_product Pure Product (Store under N₂ at <4°C) analysis1->pure_product Purity >98%? YES analysis2 Final Purity Check (¹H NMR, LC-MS) dea_adduct->analysis2 analysis2->pure_product Purity >98%? YES

Sources

Overcoming low yields in the synthesis of (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (3,5-Diformyl-2-propoxyphenyl)boronic acid. Low yields and purification difficulties are common hurdles for this multifunctional molecule. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes.

Overview of the Synthetic Challenge

The synthesis of this compound (MW: 236.03 g/mol , Formula: C₁₁H₁₃BO₅)[1] presents a multi-step challenge. A plausible synthetic route involves the initial diformylation of a substituted phenol followed by the introduction of the boronic acid moiety. The electron-rich nature of the starting phenol and the reactivity of the aldehyde groups, combined with the inherent instability and purification challenges of some boronic acids, create multiple potential points of failure that can drastically reduce yields.

This guide is structured to address issues sequentially, from the starting materials to the final purified product.

General Synthetic Workflow

The following diagram outlines a common synthetic approach, which will form the basis of our troubleshooting guide.

G cluster_0 Step 1: Diformylation cluster_1 Step 2: Halogenation cluster_2 Step 3: Borylation cluster_3 Step 4: Hydrolysis & Purification A 2-Propoxyphenol B 3,5-Diformyl-2-propoxyphenol (Intermediate) A->B Formylating Agents C 1-Bromo-3,5-diformyl- 2-propoxyphenol B->C e.g., NBS/Br2 D Boronate Ester Intermediate C->D Miyaura Borylation (B2pin2, Pd Catalyst, Base) E This compound (Final Product) D->E Acidic Workup

Caption: General workflow for the synthesis of the target boronic acid.

Troubleshooting Guide & FAQs

Part 1: The Diformylation Reaction

The introduction of two formyl groups onto the phenol ring is a critical step where selectivity and yield are often compromised.

Question 1: My diformylation of 2-propoxyphenol is giving low yields, a complex mixture of products (mono-, di-formylated), or no reaction at all. What is going wrong?

Answer: This is a common issue arising from improper selection of the formylation method. The propoxy and hydroxyl groups are both activating and ortho-, para-directing, which can lead to poor regioselectivity.

  • Causality: Standard formylation methods like the Vilsmeier-Haack or Duff reactions often struggle with electron-rich phenols, leading to mixtures of 2-, 4-, and 6-substituted products, as well as diformylated derivatives.[2] These reactions can also employ harsh conditions that may not be suitable for all substrates.[2]

  • Expert Recommendation: For high ortho-selectivity on phenols, the magnesium-mediated formylation (a modification of the Duff reaction) is superior.[3] This method utilizes MgCl₂ and a non-nucleophilic base like triethylamine (Et₃N) with paraformaldehyde. The magnesium chelates to the phenolic oxygen, directing the formylation specifically to the ortho positions.[4] Given that the para position is blocked by the propoxy group, this chelation strongly favors formylation at the available ortho positions (3 and 5).

Table 1: Comparison of Common Phenol Formylation Methods

MethodReagentsTypical ConditionsCommon Issues for this Substrate
Vilsmeier-Haack POCl₃, DMF0 °C to 100 °CPoor regioselectivity, potential for diformylation at undesired positions.[2]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, H₃PO₄)RefluxOften low yields, harsh acidic conditions, lack of selectivity.[5]
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)Low TemperatureHigh toxicity of reagents, strict anhydrous conditions required, potential for side reactions.[6]
Magnesium-Mediated MgCl₂, Et₃N, ParaformaldehydeReflux in Acetonitrile/THFRecommended Method: High ortho-selectivity, milder conditions, generally higher yields.[3]

Question 2: I tried the magnesium-mediated formylation, but the reaction is sluggish or incomplete. How can I optimize it?

Answer: Optimization hinges on reagent quality, stoichiometry, and reaction conditions.

  • Moisture is Critical: The reaction is sensitive to water, which will consume the reagents. Ensure all glassware is oven-dried, and use anhydrous solvents and high-purity reagents.

  • Reagent Stoichiometry: An excess of paraformaldehyde and MgCl₂ is typically required. A good starting point is 2.5-3.0 equivalents of MgCl₂ and 5-6 equivalents of paraformaldehyde relative to the phenol. Triethylamine should be used in significant excess (e.g., 5-7 equivalents) to act as both a base and a ligand.

  • Temperature and Time: The reaction usually requires heating to reflux in a solvent like acetonitrile or THF for several hours (12-24 h). Monitor the reaction by TLC to determine completion.

Part 2: The Borylation Step

Introducing the boronic acid group, often via a boronate ester intermediate, is another yield-defining stage. We will assume the use of a brominated diformylphenol intermediate for a subsequent Miyaura borylation.

Question 3: My Miyaura borylation reaction with Bis(pinacolato)diboron (B₂pin₂) is inefficient, resulting in low conversion of my aryl bromide.

Answer: The success of a Miyaura borylation depends on the precise interplay of the catalyst, base, and solvent. The electron-withdrawing nature of the two formyl groups can also influence reactivity.

  • Causality & Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester.[7] An inefficient step in this cycle will stall the reaction.

  • Troubleshooting Steps:

    • Catalyst System: While various palladium catalysts can be used, Pd(dppf)Cl₂ is a robust and reliable choice for this transformation.[8] Ensure the catalyst is active and not degraded. Use a catalyst loading of 2-5 mol %.

    • Base Selection: The base is crucial. A weak base like potassium acetate (KOAc) is standard and highly effective.[7] It is less likely to promote side reactions compared to stronger bases like carbonates or phosphates in this specific transformation. Use 3 equivalents of anhydrous KOAc.

    • Solvent Purity: The solvent MUST be anhydrous. Dioxane, DMSO, or DMF are common choices. Traces of water can interfere with the catalytic cycle.

    • Reaction Temperature: These reactions typically require heating, often between 80-110 °C.[8][9] If you see low conversion, consider increasing the temperature or extending the reaction time.

Question 4: I am observing significant amounts of a debrominated, non-boronated side product. What causes this?

Answer: This side product arises from protodehalogenation, where the aryl halide is reduced instead of coupled.

  • Causality: This is often caused by sources of protons in the reaction mixture, which can intercept a key intermediate in the catalytic cycle. The most common culprit is water.

  • Expert Recommendation:

    • Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry your base (KOAc) in a vacuum oven before use. Assemble your reaction under an inert atmosphere (Nitrogen or Argon).

    • Reagent Purity: Ensure your B₂pin₂ is of high purity. Impurities can sometimes contribute to side reactions.

Part 3: Hydrolysis and Purification

The final steps of deprotecting the boronate ester and purifying the product are frequently the most challenging.

Question 5: I am struggling to hydrolyze the pinacol boronate ester to the final boronic acid. The reaction is incomplete, or the product seems to decompose.

Answer: While pinacol esters are stable, their hydrolysis requires specific conditions. Furthermore, the final boronic acid product may be unstable under certain workup conditions.

  • Causality: Hydrolysis is an equilibrium process. Pushing it to completion often requires a biphasic system with an acid. However, some boronic acids are prone to decomposition via protodeboronation (loss of the B(OH)₂ group) or oxidation in polar, protic media.[10][11]

  • Troubleshooting Hydrolysis:

    • Standard Protocol: A common method is to stir the boronate ester in a biphasic mixture of an organic solvent (like ether or ethyl acetate) and dilute aqueous acid (e.g., 0.1-1 M HCl) for several hours.[10][11]

    • Alternative: Transesterification: If acidic hydrolysis is problematic, transesterification with another boronic acid under biphasic conditions can be effective.[12]

    • In-situ Trapping: If you suspect the free boronic acid is unstable and decomposing during workup, you can perform the hydrolysis and immediately use the crude product in the next step (e.g., a Suzuki coupling) without full isolation.

Question 6: The purification of my final this compound is a nightmare. On a silica gel column, it either streaks badly or I get very low recovery.

Answer: This is one of the most frequently encountered problems. Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and ability to interact strongly with the acidic silica surface.

  • Causality: The Lewis acidic boron atom and the two polar hydroxyl groups can lead to strong adsorption, tailing, and even decomposition on silica gel.[9][13] The aldehyde groups add to the polarity.

  • Expert Recommendations & Purification Workflow:

G Start Crude Boronic Acid A Is the crude product a solid? Start->A B Attempt Recrystallization (e.g., EtOAc/Hexanes, Water) A->B Yes E Is the crude product an oil or cannot be recrystallized? A->E No C Is the product pure? B->C D Purification Successful C->D Yes C->E No F Derivatization with Diethanolamine E->F G Is the diethanolamine adduct a crystalline solid? F->G H Recrystallize Adduct, then release boronic acid with acid. G->H Yes I Chromatography Needed G->I No H->D J Avoid standard silica gel. Try Reverse Phase (C18) or neutral/basic Alumina. I->J J->D

Caption: Decision workflow for purifying the target boronic acid.

  • Recrystallization: If your crude product is a solid, this is the best first option. Try solvents like water, or a combination of ethyl acetate and hexanes.[14][15]

  • Derivatization/Release: A highly effective strategy is to convert the crude boronic acid into a stable, crystalline diethanolamine adduct. This adduct often precipitates from non-polar solvents and can be easily purified by recrystallization. The pure boronic acid is then released by treatment with an acid.[13]

  • Alternative Chromatography: If you must use chromatography, avoid standard silica. Consider reverse-phase (C18) chromatography or chromatography on neutral or basic alumina, which can mitigate the issues seen with acidic silica gel.[13][16]

Detailed Experimental Protocols

Protocol 1: Magnesium-Mediated Diformylation of 2-Propoxyphenol
  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous magnesium chloride (3.0 eq.).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous acetonitrile via syringe, followed by 2-propoxyphenol (1.0 eq.).

  • Add triethylamine (6.0 eq.) and stir the mixture for 15 minutes at room temperature.

  • Add paraformaldehyde (5.0 eq.) in one portion.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 16-24 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and 1 M HCl.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diformylated product, which can then be purified (typically by column chromatography at this stage) before proceeding.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Dissolve the crude this compound in a minimal amount of a polar solvent like THF or ether.

  • Add diethanolamine (1.1 eq.) dropwise while stirring.

  • Continue stirring for 1-2 hours. A white precipitate of the boronate ester adduct should form. If no precipitate forms, slowly add a non-polar solvent like hexanes to induce precipitation.

  • Collect the solid by vacuum filtration and wash with cold hexanes.

  • The collected solid can be further purified by recrystallization (e.g., from hot ethanol).

  • To release the pure boronic acid, suspend the purified adduct in a biphasic mixture of ethyl acetate and 1 M HCl and stir vigorously for 2-4 hours.

  • Separate the organic layer, extract the aqueous layer again with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the purified boronic acid.

References

  • Couto, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(21), 6659. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of boronic acids by hydrolysis. Available at: [Link]

  • García, O., Nicolás, E., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(5), 7945-7958. Available at: [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. How Can I hydrolyse the boronate ester intermediate? Available at: [Link]

  • Reddit r/Chempros. Trouble purifying my boronate ester compound. Available at: [Link]

  • ResearchGate. Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • ACS Catalysis. Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Available at: [Link]

  • Sensors. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. Available at: [Link]

  • Tetrahedron Letters. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters? Available at: [Link]

  • Canadian Journal of Chemistry. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Karatas, H., et al. (2017). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. Molecules, 22(7), 1156. Available at: [Link]

  • Reddit r/chemistry. Purification of boronic acids? Available at: [Link]

  • Organic Syntheses. (2012). Ortho-Formylation of Phenols Using MgCl₂, Et₃N and Paraformaldehyde. 89, 220. Available at: [Link]

  • ACS Applied Nano Materials. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available at: [Link]

  • Canadian Journal of Chemistry. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • RSC Publishing. Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing. Available at: [Link]

  • TSpace. Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. Available at: [Link]

Sources

Preventing protodeboronation of (3,5-Diformyl-2-propoxyphenyl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (3,5-Diformyl-2-propoxyphenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable yet sensitive building block. Here, we address the critical challenge of preventing protodeboronation, a common side reaction that can significantly impact reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the reactive site intended for cross-coupling.[1][2] This process is particularly problematic for this compound due to the presence of two strongly electron-withdrawing formyl (-CHO) groups on the phenyl ring. These groups increase the electropositive nature of the carbon atom attached to the boron, making the C-B bond more susceptible to cleavage, especially under basic conditions commonly used in reactions like the Suzuki-Miyaura coupling.[3][4]

Q2: What are the primary factors that accelerate protodeboronation?

A2: Several factors can increase the rate of this unwanted side reaction:

  • High pH (Strong Bases): Basic conditions promote the formation of a more reactive boronate anion ([ArB(OH)3]⁻), which can accelerate protodeboronation.[1][5]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[2][6]

  • Presence of Water: Water often acts as the proton source for the cleavage of the C-B bond.[1][7]

  • Inefficient Catalysis: A slow or inefficient catalyst system in a cross-coupling reaction allows more time for the boronic acid to decompose via protodeboronation before the desired reaction can occur.[2]

  • Ligand Choice: Bulky, electron-rich phosphine ligands, often used to promote challenging Suzuki couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[8][9][10][11]

Q3: How can I tell if protodeboronation is occurring in my reaction?

A3: The most direct evidence is the detection of the corresponding protodeboronated byproduct, 3,5-diformyl-2-propoxybenzene, in your reaction mixture. This can be identified using techniques like GC-MS, LC-MS, or NMR spectroscopy by comparing the analytical data to a known standard or by identifying its characteristic signals. A lower-than-expected yield of your desired cross-coupled product is also a strong indicator that this side reaction is consuming your starting material.[2]

Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the protodeboronation of this compound.

Issue 1: Low yield of desired product with significant formation of 3,5-diformyl-2-propoxybenzene.

This is the classic sign of protodeboronation outcompeting your desired Suzuki-Miyaura coupling. The key is to adjust conditions to favor the catalytic cycle of the cross-coupling over the decomposition pathway.

G start Low Yield & High Protodeboronation Observed base Step 1: Evaluate the Base start->base Is a strong base (e.g., NaOH, KOH, Cs₂CO₃) being used? temp Step 2: Lower Reaction Temperature base->temp Switch to a milder base (e.g., K₃PO₄, K₂CO₃, KF). Monitor for improvement. catalyst Step 3: Optimize Catalyst System temp->catalyst Reduce temperature to 60-80 °C. Does the problem persist? boron Step 4: Use a Boronic Ester Derivative catalyst->boron Use a highly active Pd precatalyst with a less bulky ligand (e.g., SPhos, RuPhos). Still observing protodeboronation? end Yield Improved boron->end Convert boronic acid to its pinacol or MIDA ester for a 'slow release' strategy. G cluster_0 Reaction Mixture cluster_1 Decomposition Pathway BoronicEster Ar-B(OR)₂ (Protected, Stable) BoronicAcid Ar-B(OH)₂ (Active, Unstable) BoronicEster->BoronicAcid Slow Hydrolysis (Rate-controlled release) CatalyticCycle Pd Catalytic Cycle (Suzuki Coupling) BoronicAcid->CatalyticCycle Transmetalation Protodeboronation Ar-H (Byproduct) BoronicAcid_decomp->Protodeboronation Protodeboronation

Caption: The 'slow-release' strategy using boronic esters.

Recommended Starting Protocol

This protocol provides a robust starting point for coupling this compound (or its pinacol ester) with an aryl halide, designed to minimize protodeboronation.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Anhydrous solvent (e.g., 1,4-dioxane or 2-MeTHF) and water (e.g., 10:1 ratio)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl halide, the boronic acid pinacol ester, and the finely ground K₃PO₄ to an oven-dried reaction vessel.

  • Solvent Addition: Add the anhydrous organic solvent followed by the degassed water.

  • Catalyst Addition: Add the palladium precatalyst.

  • Reaction: Seal the vessel and heat the reaction mixture to a moderate temperature (start at 60 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Summary of Key Parameters

ParameterStandard Conditions (High Risk of Protodeboronation)Recommended Conditions (Low Risk of Protodeboronation)Rationale
Boron Source Arylboronic AcidArylboronic Acid Pinacol or MIDA EsterEsters are more stable and enable a "slow-release" of the active boronic acid. [1][12][13]
Base Strong bases (NaOH, KOH, Cs₂CO₃)Mild bases (K₃PO₄, K₂CO₃, KF)Reduces the rate of base-catalyzed protodeboronation. [2][5]
Temperature >100 °C60 - 80 °CMinimizes the thermal decomposition of the boronic acid. [2]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)High-activity precatalysts with optimized ligands (e.g., SPhos-Pd-G3)A faster productive reaction outcompetes the decomposition side reaction. [2]

References

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • University of Bristol. The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry. [Link]

  • ResearchGate. The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a…. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. A general protodeboronation reaction. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • Reddit. For the pro's (Suzuki). [Link]

Sources

Troubleshooting boronic acid instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boronic Acid Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acids and their derivatives. As versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, their stability in solution is paramount for reproducibility and yield.[1][2] This resource provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to diagnose and mitigate common stability issues.

Frequently Asked Questions (FAQs)

Q1: My boronic acid seems to be degrading upon storage or during my reaction setup. What are the most common reasons for this?

Boronic acids are susceptible to three primary degradation pathways in solution. Identifying which pathway is dominant is the first step in troubleshooting.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond.[3] It is often promoted by acidic or basic conditions and is a common side reaction in aqueous media, especially during cross-coupling reactions.[3][4] The propensity for protodeboronation is highly dependent on the electronic nature of the organic substituent and the reaction pH.[3][5]

  • Oxidation: The boronic acid moiety can be oxidized, particularly by reactive oxygen species (ROS) like hydrogen peroxide, cleaving the C–B bond to form an alcohol or phenol.[6][7][8] This pathway can be a significant issue in biological media or if reagents are not properly degassed.[7][9][10]

  • Trimerization (Boroxine Formation): Three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[11][12] This is a reversible equilibrium reaction highly dependent on water concentration.[11][13] While not strictly "degradation," it sequesters the active monomeric boronic acid, affecting stoichiometry and reaction kinetics.[13]

Troubleshooting Guide: In-Depth Solutions

Issue 1: Low or Inconsistent Yields in Cross-Coupling Reactions

Symptom: You observe significant formation of a proto-deboronated byproduct (Ar-H instead of Ar-Ar') in your Suzuki-Miyaura reaction, or the reaction yield is inconsistent between batches.

Primary Suspect: Protodeboronation or Boroxine Formation.

Causality & Diagnosis:

Protodeboronation is a frequent culprit, especially with electron-rich or certain heteroaromatic boronic acids which are notoriously unstable.[3][14] The reaction mechanism can be catalyzed by either acid or base.[3] Under basic conditions typical for Suzuki couplings, the boronic acid forms a more reactive tetrahedral boronate species, which can then undergo protonolysis.[3][5]

Boroxine formation is another possibility. If your boronic acid has been stored for a long time or in a non-anhydrous environment, a significant portion may exist as the inactive trimer.[13] Since the boroxine is in equilibrium with the active monomer, its presence effectively lowers the concentration of the reactive species, leading to incorrect stoichiometry and lower yields.[13]

G cluster_0 Diagnosis cluster_1 Mitigation Strategy A Low/Inconsistent Yield B Analyze Starting Material by ¹H NMR A->B C Complex Spectrum? Multiple Aromatic Sets? B->C Yes D Analyze Crude Reaction Mixture by LC-MS B->D No F Boroxine Formation Likely C->F E Proto-deboronated Byproduct Detected? D->E G Protodeboronation Likely E->G Yes H Pre-treat Boronic Acid: Dissolve in Dioxane/H₂O (10:1), stir 1h, remove solvent in vacuo. F->H I Use a Protected Boronic Acid: MIDA ester or Trifluoroborate salt. G->I J Optimize Reaction Conditions: - Use milder base - Lower temperature - Anhydrous conditions G->J K Re-run Reaction H->K I->K J->K

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Protocol 1: ¹H NMR Test for Boroxine Formation [13]

  • Sample Prep: Dissolve ~5-10 mg of your boronic acid in an anhydrous NMR solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Note any complex or multiple sets of aromatic/aliphatic signals where you expect a single set.

  • Water Spike Test: Add one small drop (~10-20 µL) of D₂O to the NMR tube.

  • Re-analyze: Gently mix the contents and re-acquire the ¹H NMR spectrum.

  • Interpretation: If a boroxine was present, the spectrum will simplify significantly as the equilibrium shifts back to the monomer. The broad B(OH)₂ signal will also disappear due to deuterium exchange.

Protocol 2: Using a "Slow-Release" Protected Boronic Acid [3][15] For particularly unstable boronic acids (e.g., 2-pyridyl boronic acid), direct use is often problematic. Using an air-stable N-methyliminodiacetic acid (MIDA) boronate ester is a superior strategy.[14][16]

  • Reaction Setup: Substitute the boronic acid with 1.0-1.2 equivalents of the corresponding MIDA boronate.

  • Slow Release: The standard basic conditions (e.g., K₃PO₄ in H₂O/THF) of the Suzuki coupling will slowly hydrolyze the MIDA ester.[17]

  • Coupling: This slow release maintains a low, steady concentration of the highly reactive boronic acid in solution, minimizing its decomposition via protodeboronation while allowing the desired cross-coupling to proceed efficiently.[3][15]

Issue 2: Sample Degrades in Biological Buffer or During Analysis

Symptom: You are developing a boronic acid-based probe or drug candidate and observe rapid degradation in physiological buffer (e.g., PBS at pH 7.4) or during HPLC analysis.

Primary Suspect: Oxidative Degradation.

Causality & Diagnosis:

Boronic acids are susceptible to oxidation by reactive oxygen species (ROS), which can be present in biological systems or generated photochemically in certain buffers.[7][9][10] The mechanism involves attack of a nucleophilic oxidant (like H₂O₂) on the empty p-orbital of the boron atom, followed by rearrangement to cleave the C-B bond, yielding an alcohol and boric acid.[7][8] At physiological pH, this process can be surprisingly rapid, with rates comparable to the oxidation of thiols.[7][9][10]

G A Boronic Acid (R-B(OH)₂) B Oxidative Instability (e.g., in PBS, pH 7.4) A->B C Structural Modification Strategies B->C D Introduce Electron- Withdrawing Groups on Aryl Ring C->D E Form Intramolecular Coordinating Ester (e.g., Boralactone) C->E F Use as Sterically Hindered Ester (e.g., Pinacol) C->F G Enhanced Stability D->G E->G F->G

Caption: Key strategies to improve the oxidative stability of boronic acids.

  • Electronic Modification: The rate-limiting step in oxidation is the 1,2-shift of the carbon from boron to oxygen.[7] Making the boron atom more electron-deficient can slow this step. Introducing electron-withdrawing groups on the aryl ring of an arylboronic acid can enhance its oxidative stability.

  • Intramolecular Protection: A highly effective modern strategy is to form an intramolecular ester with a pendant carboxylic acid, creating a "boralactone". This structure has been shown to increase oxidative stability by up to 10,000-fold.[7][8][9] The stereoelectronic constraints imposed by the ring structure diminish the stabilization of the transition state for oxidation.[7][18]

  • Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can provide a degree of stability against both oxidation and protodeboronation, primarily through steric hindrance.[16] However, these esters can be susceptible to hydrolysis, especially at physiological pH.[19][20]

Protocol 3: Stability-Indicating HPLC Method Development [21][22] When analyzing boronic acids, on-column degradation can give false results.

  • Column Choice: Use a column with low silanol activity to minimize acid-catalyzed hydrolysis on the stationary phase.[23]

  • Mobile Phase: Keep the mobile phase pH neutral or slightly acidic if possible. Highly basic mobile phases can accelerate degradation.[22] Avoid buffers that can generate radicals under UV detection (e.g., phosphate buffers at low wavelengths).

  • Diluent: Prepare samples in a non-aqueous, aprotic diluent (e.g., acetonitrile) and inject them immediately.[22] Use a cooled autosampler to prevent degradation while samples are queued for analysis.

  • Forced Degradation: To validate that your method is "stability-indicating," perform forced degradation studies (e.g., treating the sample with acid, base, H₂O₂, heat, and light) to ensure that the degradation products are chromatographically resolved from the parent peak.[21]

Storage and Handling Best Practices

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Temperature Store at room temperature (15–25°C) or refrigerated (2-8°C).Prevents acceleration of decomposition pathways. Avoid high heat, which can promote dehydration to boroxines.[24][25]
Atmosphere Store under an inert atmosphere (N₂ or Ar) in a tightly sealed container.Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[24]
Light Store in an opaque or amber container.Protects from light, which can potentially catalyze oxidative degradation.[25]
Segregation Store away from strong oxidizing agents, bases, and highly reactive chemicals.Prevents accidental contact and reaction. Boric acid is an inorganic acid and should be stored accordingly.[24][26][27]

References

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Vertex AI Search.
  • Protecting Groups for Boronic Acids. (2016).
  • Introduction, Interconversion and Removal of Boron Protecting Groups. (2016). American Chemical Society.
  • How to Store Boric Acid. (n.d.). Lab Alley.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). MDPI.
  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. (2023).
  • Technical Support Center: Managing Boronic Acid Trimeriz
  • Protodeboron
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • What are the storage conditions for Boric acid - 10B? (2025). Yuanli Bio.
  • Protodeboronation of (Hetero)
  • Introduction, Interconversion and Removal of Boron Protecting Groups. (2016).
  • Boronic acids protecting groups with standard deprotecting conditions. (n.d.).
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (n.d.). PubMed Central.
  • Borate handling and storage. (n.d.). borax.com.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.).
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
  • Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.).
  • Boroxine formation reaction mechanism as calculated by DFT. (n.d.).
  • The Boroxine-Boronic Acid Equilibrium. (2025).
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). University of Minnesota.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. (2020). Chemical Science (RSC Publishing).
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2017). PMC - NIH.
  • The background and radical generation pathways involving boronic acid (derivatives). (n.d.).
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).
  • Corrosive Storage Guidelines. (n.d.). University of California, Santa Cruz.
  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). PMC - NIH.
  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. (n.d.). Benchchem.
  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). ChemRxiv.
  • Boronic acid. (n.d.). Wikipedia.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021).
  • Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems. (n.d.).
  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH.
  • A Comprehensive Overview of Boronic Acids & Deriv
  • Chemical Storage Guide. (n.d.). University of California, Irvine.
  • Strategies for the analysis of highly reactive pinacolboron
  • Stability of Boronic Esters to Hydrolysis : A Compar
  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025).

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Improving the solubility of (3,5-Diformyl-2-propoxyphenyl)boronic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. However, its unique substitution pattern, featuring two electron-withdrawing formyl groups and a propoxy moiety, presents specific challenges, most notably in terms of solubility. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively address and overcome these challenges. We will delve into the underlying chemical principles governing the solubility of this reagent and provide actionable troubleshooting strategies and detailed protocols to ensure successful reaction outcomes.

Understanding the Solubility Challenge

The solubility of a boronic acid is a critical factor for its reactivity in homogeneous catalysis. For this compound, the key structural features influencing its solubility are:

  • Two Formyl Groups: These polar, electron-withdrawing groups can participate in hydrogen bonding, which might suggest solubility in polar solvents. However, strong intermolecular interactions in the solid state, such as dipole-dipole interactions and crystal packing forces, can also significantly decrease solubility.

  • Propoxy Group: This adds a degree of nonpolar character to the molecule, potentially improving solubility in less polar organic solvents.

  • Boronic Acid Moiety: This group can form hydrogen bonds and is known to reversibly form cyclic anhydrides (boroxines), which can have different solubility profiles than the monomeric acid.

Due to the interplay of these factors, predicting the optimal solvent can be non-trivial. A systematic experimental approach is often the most effective way to identify suitable solvent systems.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: This is a common issue. Here is a systematic approach to address it:

  • Consult the Solvent Solubility Table: While specific data for this compound is scarce, general solubility trends for phenylboronic acids can provide a starting point. Ethers (like THF, 2-MeTHF, dioxane) and ketones (like acetone) are often good initial choices[1][2].

  • Employ a Co-solvent System: Often, a mixture of solvents works best. For Suzuki-Miyaura reactions, mixtures of an ethereal solvent with water (e.g., dioxane/water or THF/water) are common. The water can help dissolve the inorganic base and facilitate the formation of the active boronate species[3].

  • Increase the Temperature: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions, such as protodeboronation, at elevated temperatures[3].

  • Consider Alternative "Green" Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or tert-amyl alcohol have been shown to be effective for Suzuki-Miyaura couplings and may offer different solubility profiles[4].

  • Convert to a Boronic Ester: If solubility remains a significant hurdle, converting the boronic acid to a more soluble derivative, such as a pinacol or MIDA ester, is a highly effective strategy. These esters are generally more soluble in a wider range of organic solvents[1][2][5].

Q2: I am observing decomposition of my boronic acid during the reaction.

A2: Boronic acids, especially those with electron-withdrawing groups, can be susceptible to decomposition under certain conditions. The most common decomposition pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide. The choice of base is critical and can depend on the specific coupling partners[3][4].

  • Protect the Boronic Acid: As mentioned previously, converting the boronic acid to a more stable ester form (pinacol, MIDA, or diethanolamine esters) can protect it from decomposition[6].

  • Use Anhydrous Conditions (with caution): While some water can be beneficial for Suzuki reactions, excess water, especially at high temperatures, can facilitate protodeboronation. If you suspect this is an issue, try running the reaction under anhydrous conditions. However, this may require the use of a non-hydroxide base to activate the boronic acid[7].

Q3: My Suzuki-Miyaura reaction is sluggish or not going to completion.

A3: The electron-withdrawing nature of the two formyl groups can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.

  • Optimize the Catalyst and Ligand: For electron-deficient boronic acids, using a highly active catalyst system is crucial. Consider palladium catalysts with electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu labs (e.g., SPhos, XPhos)[8].

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion.

  • Choice of Base: A suitable base is essential for activating the boronic acid to form the more nucleophilic boronate species. The effectiveness of a base can be solvent-dependent, so screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended[3][4].

  • Ensure Homogeneity: Poor solubility of any of the reactants (boronic acid, aryl halide, or base) can lead to a sluggish reaction. Revisit the solubility troubleshooting steps in Q1.

Troubleshooting Guide

Decision Tree for Solubility and Reactivity Issues

G start Experiment Start: This compound reaction solubility_check Is the boronic acid fully dissolved? start->solubility_check reaction_check Is the reaction proceeding to completion? solubility_check->reaction_check Yes solvent_options 1. Try alternative solvents (THF, Dioxane, 2-MeTHF). 2. Use a co-solvent system (e.g., Dioxane/H2O). 3. Gently heat the mixture. solubility_check->solvent_options No success Successful Reaction reaction_check->success Yes reaction_params 1. Optimize catalyst and ligand (e.g., use Buchwald ligands). 2. Screen different bases (K2CO3, K3PO4, Cs2CO3). 3. Increase reaction temperature. reaction_check->reaction_params No failure Re-evaluate synthetic route solvent_options->solubility_check ester_conversion Convert to a more soluble boronic ester (Pinacol, MIDA, or Diethanolamine ester). solvent_options->ester_conversion If still insoluble ester_conversion->start Restart with ester reaction_params->reaction_check Re-run optimized reaction decomposition_check Is boronic acid decomposition (protodeboronation) observed? reaction_params->decomposition_check decomposition_check->failure No, and still no reaction decomposition_solutions 1. Use milder bases. 2. Protect as a boronic ester. 3. Minimize water content if possible. decomposition_check->decomposition_solutions Yes decomposition_solutions->reaction_params

Caption: Troubleshooting workflow for solubility and reactivity issues.

Experimental Protocols

Protocol 1: Screening for Optimal Solvent

This protocol provides a method for quickly assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Selection of solvents to test (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, Acetone, Acetonitrile, Toluene, 2-Methyltetrahydrofuran (2-MeTHF), N,N-Dimethylformamide (DMF))

Procedure:

  • To each vial, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Add a small stir bar to each vial.

  • To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) to achieve a target concentration (e.g., 0.1 M).

  • Cap the vials and stir the mixtures at room temperature for 15-30 minutes.

  • Visually inspect each vial for dissolution. Note which solvents achieve full dissolution.

  • For solvents where the compound is not fully soluble, gently warm the vials (e.g., to 40-50 °C) and observe if dissolution occurs.

  • Record the solubility (insoluble, partially soluble, soluble, soluble upon heating) for each solvent.

Protocol 2: Conversion to Pinacol Ester

This protocol describes the conversion of the boronic acid to its corresponding pinacol ester, which generally exhibits enhanced solubility and stability.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (if using Toluene) or molecular sieves (if using THF)

  • Round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add the anhydrous solvent (e.g., Toluene).

  • If using Toluene, equip the flask with a Dean-Stark apparatus and a condenser. If using THF, add activated molecular sieves.

  • Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step after assessing its purity, or it can be purified by column chromatography if necessary.

Protocol 3: Optimized Suzuki-Miyaura Coupling for an Electron-Deficient Boronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester).

Materials:

  • Aryl halide (1.0 equiv)

  • This compound or its pinacol ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, the boronic acid/ester, and the finely powdered base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the palladium pre-catalyst and ligand under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

Table 1: General Solubility of Phenylboronic Acid in Common Organic Solvents (Qualitative)

Solvent ClassExample SolventsGeneral Solubility of Phenylboronic AcidReference
Ethers THF, 1,4-Dioxane, Diethyl etherHigh[1][2]
Ketones Acetone, 3-PentanoneHigh[1][2]
Halogenated Chloroform, DichloromethaneModerate[1][2]
Aprotic Polar DMF, AcetonitrileVariable, generally moderate to high
Aromatic Toluene, BenzeneLow
Hydrocarbons Hexanes, CyclohexaneVery Low[1][2]

Note: This table is for the parent phenylboronic acid. The solubility of this compound should be experimentally determined as described in Protocol 1.

Conclusion

While this compound is a powerful synthetic intermediate, its successful application hinges on overcoming potential solubility and reactivity challenges. By understanding the influence of its functional groups and employing a systematic, experimental approach to solvent selection and reaction optimization, researchers can confidently utilize this reagent. The conversion to more soluble and stable boronic esters represents a key strategy when initial attempts prove difficult. This guide provides the foundational knowledge and practical protocols to navigate these challenges and achieve desired synthetic outcomes.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...
  • BenchChem. (2025). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide.
  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Hunan HuaTeng Pharmaceutical Co., Ltd. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids.
  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • American Chemical Society. (2025).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.

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Side reactions of diformylphenylboronic acids and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diformylphenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical landscape of these versatile bifunctional reagents. Here, we address common side reactions and provide field-proven troubleshooting strategies to ensure the success of your experiments.

Introduction to Diformylphenylboronic Acids

Diformylphenylboronic acids are powerful building blocks in modern organic synthesis, featuring two reactive aldehyde moieties and a versatile boronic acid group. This trifunctional nature allows for their use in a wide range of transformations, including Suzuki-Miyaura cross-coupling, reductive amination, and the synthesis of complex covalent organic frameworks (COFs). However, this same reactivity profile can lead to a unique set of side reactions. This guide provides a structured, question-and-answer approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Stability and Degradation

A1: The likely culprit is protodeboronation, a common side reaction that cleaves the C–B bond, replacing it with a C–H bond.

The Chemistry Behind the Problem (The "Why"): Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. This process is particularly problematic for arylboronic acids bearing strong electron-withdrawing groups (EWGs), such as formyl groups, which render the ipso-carbon more susceptible to protonation. The reaction is often accelerated under basic conditions, which are standard for Suzuki-Miyaura couplings.[1][2]

The issue is further exacerbated in isomers with ortho-substituents, like 2,6-diformylphenylboronic acid . The steric hindrance and electronic effects of the two ortho-formyl groups can significantly increase the rate of protodeboronation.[3][4] While these ortho groups also accelerate the desired transmetalation step, a delicate balance must be struck to prevent the boronic acid from decomposing before it can couple.[3]

Troubleshooting Workflow: Mitigating Protodeboronation

G cluster_0 Problem: Protodeboronation Start High Protodeboronation Observed Q1 Are you using high temperatures (> 50 °C)? Start->Q1 A1_Yes Lower reaction temperature. Use a highly active catalyst. Q1->A1_Yes Yes Q2 Is your base very strong (e.g., NaOH, KOH)? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to a milder base: K3PO4, K2CO3, or CsF. Q2->A2_Yes Yes Q3 Are you using a standard Pd catalyst (e.g., Pd(PPh3)4)? Q2->Q3 No A2_Yes->Q3 A3_Yes Use a modern precatalyst for rapid Pd(0) generation (e.g., XPhos Pd G4). Q3->A3_Yes Yes End Successful Coupling Q3->End No, already using a precatalyst A3_Yes->End

Caption: Troubleshooting decision tree for protodeboronation.

Recommended Protocol: Suzuki Coupling of Unstable Diformylphenylboronic Acids [3]

This protocol is adapted from methodologies developed for highly unstable boronic acids, such as polyfluorophenylboronic acids, which are excellent analogues for 2,6-diformylphenylboronic acid.[3]

  • Catalyst Selection: Employ a modern palladium precatalyst that rapidly generates the active Pd(0) species at low temperatures. Buchwald's G4 precatalysts (e.g., XPhos Pd G4) are highly effective.[3] This minimizes the time the boronic acid is exposed to basic conditions before the catalytic cycle begins.

  • Base Selection: Use a milder base. Anhydrous potassium phosphate (K₃PO₄) is often a superior choice to stronger bases like sodium or potassium hydroxide.

  • Temperature Control: Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C). The high activity of the precatalyst should compensate for the lower temperature.

  • Solvent System: A common and effective solvent system is a mixture of dioxane and water.

  • Inert Atmosphere: Rigorously degas all solvents and maintain the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and other side reactions.

ParameterStandard Conditions (Problematic)Recommended Conditions (Optimized)
Catalyst Pd(PPh₃)₄, Pd(OAc)₂XPhos Pd G4 or similar precatalyst
Base NaOH, KOH, Na₂CO₃K₃PO₄, Cs₂CO₃
Temperature 80-100 °CRoom Temperature to 40 °C
Reaction Time Several hoursTypically < 2 hours

A2: Your boronic acid is likely undergoing dehydration to form its trimeric anhydride, known as a boroxine.

The Chemistry Behind the Problem (The "Why"): This is a common and reversible equilibrium process for nearly all boronic acids.[5][6] Three molecules of the boronic acid can condense, eliminating three molecules of water to form a stable six-membered ring of alternating boron and oxygen atoms. This process can be driven by heat or storage in a non-anhydrous environment.[7] While boroxine formation can complicate characterization due to changes in solubility and spectroscopic data, it is not typically detrimental to reactivity, as the boroxine can hydrolyze back to the monomeric boronic acid in situ under many reaction conditions (e.g., in the presence of water).[6]

G cluster_0 Boroxine Formation Equilibrium 3 R-B(OH)2 3 x Diformylphenylboronic Acid Boroxine Boroxine 3 R-B(OH)2->Boroxine Δ or storage H2O 3 H2O 3 H2O Boroxine->3 H2O

Caption: Reversible formation of boroxine from boronic acid.

How to Avoid/Fix It:

  • Storage: Store diformylphenylboronic acids in a desiccator under an inert atmosphere to minimize contact with moisture.

  • Reaction Setup: For reactions sensitive to precise stoichiometry, you can gently heat the boronic acid under vacuum before use to shift the equilibrium back towards the monomer. However, for most applications like Suzuki coupling, the boroxine can often be used directly, as the aqueous conditions of the reaction will hydrolyze it back to the active monomeric form.

Category 2: Reactivity of the Formyl Groups

A3: This is a classic Cannizzaro reaction, a disproportionation of non-enolizable aldehydes.

The Chemistry Behind the Problem (The "Why"): The formyl groups on the phenyl ring lack α-hydrogens, making them ideal substrates for the Cannizzaro reaction under strong basic conditions.[8][9] In this redox process, one aldehyde molecule is oxidized to a carboxylate, while a second molecule is reduced to an alcohol. For a diformylphenylboronic acid, this can lead to complex mixtures, including the dicarboxy- and bis(hydroxymethyl)-phenylboronic acid derivatives.

G cluster_1 Cannizzaro Disproportionation Reactant1 2 x Diformylphenylboronic Acid Product1 Dicarboxyphenylboronic Acid (Oxidized) Reactant1->Product1 Strong Base (e.g., KOH) H₂O Product2 Bis(hydroxymethyl)phenylboronic Acid (Reduced)

Caption: Cannizzaro reaction of a diformylphenylboronic acid.

How to Avoid It:

  • pH Control: The most critical factor is to avoid strongly alkaline conditions (pH > 11). If basic conditions are required, use milder bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) and carefully monitor the pH.

  • Protecting Groups: If strong bases are unavoidable, consider protecting the aldehyde groups as acetals before performing the reaction. The acetals can be deprotected under acidic conditions after the desired transformation of the boronic acid moiety is complete.

A4: 2-Formylphenylboronic acids, including the 2,6-diformyl isomer, can exist in a tautomeric equilibrium with a cyclic 3-hydroxybenzoxaborole form.

The Chemistry Behind the Problem (The "Why"): The proximity of the ortho-formyl group to the boronic acid allows for an intramolecular nucleophilic attack of a boronic acid hydroxyl group onto the aldehyde carbonyl. This forms a five-membered ring, a stable benzoxaborole structure.[10][11] This equilibrium is solvent-dependent and can significantly alter the availability and reactivity of both the aldehyde and the boronic acid functionalities.[12] The 3,5-diformyl isomer cannot undergo this intramolecular cyclization due to the separation of the functional groups.

G cluster_2 Intramolecular Cyclization of 2,6-DFPBA Open Open Closed Closed Open->Closed Equilibrium (Solvent Dependent)

Caption: Tautomeric equilibrium in 2,6-diformylphenylboronic acid.

Experimental Implications and Strategy:

  • Characterization: Be aware that NMR spectra may show two sets of signals corresponding to the open-chain and cyclic forms, especially in coordinating solvents like DMSO.[10]

  • Reactivity:

    • Aldehyde Reactions (e.g., Reductive Amination): The cyclization effectively "protects" one of the aldehydes. To favor reactions at the aldehyde, use conditions that shift the equilibrium toward the open form (e.g., using non-coordinating solvents or by forming a boronic ester).

    • Boronic Acid Reactions (e.g., Suzuki Coupling): The formation of the benzoxaborole alters the electronic properties and steric environment of the boron center. While coupling is still possible, reaction kinetics may be affected. Standard Suzuki conditions with water present will likely favor the open, reactive form.

A5: This indicates that the reduction of the aldehyde is occurring faster than the formation and subsequent reduction of the imine intermediate.

The Chemistry Behind the Problem (The "Why"): In a one-pot reductive amination, there is a competition between two reduction pathways: the direct reduction of the starting aldehyde to an alcohol and the desired reduction of the in situ formed imine to the amine. Strong, less selective reducing agents like sodium borohydride (NaBH₄) can readily reduce the aldehyde, especially if imine formation is slow.

How to Improve Selectivity:

  • Choice of Reducing Agent: Use a more selective reducing agent that is slower to reduce aldehydes but rapidly reduces imines/iminium ions. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this purpose and is widely used. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions that favor iminium ion formation.

  • Two-Step, One-Pot Procedure: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. Mix the aldehyde and amine in a suitable solvent (e.g., methanol) and stir for 1-2 hours at room temperature. Then, cool the reaction (e.g., to 0 °C) and add the NaBH₄ portion-wise.

  • pH Control: Maintain a mildly acidic pH (around 5-6) by adding a small amount of acetic acid. This catalyzes imine formation without passivating the amine nucleophile.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Catalysis, 12(18), 11441–11454. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Darmency, V., & Renaud, P. (2009). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Synlett, 2009(07), 1149–1153. [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • ResearchGate. Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole. [Link]

  • Sakai, H., & Nishimura, T. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. RSC Advances, 3(21), 7694. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Borys, K. M., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 24(15), 2821. [Link]

  • ResearchGate. Calculated geometries of 2-formylphenylboronic acid. [Link]

  • Stredansky, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Chemistry, 3(4), 1398-1409. [Link]

  • ResearchGate. Formation of the boroxine from phenylboronic acid. [Link]

  • Adamczyk-Woźniak, A., et al. (2015). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. [Link]

  • Adamczyk-Woźniak, A., et al. (2012). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry, 10(5), 1587-1595. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • ChemTalk. Cannizzaro Reaction. [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • Khan Academy. Cannizzaro reaction. [Link]

  • Sporzyński, A., et al. (2011). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry.org. Reductive Amination. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

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  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

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Technical Support Center: Column Chromatography of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of boronic acids and their derivatives. As compounds of immense importance in synthetic chemistry, particularly as precursors for Suzuki-Miyaura coupling, their purity is paramount. However, their unique chemical nature often presents significant purification hurdles.

This center provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental chemistry of boronic acids. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to design robust and effective purification strategies.

Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of boronic acids. Each issue is broken down into its probable causes and a series of actionable solutions.

Issue 1: Severe Streaking or Tailing of the Compound on a Silica Gel Column

Q: I'm running a silica gel column, but my boronic acid spot on the TLC plate is a long streak, and the fractions are broad and mixed. What's happening?

A: This is arguably the most common issue and stems from the complex equilibria boronic acids undergo on the acidic silica surface.

  • Probable Cause 1: Lewis Acid-Base Interactions. Silica gel is covered in acidic silanol groups (Si-OH). The boron atom in a boronic acid is Lewis acidic and can interact strongly with these Lewis basic sites, leading to strong, non-uniform adsorption and release, which manifests as tailing.[1]

  • Probable Cause 2: On-Column Boroxine Formation. Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[2] This dehydration is often catalyzed by the acidic silica surface. You are therefore attempting to chromatograph a mixture of two interconverting species (the monomeric acid and the trimeric boroxine) which have different polarities, resulting in significant streaking. The equilibrium can be shifted by the presence or absence of water.[2]

  • Probable Cause 3: Polarity Mismatch. The solvent system may not be appropriate for your compound's polarity, leading to poor solubility on the column and tailing. Polar boronic acids often require more polar eluents than simple hexane/ethyl acetate mixtures.[3]

Solutions & Optimization Strategies:
  • Use an Acidic Modifier: Add a small amount (0.1-1%) of acetic acid to your eluent system. The acetic acid protonates the silanol groups, reducing their Lewis basicity and minimizing their interaction with the boronic acid. It can also help to suppress the formation of anionic boronate species, leading to sharper peaks.

  • Pre-treat the Silica Gel with Boric Acid: Impregnating the silica gel with boric acid can effectively suppress over-adsorption and degradation of boronic acid derivatives.[4] This method works by saturating the silica surface's active sites, allowing the boronic acid analyte to elute more cleanly.[4][5]

  • Switch to a More Polar Solvent System: For polar boronic acids, standard hexane/ethyl acetate systems are often insufficient.[3] Consider using systems like dichloromethane/methanol (e.g., 10:1 or 5:1 ratio) to ensure the compound remains fully solubilized and moves cleanly through the column.[3]

  • Consider an Alternative Stationary Phase: If silica gel proves too problematic, switch to a less acidic support like neutral alumina, which can be effective for some boronic acids and their esters.[6]

Issue 2: Low or No Recovery of the Product

Q: My compound went onto the column, but I'm recovering very little or none of it in my fractions. Where did it go?

A: This frustrating issue usually points to irreversible binding or on-column decomposition.

  • Probable Cause 1: Irreversible Adsorption. As discussed above, the Lewis acid-base interaction between the boronic acid and silica can be so strong that the compound effectively becomes permanently stuck to the stationary phase.[1][7]

  • Probable Cause 2: On-Column Decomposition. Some boronic acids, particularly those with sensitive functional groups, can be unstable on the acidic surface of silica gel and decompose during the long contact time of a column run.

Solutions & Optimization Strategies:
  • Deactivate the Silica: As with tailing, using an acidic modifier or boric acid-treated silica can mitigate the strong interactions that lead to irreversible binding.[1][4]

  • Minimize Contact Time: Use a shorter, wider column ("flash chromatography") rather than a long, thin one. This reduces the time the compound spends in contact with the silica gel, minimizing opportunities for decomposition or irreversible binding. A simple plug filtration through a short pad of silica or Celite can sometimes be sufficient to remove baseline impurities without significant product loss.[1]

  • Derivatization: Convert the boronic acid to a more stable and less interactive derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, before chromatography. These derivatives are often much less polar and do not have the problematic B(OH)₂ group, making them behave more predictably on silica. The protecting group can then be removed after purification.

Issue 3: Co-elution of Boronic Acid and its Boroxine

Q: My purified fractions show two distinct but closely related spots on the TLC, and NMR analysis suggests I have a mixture of my boronic acid and its boroxine. How can I separate them?

A: This is a direct consequence of the on-column monomer-trimer equilibrium. The best strategy is not to try and separate them, but to convert the entire mixture to a single species.

Solutions & Optimization Strategies:
  • Force the Equilibrium to the Boronic Acid: After collecting the mixed fractions and evaporating the solvent, dissolve the residue in a solvent mixture like diethyl ether/water. Add a small amount of aqueous acid (e.g., 1N HCl) and stir vigorously. The excess water will drive the equilibrium from the boroxine back to the boronic acid. Extract the product into the organic layer, dry, and concentrate.

  • Force the Equilibrium to the Boroxine: To isolate the boroxine, dissolve the crude material in a non-polar solvent like toluene and remove water azeotropically using a Dean-Stark apparatus. The removal of water will drive the equilibrium completely to the boroxine form.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for boronic acid chromatography?

A1: There is no single "best" phase; the choice is highly dependent on the specific boronic acid and the impurities you need to remove.

  • Silica Gel: The most common choice, but its acidity can cause the issues described above. Best used with modifiers or pre-treatment for problematic compounds.[4][7]

  • Neutral Alumina: A good alternative for less polar boronic acids or their esters, as it lacks the strong acidic silanol groups of silica.[6]

  • Reversed-Phase (C18): Can be very effective, especially for polar boronic acids. However, the aqueous mobile phases can sometimes promote hydrolysis of boronic esters back to their acids.[8][9]

  • Diol Affinity Resins: This is a specialized technique. These resins contain cis-diol groups that form a reversible covalent bond with boronic acids under alkaline conditions.[10][11] The boronic acid is captured on the column, impurities are washed away, and the pure product is then released by lowering the pH.[10][12] This is an excellent, though more expensive, option for highly challenging purifications.

Q2: How does pH affect the purification of boronic acids?

A2: pH is a critical parameter. The pKa of many arylboronic acids is around 9.[13]

  • At Neutral to Acidic pH (pH < 8): The boronic acid exists predominantly in its neutral, trigonal planar form, B(OH)₃.[14][15] This is the desired state for standard silica gel chromatography.

  • At Alkaline pH (pH > 9): The boronic acid is deprotonated to form the anionic, tetrahedral boronate species, B(OH)₄⁻.[14][16] This highly polar, charged species will not elute from a silica or C18 column under normal conditions. This property can be exploited for purification via acid-base extraction, where the boronic acid can be selectively pulled into an aqueous base, washed, and then re-acidified to be extracted back into an organic solvent.[3][17]

Q3: My boronic acid isn't UV-active. How can I monitor the column?

A3: If your compound lacks a UV chromophore, you must rely on staining your TLC plates. Common stains for boronic acids include potassium permanganate (KMnO₄) or p-anisaldehyde, followed by gentle heating with a heat gun.[1] Iodine vapor is also a generally effective visualization agent.[1]

Q4: Can I avoid chromatography altogether?

A4: Yes, in many cases.

  • Recrystallization: If your boronic acid is a solid, recrystallization is often the most effective method to achieve high purity.

  • Derivatization/Recrystallization: If the boronic acid is an oil or difficult to crystallize, it can be converted into a crystalline derivative. A common and effective method is to form the diethanolamine adduct, which often crystallizes readily and can be filtered off.[5][7] The pure boronic acid can be recovered by treating the adduct with acid.[7]

  • Acid-Base Extraction: As mentioned in Q2, exploiting the acidic nature of the B(OH)₂ group allows for a liquid-liquid extraction purification protocol that can remove non-acidic impurities.[3][17]

Visualizations & Protocols

Key Chemical Equilibria

The diagram below illustrates the critical equilibria that boronic acids undergo, which are the root cause of many chromatographic challenges. Understanding and controlling these equilibria is key to successful purification.

Boronic_Acid_Equilibria BA R-B(OH)₂ (Trigonal Planar, Less Polar) Boronate R-B(OH)₃⁻ (Tetrahedral, Very Polar) BA->Boronate + OH⁻ - H⁺ (High pH) Boroxine (RBO)₃ (Trigonal, More Lipophilic) BA->Boroxine - 3 H₂O (Acidic surface, dehydration) Boronate->BA Boroxine->BA

Caption: Key equilibria of boronic acids under different conditions.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common purification problems.

Troubleshooting_Workflow start Problem Observed streaking Streaking / Tailing? start->streaking low_recovery Low / No Recovery? streaking->low_recovery No sol_streaking1 Add 0.5% Acetic Acid to Eluent streaking->sol_streaking1 Yes sol_recovery1 Use Shorter 'Flash' Column low_recovery->sol_recovery1 Yes end Re-evaluate on TLC low_recovery->end No sol_streaking2 Use Boric Acid-Treated Silica sol_streaking1->sol_streaking2 sol_streaking3 Switch to DCM/MeOH Solvent System sol_streaking2->sol_streaking3 sol_streaking3->end sol_recovery2 Switch to Neutral Alumina sol_recovery1->sol_recovery2 sol_recovery3 Derivatize to B(pin) or MIDA ester before column sol_recovery2->sol_recovery3 sol_recovery3->end

Caption: A decision-making workflow for troubleshooting boronic acid chromatography.

Data Summary Table: Recommended Starting Solvent Systems

This table provides guidance on selecting an initial solvent system for silica gel chromatography based on the polarity of the boronic acid.

Compound PolarityRecommended Solvent SystemAdditiveRationale & Notes
Low (e.g., simple aryl)Hexane / Ethyl Acetate (9:1 to 1:1)0.5% Acetic AcidThe classic system. Acetic acid is highly recommended to improve peak shape.
Medium (e.g., heteroaryl)Dichloromethane / Methanol (20:1 to 10:1)0.5% Acetic AcidOffers better solubilizing power for more polar compounds than ethyl acetate.
High (e.g., with amine/acid groups)Ethyl Acetate / Methanol / Acetic Acid (e.g., 90:9:1)Pre-mixedFor very polar compounds that will not move in less polar systems.
Any Polarity Alternative: Reversed-Phase C180.1% Formic Acid or TFAWater / Acetonitrile or Water / Methanol gradient. Excellent for polar compounds.
Protocol: Purification using Boric Acid-Treated Silica Gel

This protocol details the preparation of boric acid-treated silica, a robust method for improving the chromatography of sensitive or strongly-adsorbing boronic acids.[1]

Part 1: Preparation of Boric Acid-Treated Silica

  • Prepare Solution: Prepare a 5% w/v solution of boric acid (H₃BO₃) in methanol. For 100 g of silica gel, approximately 500-600 mL of this solution will be needed.[1]

  • Create Slurry: In a large flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Agitate: Gently swirl or agitate the slurry for 1 hour at room temperature. This ensures even coating of the silica particles.

  • Filter: Remove the solvent by filtration using a Büchner funnel.

  • Wash: Wash the treated silica gel with fresh ethanol (approx. 600 mL for 100 g of silica) to remove any excess, unbound boric acid.[1]

  • Dry: Dry the silica gel thoroughly under vacuum (e.g., on a rotary evaporator or in a vacuum oven at 60°C) until it is a completely free-flowing powder.[1] The treated silica is now ready for use.

Part 2: Column Chromatography

  • Pack Column: Pack a column with the boric acid-treated silica gel using your chosen eluent system (e.g., Hexane/EtOAc + 0.5% AcOH).

  • Prepare Sample: Dissolve your crude boronic acid in a minimum amount of the eluent or another suitable solvent (like DCM). Pre-adsorb the sample onto a small amount of the treated silica for best results, then evaporate to dryness.

  • Load Column: Carefully add the dried, pre-adsorbed sample to the top of the packed column.

  • Elute: Run the column as you normally would, collecting fractions and monitoring by TLC.

  • Analyze: Combine the pure fractions and remove the solvent under reduced pressure. The resulting boronic acid should be significantly purer with higher recovery compared to using untreated silica.

References
  • Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. [Link]

  • G-Biosciences. Immobilized boronic acid resin for the purification of small molecules. [Link]

  • Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. In M. Li, J. S. Fossey, & T. D. James (Eds.), Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 302-360). The Royal Society of Chemistry. [Link]

  • Khlebnikov, V. (2016). Response to "Can I remove boronic acid using Work up process?". ResearchGate. [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-34. [Link]

  • Liu, Z., & He, H. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]

  • Kumar, A., et al. (2010). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]

  • Khan, R. A. (2016). Response to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

  • Reddit User sircoolguy. (2017). Response to "Purification of boronic acids?". Reddit. [Link]

  • Tang, B., et al. (2015). Effect of pH and ionic strength on boron removal by RO membranes. ResearchGate. [Link]

  • Mao, X., et al. (2022). Schematic of pH-reversible boronic acid affinity. ResearchGate. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Reddit User Informal_Action_8751. (2023). Response to "HELP: Purifying boronic acids sucks". Reddit. [Link]

  • Kumar, A., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Zhang, Z., et al. (2013). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. PMC - NIH. [Link]

  • Liu, Z., & He, H. (2015). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

  • Fountain, K. J., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Reddit User SupplySideJesus. (2022). Response to "Purification of alkyl Bpin/other alkyl boronic esters". Reddit. [Link]

  • Reddy, M. P., et al. (2004). Process for purification of boronic acid and its derivatives.
  • Nishiyabu, R., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI. [Link]

  • ResearchGate. Effect of the equilibrium pH on the extraction of boron. [Link]

  • ResearchGate. Boroxine formation reaction mechanism as calculated by DFT. [Link]

  • Kubota, K., et al. (2017). Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. The Royal Society of Chemistry. [Link]

  • Stahl, A., et al. (2022). The role of boron in controlling the pH of lithium brines. PMC - PubMed Central. [Link]

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Technical Support Center: Recrystallization of (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3,5-Diformyl-2-propoxyphenyl)boronic acid (CAS 1072951-92-8). This document provides field-proven insights, step-by-step protocols, and troubleshooting advice tailored for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing this compound?

This molecule presents a unique purification challenge due to its combination of functional groups:

  • Two Polar Aldehyde Groups: These groups significantly increase the molecule's polarity and offer sites for hydrogen bonding, dictating its solubility in polar solvents.

  • A Boronic Acid Moiety: This group is known for its tendency to form a trimeric anhydride, known as a boroxine, upon heating or under anhydrous conditions. Boroxines are common impurities in boronic acid preparations.[1][2]

  • A Propoxy Group: This adds some non-polar character to the molecule.

The primary challenge is selecting a solvent system that provides high solubility at elevated temperatures but poor solubility at room temperature or below, all while preventing boroxine formation and avoiding unwanted side reactions with the aldehyde groups.[3]

Q2: How do I select an appropriate solvent system for recrystallization?

The principle of "like dissolves like" is paramount.[3] Given the molecule's high polarity (Topological Polar Surface Area: 83.83 Ų), polar solvents are the best starting point.[4] The ideal solvent should dissolve the compound when hot but not when cold.

A systematic approach involves microscale solubility testing:

  • Place ~10-20 mg of your crude material into several small test tubes.

  • Add 0.5 mL of a candidate solvent to each tube.

  • Observe solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Heat the tubes that showed poor room-temperature solubility to the solvent's boiling point. The compound should fully dissolve.

  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.

Based on the structure, mixed solvent systems are often highly effective for molecules of intermediate polarity.[5][6] A common strategy is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol, acetone) and then titrate with a "bad" solvent where it is poorly soluble (e.g., water, hexane) until the solution becomes cloudy.[6]

Q3: What is a boroxine, and how can I prevent its formation?

A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules. It is a common impurity that can complicate purification and subsequent reactions.

Prevention and Remediation:

  • Avoid Overheating: Do not heat the boronic acid solution for excessively long periods.

  • Ensure Sufficient Water: Using a solvent system containing a small amount of water (e.g., 95:5 ethanol/water) can help suppress boroxine formation by shifting the equilibrium back toward the boronic acid.

  • Conversion: If you suspect boroxine formation, the impurity can often be converted back to the boronic acid. Dissolving the crude material in a solvent like ethyl acetate and washing with water or a mild aqueous base can sometimes hydrolyze the boroxine.

Solvent Selection & Rationale

The choice of solvent is the most critical parameter for successful recrystallization. The table below summarizes promising systems for this compound.

Solvent SystemTypeBoiling Point (°C)Rationale & Considerations
Ethanol/Water MixedVariable (~78-100)Primary Recommendation. The compound should be soluble in hot ethanol ("good" solvent). Water ("bad" solvent) is then added to decrease solubility upon cooling. This is a classic system for polar molecules.[5]
Acetone/Hexane MixedVariable (~56-69)Good for moderately polar compounds. The high polarity of the diformyl groups suggests good solubility in acetone. Hexane is a non-polar anti-solvent.[7]
Ethyl Acetate (EtOAc) Single77Arylboronic acids can sometimes be recrystallized from EtOAc.[8] Its moderate polarity may provide the necessary solubility differential with temperature.
Water Single100Given the polar nature, recrystallization from hot water is a possibility, similar to boric acid itself.[9][10] This can be highly effective if the compound's solubility is low in cold water but high in boiling water.
Solvent Selection Workflow

The following diagram illustrates a logical workflow for determining the optimal solvent system.

Solvent_Selection cluster_single Single Solvent System cluster_mixed Mixed Solvent System start Start: Crude Solid test_solvents Test Solubility in Polar Solvents (Ethanol, Acetone, Water, EtOAc) start->test_solvents dissolve_hot Dissolves in Hot Solvent? test_solvents->dissolve_hot precip_cold Precipitates Well on Cooling? dissolve_hot->precip_cold Yes find_good Find 'Good' Solvent (Dissolves at RT) dissolve_hot->find_good No / Too Soluble success_single SUCCESS: Use Single Solvent precip_cold->success_single Yes precip_cold->find_good No find_bad Find Miscible 'Bad' Solvent (Insoluble at RT) find_good->find_bad titrate Dissolve in min. hot 'Good', add hot 'Bad' to cloud point find_bad->titrate fail FAIL: Consider Advanced Purification find_bad->fail success_mixed SUCCESS: Use Mixed Solvent titrate->success_mixed Troubleshooting start Problem Encountered oil_out Product 'Oils Out' (Forms a liquid instead of solid) start->oil_out no_crystals No Crystals Form Upon Cooling start->no_crystals low_yield Low Recovery Yield start->low_yield low_purity Purity is Still Low (by NMR/LCMS) start->low_purity sol_oil Solution is likely too saturated or cooling too fast. oil_out->sol_oil sol_no_xtal Solution is likely too dilute or supersaturated. no_crystals->sol_no_xtal sol_yield Too much solvent used, or compound has high solubility in cold solvent. low_yield->sol_yield sol_purity Impurity has similar solubility profile. low_purity->sol_purity act_oil Action: Re-heat to dissolve oil. Add more 'good' solvent. Cool much slower. sol_oil->act_oil act_no_xtal Actions: 1. Scratch flask sides with glass rod. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. sol_no_xtal->act_no_xtal act_yield Actions: 1. Ensure minimum hot solvent was used. 2. Evaporate mother liquor to get a second crop. 3. Re-evaluate solvent system. sol_yield->act_yield act_purity Actions: 1. Perform a second recrystallization. 2. Try a different solvent system. 3. Use Advanced Purification (Protocol 2). sol_purity->act_purity

Caption: Troubleshooting flowchart for common recrystallization problems.
References
  • Vertex AI Search. Recrystallization-1.pdf. 5

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.

  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents.

  • Vertex AI Search. Recrystallization1. 11

  • Wired Chemist. Recrystallization.

  • Sibaonuo Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures? Sparrow Chemical Blog.

  • Google Patents. Process for purification of boronic acid and its derivatives.

  • Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry.

  • Zhang, M. et al. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH.

  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.

  • Hall, D. G. (Ed.). (2011).
  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate.

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube.

  • Royal Society of Chemistry. (2022). ORGANIC CHEMISTRY.

  • Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.

  • Dąbrowski, M. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

  • Wikipedia. Boronic acid.

  • University of California, Irvine. Recrystallization and Crystallization.

  • ChemScene. This compound.

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Technical Support Center: Efficient Cross-Coupling with (3,5-Diformyl-2-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3,5-Diformyl-2-propoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter when using this compound in cross-coupling reactions.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl halide, but I'm observing minimal to no formation of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low reactivity is a frequent hurdle, often stemming from a combination of steric hindrance and electronic effects inherent to this boronic acid. The two ortho-formyl groups and the propoxy group create significant steric bulk around the boron center, which can impede crucial steps in the catalytic cycle.

Key Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is paramount. For sterically demanding couplings, bulky and electron-rich ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[1][2][3]

    • Recommended Ligands: Consider biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for hindered substrates.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[1]

  • Base Selection: The choice of base is critical. For sterically hindered couplings, stronger bases are often necessary.[1]

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4] For particularly challenging reactions, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[4]

  • Solvent Choice: Aprotic solvents are generally preferred for these types of couplings.

    • Recommended Solvents: Dioxane, toluene, and tetrahydrofuran (THF) are common choices that have proven effective.[1][4]

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates.[1] A typical starting point would be in the range of 80-110 °C.

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% may be necessary to achieve a reasonable conversion rate.[1]

Issue 2: Significant Formation of Homocoupling Byproduct

Question: I am observing a significant amount of the homocoupled product of my boronic acid. What causes this side reaction and how can I minimize it?

Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[5] It can occur when a Pd(II) precatalyst is used, as the boronic acid can act as a reducing agent to generate the active Pd(0) catalyst, leading to the formation of the homodimer.[6]

Mitigation Strategies:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling, although these catalysts can have their own stability and activity issues.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling reaction.

Issue 3: Protodeboronation of the Boronic Acid

Question: I suspect my this compound is decomposing before it can participate in the cross-coupling reaction. How can I confirm this and what can be done to prevent it?

Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a known decomposition pathway for boronic acids, especially under basic conditions.[7] The electron-withdrawing nature of the two formyl groups on your boronic acid can make it more susceptible to this side reaction.[8]

Preventative Measures:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[6]

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, for substrates prone to protodeboronation, using anhydrous solvents and reagents can be beneficial.

  • Choice of Base: The basicity and nucleophilicity of the base can influence the rate of protodeboronation. Experimenting with different bases (e.g., K₂CO₃ vs. K₃PO₄) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The widely accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, replacing the halide. This step requires a base to activate the boronic acid.[9]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the product, regenerating the Pd(0) catalyst.[9]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX OxAdd Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR Transmetal Transmetalation (R-B(OR')_2) PdII_ArR->Pd0 Product Product (Ar-R) RedElim Reductive Elimination ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (R-B(OH)2) Base Base BoronWaste Boron Byproducts HalideSalt Halide Salt

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Which palladium precatalyst should I start with?

A2: For initial screening, a Pd(II) precatalyst that is air- and moisture-stable is often convenient. Pd(OAc)₂ or PdCl₂(dppf) are common starting points.[6][10] However, for challenging substrates like this compound, more advanced palladacycle precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), can offer higher activity and are often worth considering.

Q3: How do I properly set up a Suzuki-Miyaura coupling reaction?

A3: A general procedure for setting up a small-scale reaction is as follows:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-5 mol%) and the ligand (if not part of a precatalyst).

  • Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Place the vial in a preheated heating block and stir vigorously at the desired temperature for the specified time (monitor by TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Q4: Can I use water as a co-solvent?

A4: The addition of water can sometimes be beneficial in Suzuki-Miyaura couplings, as it can help to dissolve inorganic bases and may facilitate the transmetalation step.[11] However, for substrates susceptible to protodeboronation, the presence of water could be detrimental. It is recommended to first attempt the reaction under anhydrous conditions and then explore the use of a water co-solvent if yields are low.

Data Summary: Recommended Catalyst Systems

The following table provides a starting point for catalyst system selection based on the nature of the coupling partners.

Coupling Partner ChallengeRecommended Ligand(s)Recommended Base(s)Recommended Solvent(s)
Sterically Hindered Aryl HalideXPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃, t-BuOKDioxane, Toluene
Electron-Deficient Aryl HalideBuchwald ligands (e.g., SPhos)K₃PO₄, K₂CO₃THF/Water, Dioxane
Heteroaryl HalidePd(dppf)Cl₂, XPhosK₃PO₄, Na₂CO₃Dioxane, DMF

This table provides general guidance. Optimal conditions will be substrate-specific and require empirical determination.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst ScreenLigands Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) CheckCatalyst->ScreenLigands No CheckSideReactions Analyze for Side Products CheckCatalyst->CheckSideReactions Yes ScreenBases Screen Stronger Bases (K3PO4, t-BuOK) ScreenLigands->ScreenBases IncreaseTemp Increase Reaction Temperature ScreenBases->IncreaseTemp IncreaseTemp->CheckSideReactions Homocoupling Homocoupling Observed? CheckSideReactions->Homocoupling Degas Improve Degassing Protocol Homocoupling->Degas Yes Protodeboronation Protodeboronation Suspected? Homocoupling->Protodeboronation No Success Improved Yield Degas->Success UseEster Use Boronic Ester Derivative Protodeboronation->UseEster Yes Protodeboronation->Success No UseEster->Success

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions.

References

Sources

Validation & Comparative

A Comparative Guide to Diformylphenylboronic Acid Isomers in Chemical Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical sensor development, the strategic design of molecular probes is paramount for achieving high sensitivity and selectivity. Among the versatile building blocks available to chemists, diformylphenylboronic acids have emerged as a compelling scaffold. The presence of two formyl groups, alongside a boronic acid moiety, offers a tripartite platform for constructing sophisticated sensor systems. The aldehyde functionalities serve as reactive handles for the facile integration of fluorophores or other signaling units via imine condensation, while the boronic acid group provides a recognition site for a diverse range of analytes, most notably diols (such as saccharides), hydrogen peroxide, and biogenic amines.

The isomeric positioning of the formyl and boronic acid groups on the phenyl ring profoundly influences the steric and electronic environment of the molecule. This, in turn, dictates the binding affinity, selectivity, and signaling mechanism of the resulting sensor. This guide provides a comparative analysis of three key isomers—2,4-diformylphenylboronic acid, 2,6-diformylphenylboronic acid, and 3,5-diformylphenylboronic acid—as platforms for chemical sensor design. We will delve into their synthetic accessibility, explore their distinct sensing mechanisms, and present a comparative overview of their performance with supporting experimental data.

The Foundational Chemistry: Boronic Acids and Aldehydes in Concert

Boronic acids are Lewis acids that can reversibly form stable cyclic esters with 1,2- and 1,3-diols.[1][2] This reversible covalent interaction is the cornerstone of their application in saccharide sensing.[3] Furthermore, arylboronic acids can be selectively oxidized by reactive oxygen species like hydrogen peroxide to the corresponding phenol, a transformation that can trigger a significant change in the electronic and photophysical properties of a molecule.[4]

The dual aldehyde groups on the phenylboronic acid backbone serve as versatile synthetic anchors. They readily react with primary amines to form Schiff bases (imines), allowing for the modular construction of complex sensor molecules. This approach enables the coupling of the diformylphenylboronic acid recognition unit to a wide array of signaling moieties, including fluorescent reporters, facilitating the development of "turn-on" or "turn-off" fluorescent probes.

Isomeric Distinction: A Tale of Three Scaffolds

The spatial arrangement of the formyl and boronic acid groups in diformylphenylboronic acid isomers gives rise to unique chemical properties and, consequently, distinct advantages and disadvantages in sensor design.

3,5-Diformylphenylboronic Acid: A Symmetrical and Versatile Platform

3,5-Diformylphenylboronic acid possesses a symmetrical structure with the two formyl groups positioned meta to the boronic acid. This arrangement minimizes steric hindrance around the boronic acid moiety, making it readily accessible for analyte binding.

Sensing Applications:

While direct comparative studies are limited, the application of 3,5-diformylphenylboronic acid has been explored in the development of materials with sensing capabilities. For instance, it has been used to create dynamic covalent hydrogels for triggered cell capture and release.[5] In this application, the boronic acid groups interact with carbohydrates on the cell surface.[5] This isomer has also been incorporated into self-healing luminescent polymers.[1]

A notable example of a sensor derived from a diformylphenyl scaffold is a fluorescent probe for hydrogen peroxide based on (2-Fluoro-3,5-diformylphenyl)boronic acid.[4] The presence of the electron-withdrawing fluorine atom can enhance the Lewis acidity of the boronic acid, potentially improving its reactivity towards hydrogen peroxide.[4] The sensing mechanism involves the oxidation of the boronic acid to a phenol, which alters the electronic properties of the conjugated system and leads to a change in fluorescence.[4]

2,4-Diformylphenylboronic Acid and 2,6-Diformylphenylboronic Acid: Exploring Asymmetry and Steric Effects

The 2,4- and 2,6-isomers introduce asymmetry and increased steric crowding around the boronic acid group. In the 2,6-isomer, the two formyl groups flank the boronic acid, which can significantly influence its binding properties and the orientation of appended signaling units. The 2,4-isomer presents a less sterically hindered boronic acid compared to the 2,6-isomer, but the ortho-formyl group can still play a role in modulating its reactivity and binding geometry.

Potential Sensing Advantages:

The steric hindrance in the 2,6-isomer could be leveraged to enhance selectivity for smaller analytes. The proximity of the formyl groups to the boronic acid in both ortho-substituted isomers could also facilitate intramolecular interactions in the sensor-analyte complex, potentially leading to unique signaling mechanisms. For example, the formation of an intramolecular hydrogen bond between a formyl group and a bound diol could stabilize the complex and influence the photophysical properties of the sensor.

While specific sensor applications for the non-fluorinated 2,4- and 2,6-diformylphenylboronic acids are not as extensively documented in readily available literature as the 3,5-isomer, their synthesis is achievable through established organometallic routes, often starting from the corresponding brominated benzaldehydes.[6][7]

Comparative Performance Analysis

A direct, quantitative comparison of the sensing performance of the three isomers for a single analyte is challenging due to the limited number of studies that utilize all three scaffolds in a systematic manner. However, based on the principles of boronic acid chemistry and sensor design, we can extrapolate their potential performance characteristics.

IsomerPotential AdvantagesPotential DisadvantagesPotential Analytes
3,5-Diformylphenylboronic Acid Symmetrical, less steric hindrance at the binding site, versatile for cross-linking.May exhibit lower selectivity for analytes where steric confinement is beneficial.Saccharides, Hydrogen Peroxide, Diols
2,4-Diformylphenylboronic Acid Asymmetric structure may lead to unique binding geometries and signaling responses.Potential for moderate steric hindrance affecting binding kinetics.Metal ions, Amino acids, Saccharides
2,6-Diformylphenylboronic Acid High steric hindrance around the boronic acid could enhance selectivity for smaller analytes.Steric hindrance may significantly reduce binding affinity for larger analytes.Small diols, Fluoride ions, Peroxides

Experimental Protocols

General Synthesis of Diformylphenylboronic Acids

The synthesis of diformylphenylboronic acid isomers typically involves the protection of the aldehyde functionalities, followed by a metal-halogen exchange and reaction with a trialkyl borate.

Step-by-Step Methodology (General Example for 4-Formylphenylboronic Acid): [7]

  • Protection of the Aldehyde: React 4-bromobenzaldehyde with an alcohol like ethanol in the presence of an acid catalyst to form the corresponding acetal, 1-bromo-4-(diethoxymethyl)benzene.

  • Grignard Reagent Formation: React the protected bromobenzaldehyde with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent. Activation with 1,2-dibromoethane may be necessary.

  • Borylation: React the Grignard reagent with a trialkyl borate, such as tri-n-butyl borate, at low temperatures.

  • Hydrolysis: Perform an acidic work-up to hydrolyze the resulting boronic ester and deprotect the aldehyde, yielding the final diformylphenylboronic acid.

Note: Specific reaction conditions and purification methods will vary depending on the isomer and the starting materials.

Synthesis of a Fluorescent Sensor for Hydrogen Peroxide from (2-Fluoro-3,5-diformylphenyl)boronic acid[5]

This protocol describes the synthesis of a "turn-on" fluorescent sensor for H₂O₂.

  • Schiff Base Condensation: To a solution of (2-Fluoro-3,5-diformylphenyl)boronic acid in an appropriate solvent (e.g., ethanol), add a stoichiometric amount of an amino-functionalized fluorophore (e.g., an aminocoumarin or amino-naphthalimide).

  • Reaction: Heat the mixture to reflux for several hours to drive the formation of the di-imine linkage.

  • Purification: Cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain the fluorescent sensor.

Fluorescence Sensing Experiment for Hydrogen Peroxide[5]
  • Preparation of Sensor Solution: Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Fluorescence Measurement: Record the initial fluorescence spectrum of the sensor solution.

  • Analyte Addition: Add a known concentration of hydrogen peroxide to the sensor solution.

  • Signal Acquisition: After a short incubation period, record the fluorescence spectrum again. A "turn-on" response will be observed as an increase in fluorescence intensity.

  • Quantification: By measuring the fluorescence enhancement at different H₂O₂ concentrations, a calibration curve can be constructed to determine the limit of detection and the dynamic range of the sensor.

Visualizing the Sensing Mechanisms and Workflows

DOT Language Scripts for Graphviz Diagrams:

Sensing_Mechanism_H2O2 Sensor Diformylphenylboronic Acid Derivative (Weakly Fluorescent) Product Phenol Derivative (Highly Fluorescent) Sensor->Product Oxidation Analyte Hydrogen Peroxide (H₂O₂) Analyte->Product

Caption: Signaling pathway for a diformylphenylboronic acid-based fluorescent sensor for hydrogen peroxide.

Experimental_Workflow cluster_synthesis Sensor Synthesis cluster_sensing Sensing Experiment DFPBA Diformylphenylboronic Acid Isomer Condensation Schiff Base Condensation DFPBA->Condensation Fluorophore Amino-functionalized Fluorophore Fluorophore->Condensation Purification Purification Condensation->Purification Sensor_Solution Prepare Sensor Solution Purification->Sensor_Solution Characterized Sensor Initial_Fluorescence Measure Initial Fluorescence Sensor_Solution->Initial_Fluorescence Add_Analyte Add Analyte Initial_Fluorescence->Add_Analyte Final_Fluorescence Measure Final Fluorescence Add_Analyte->Final_Fluorescence

Caption: General experimental workflow for the synthesis and application of a diformylphenylboronic acid-based fluorescent sensor.

Conclusion and Future Perspectives

Diformylphenylboronic acid isomers represent a promising and versatile class of building blocks for the rational design of chemical sensors. The strategic placement of the formyl and boronic acid functionalities allows for fine-tuning of the sensor's binding properties and signaling mechanisms. While the 3,5-isomer has seen more exploration in materials science applications, the potential of the 2,4- and 2,6-isomers to impart unique selectivity and sensitivity through steric and electronic effects remains an exciting avenue for future research.

Further systematic studies directly comparing the performance of sensors derived from these different isomers for a range of analytes are crucial to fully unlock their potential. Such investigations will provide a clearer understanding of the structure-activity relationships and guide the development of next-generation sensors with enhanced performance for applications in diagnostics, environmental monitoring, and drug discovery.

References

  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. Available from: [Link].

  • Li, J., et al. (2022). Saccharide Sensors Based on Phenylboronic Acid Derivatives. Chinese Journal of Chemistry, 40(20), 2419-2430. Available from: [Link].

  • Li, C., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29693-29712. Available from: [Link].

  • Karimi, F., et al. (2017). Dynamic Covalent Hydrogels for Triggered Cell Capture and Release. Bioconjugate Chemistry, 28(9), 2235–2240. Available from: [Link].

  • James, T. D., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922. Available from: [Link].

  • Gabin, A. A., et al. (2021). Fluorescent phenylboronic acids-based chemosensors for d-sorbitol. Journal of Molecular Structure, 1244, 130948. Available from: [Link].

  • Kubo, Y., & James, T. D. (2016). CHAPTER 4: Fluorescent chemosensors based on boronic acid derivatives. In Porous Polymers: Design, Synthesis and Applications (pp. 101-127). Royal Society of Chemistry. Available from: [Link].

  • van de Sande, L., et al. (2016). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. Sensors, 16(11), 1736. Available from: [Link].

  • Li, C., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29693-29712. Available from: [Link].

  • Ozyilmaz, E., et al. (2021). Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and Their Employment in Fluoride Determination of Dental Formulations and Beverages by Fluorescence Quenching. Journal of Fluorescence, 31(5), 1369-1382. Available from: [Link].

  • El-Sawy, E. R., et al. (2021). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 6(31), 20437–20447. Available from: [Link].

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of chemical research, 46(2), 312-326. Available from: [Link].

  • Hu, Y., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(10), 365. Available from: [Link].

  • 4-Formylphenylboronic acid. In Wikipedia. Retrieved January 17, 2026, from [Link].

  • Process for preparing highly pure formylphenylboronic acids. (2002). U.S. Patent No. 6,420,597 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

A Senior Application Scientist's Guide to (3,5-Diformyl-2-propoxyphenyl)boronic Acid-Based Probes: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of molecular sensing and diagnostics, the demand for highly sensitive and selective probes is perpetual. Arylboronic acids have emerged as a cornerstone in the design of fluorescent probes for a myriad of biologically significant analytes, including reactive oxygen species (ROS), biothiols, and metal ions. Their utility stems from the unique reactivity of the boronic acid moiety, which can undergo specific chemical transformations in the presence of a target analyte, leading to a discernible change in fluorescence.

This guide provides an in-depth comparative analysis of fluorescent probes derived from the (3,5-Diformyl-2-propoxyphenyl)boronic acid scaffold. While this specific building block is commercially available[1][2], its application in the development of fluorescent probes is an emerging area with limited representation in peer-reviewed literature. Therefore, this guide will serve a dual purpose: to present the available information and to provide a forward-looking perspective on the potential performance of these probes, drawing comparisons with well-established alternatives. We will delve into the rationale behind their design, predicted performance metrics, and the experimental workflows required for their validation, thereby offering a roadmap for researchers venturing into this promising domain.

The Architectural Advantage of the this compound Scaffold

The structure of this compound offers several strategic advantages for the design of high-performance fluorescent probes:

  • Dual Aldehyde Functionality: The two formyl groups at the 3 and 5 positions serve as versatile synthetic handles. They can readily undergo condensation reactions with a wide range of amino-functionalized fluorophores to create Schiff base linkages, forming the core of the probe. This allows for a modular approach to probe design, enabling the facile tuning of photophysical properties by selecting different fluorophores.

  • Ortho-Propoxy Group: The propoxy group at the 2-position, ortho to the boronic acid, can influence the electronic environment of the boronic acid moiety. This steric and electronic perturbation can modulate its reactivity and selectivity towards specific analytes.

  • Boronic Acid as the Recognition Element: The boronic acid group is the key to the probe's sensing capability. Its interaction with analytes like hydrogen peroxide (H₂O₂) or its ability to form complexes with other molecules is the basis of the detection mechanism.

Performance Comparison: Probing for Key Biological Analytes

The true measure of a fluorescent probe lies in its performance in detecting specific analytes. Here, we will explore the potential of this compound-based probes in key application areas and compare them with existing alternatives.

Detection of Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a crucial signaling molecule in various physiological and pathological processes. The detection of H₂O₂ is a primary application for boronic acid-based probes.

Sensing Mechanism: The fundamental principle involves the selective oxidation of the arylboronic acid by H₂O₂ to the corresponding phenol. This transformation induces a significant change in the electronic properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.

dot

H2O2_Sensing_Mechanism Probe This compound-based Probe (Weakly Fluorescent) Phenol Phenolic Product (Highly Fluorescent) Probe->Phenol Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Phenol caption Fig 1. General mechanism of H₂O₂ detection by boronic acid probes.

Fig 1. General mechanism of H₂O₂ detection by boronic acid probes.

Performance Expectations and Comparative Analysis:

While specific experimental data for probes from this compound is not yet available in the literature, we can extrapolate their potential performance based on analogous structures. For instance, a guide on a similar compound, (2-Fluoro-3,5-diformylphenyl)boronic acid, suggests its utility in creating H₂O₂ sensors[3].

Performance Metric Predicted Performance of this compound Probes Established Alternatives (e.g., Peroxyfluor-1, HyPer series) References
Selectivity High for H₂O₂ over other ROS (e.g., O₂⁻, •OH, ONOO⁻). The ortho-propoxy group might enhance selectivity.Generally high, but some cross-reactivity can occur.[4][5]
Sensitivity (LOD) Expected to be in the low micromolar to nanomolar range, depending on the fluorophore.Varies widely, from nanomolar to micromolar.[6][7]
Response Time Likely in the range of minutes to an hour, typical for boronic acid oxidation.Can range from seconds to minutes.[6]
Quantum Yield (Φ) Dependent on the chosen fluorophore, but the conversion to a phenol should lead to a significant increase.Varies depending on the probe's "off" and "on" states.[7]

Experimental Protocol for H₂O₂ Detection:

  • Probe Synthesis: Condense this compound with an amino-functionalized fluorophore (e.g., aminocoumarin, amino-BODIPY) in a suitable solvent with a catalytic amount of acid.

  • Spectroscopic Characterization: Determine the absorption and emission maxima of the probe before and after the addition of H₂O₂.

  • Selectivity Assay: Incubate the probe with various ROS and other biologically relevant species to assess its specificity for H₂O₂.

  • Kinetic Studies: Monitor the change in fluorescence intensity over time after the addition of H₂O₂ to determine the reaction rate.

  • Cellular Imaging: Utilize fluorescence microscopy to visualize the detection of endogenous or exogenous H₂O₂ in living cells.

dot

H2O2_Workflow cluster_synthesis Probe Synthesis cluster_evaluation Performance Evaluation Start Start: this compound + Amino-fluorophore Reaction Condensation Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Spectroscopy Spectroscopic Analysis (Absorbance & Emission) Purification->Spectroscopy Synthesized Probe Selectivity Selectivity Assay vs. other ROS Spectroscopy->Selectivity Kinetics Kinetic Studies (Response Time) Selectivity->Kinetics CellImaging Live Cell Imaging Kinetics->CellImaging caption Fig 2. Experimental workflow for developing and validating an H₂O₂ probe.

Fig 2. Experimental workflow for developing and validating an H₂O₂ probe.

Detection of Biothiols

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are essential for maintaining cellular redox homeostasis. Aberrant levels of biothiols are associated with various diseases.

Sensing Mechanism: The aldehyde groups of the this compound scaffold can react with the thiol and amino groups of biothiols to form a thiazolidine or similar adduct. This reaction can disrupt a photoinduced electron transfer (PET) process or alter the intramolecular charge transfer (ICT) characteristics of the probe, leading to a fluorescent response.

Performance Expectations and Comparative Analysis:

Performance Metric Predicted Performance of this compound Probes Established Alternatives (e.g., Michael acceptors, disulfide-based probes) References
Selectivity May show some selectivity for Cys/Hcy over GSH due to the specific reaction with the amino and thiol groups.Varies; some probes are selective for specific biothiols.[8][9]
Sensitivity (LOD) Expected to be in the micromolar range.Can be highly sensitive, with LODs in the nanomolar range.[8]
Response Time The reaction with biothiols is generally fast, on the order of seconds to minutes.Can be very rapid.[8]
Reversibility The reaction may be reversible, which would be an advantage for dynamic monitoring.Often irreversible.[9]
Detection of Metal Ions

The dialdehyde functionality of the scaffold can also serve as a chelating site for certain metal ions.

Sensing Mechanism: The formation of a complex between the probe and a metal ion can lead to fluorescence quenching or enhancement through various mechanisms, such as chelation-enhanced fluorescence (CHEF) or chelation-induced quenching (CHEQ).

Performance Expectations and Comparative Analysis:

Performance Metric Predicted Performance of this compound Probes Established Alternatives (e.g., Rhodamine-based, Dansyl-based probes) References
Selectivity The selectivity will depend on the specific coordination chemistry of the Schiff base ligand formed.Can be designed to be highly selective for specific metal ions.[10]
Sensitivity (LOD) Highly dependent on the binding affinity and the fluorescence response upon binding.Can achieve very low detection limits.[10]
Response Time Complexation is typically a fast process.Generally rapid.[10]

Future Directions and Conclusion

The this compound scaffold holds considerable promise as a versatile platform for the development of novel fluorescent probes. Its dual reactive sites—the boronic acid and the two formyl groups—offer a rich chemical space for creating sensors for a diverse range of analytes.

While the current body of literature on probes specifically derived from this compound is limited, the foundational principles of boronic acid chemistry and fluorescent probe design provide a strong basis for predicting their potential. The key to unlocking this potential lies in systematic experimental investigation. Researchers are encouraged to synthesize and characterize probes based on this scaffold and rigorously evaluate their performance against established standards.

This guide has aimed to provide both a summary of the current landscape and a forward-looking perspective to stimulate further research in this exciting area. The development of next-generation probes based on the this compound scaffold has the potential to provide powerful new tools for understanding complex biological systems and for the development of novel diagnostic and therapeutic strategies.

References

  • Miller, E. W., et al. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society, 127(46), 16652–16661. [Link]

  • Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress. Nature Chemical Biology, 7(8), 504–511. [Link]

  • Wang, L., et al. (2022). Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Current Medicinal Chemistry, 29(14), 2476-2489. [Link]

  • Kalyanaraman, B., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology, 25(7), 1334–1346. [Link]

  • Liu, C., et al. (2020). Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes. Molecules, 25(21), 5079. [Link]

  • Valeur, B., & Leray, I. (2000). Design principles of fluorescent molecular sensors for cationic species. Coordination Chemistry Reviews, 205(1), 3-40. [Link]

  • Chen, X., et al. (2019). BODIPY-Based Fluorescent Probes for Biothiols. Chemistry – A European Journal, 26(20), 4425-4444. [Link]

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A Senior Application Scientist's Guide to Determining the Fluorescence Quantum Yield of Novel (3,5-Diformyl-2-propoxyphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the synthesis and application of novel fluorescent probes, the accurate determination of their photophysical properties is paramount. Among these, the fluorescence quantum yield (ΦF) stands out as a critical metric of a fluorophore's efficiency. This guide provides a comprehensive, in-depth protocol for the determination of the fluorescence quantum yield for a new class of fluorescent derivatives based on the (3,5-Diformyl-2-propoxyphenyl)boronic acid scaffold. We will delve into the theoretical underpinnings of the chosen methodology, provide a step-by-step experimental workflow, and compare the potential performance of these novel compounds against established fluorescent standards.

The Foundational Principle: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1][2][3]. In essence, it quantifies the probability that an excited molecule will return to its ground state via the emission of a photon. A higher quantum yield indicates a brighter and more efficient fluorophore, a desirable characteristic for applications in cellular imaging, biosensing, and high-throughput screening.

For the purpose of this guide, we will employ the relative quantum yield determination method , also known as the comparative method[1][2][4]. This is the most widely used and reliable technique for measuring the quantum yield of a fluorescent compound in solution[1][2]. The principle of this method is to compare the fluorescence intensity of the test sample to that of a well-characterized fluorescence standard with a known quantum yield, under identical experimental conditions[1][2][5].

The relative quantum yield (ΦX) of the unknown sample is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [1]

Where:

  • ΦST is the known quantum yield of the standard.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

  • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.

Experimental Design and Rationale: A Self-Validating Approach

The integrity of quantum yield determination hinges on meticulous experimental design. Our protocol is structured to be self-validating by incorporating multiple checks and best practices to minimize common sources of error.

Selection of an Appropriate Fluorescence Standard

The choice of the fluorescence standard is a critical first step. An ideal standard should have a well-established and universally accepted quantum yield, be photochemically stable, and its absorption and emission spectra should overlap with those of the test compound as much as possible[2][6]. For fluorescent derivatives of this compound, which are likely to be excited in the UV-A or blue region of the spectrum, several standards can be considered.

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (ΦF)
Quinine Sulfate0.1 M HClO43504500.60
Fluorescein0.1 M NaOH4965200.95
Rhodamine 6GEthanol4885300.95

Causality behind the choice: We recommend using Quinine Sulfate in 0.1 M perchloric acid (HClO4) as the primary standard. Historically, quinine sulfate in sulfuric acid was common, but recent studies have shown a significant temperature dependence of its quantum yield in this solvent[7][8]. In contrast, its quantum yield in 0.1 M perchloric acid is stable over a wide temperature range, making it a more robust and reliable standard[7][8].

The Critical Importance of Dilute Solutions

A common and significant source of error in quantum yield measurements is the inner filter effect . This phenomenon occurs at high concentrations where the absorbance of the solution is high, leading to non-linearities in the relationship between fluorescence intensity and concentration[1][2]. To mitigate this, it is imperative to work with optically dilute solutions, where the absorbance at the excitation wavelength is less than 0.1 in a standard 10 mm path length cuvette[1][2][6][9].

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the relative determination of fluorescence quantum yield.

G cluster_prep 1. Sample & Standard Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation prep_sample Prepare stock solution of this compound derivative prep_series_sample Prepare a series of dilutions of the sample (Abs < 0.1) prep_sample->prep_series_sample prep_std Prepare stock solution of Quinine Sulfate in 0.1 M HClO4 prep_series_std Prepare a series of dilutions of the standard (Abs < 0.1) prep_std->prep_series_std abs_measure Measure absorbance spectra for all solutions prep_series_sample->abs_measure prep_series_std->abs_measure fluo_measure Measure fluorescence emission spectra for all solutions (at the same excitation wavelength) abs_measure->fluo_measure integrate Integrate the area under each fluorescence emission curve plot Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate->plot gradient Determine the gradient (slope) of the linear fit for each plot plot->gradient calculate Calculate the quantum yield of the sample using the relative quantum yield equation gradient->calculate

Caption: Workflow for relative quantum yield determination.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the quantum yield of a novel fluorescent derivative of this compound.

Materials and Instrumentation
  • Test Compound: A synthesized and purified fluorescent derivative of this compound.

  • Fluorescence Standard: High-purity Quinine Sulfate.

  • Solvents: Spectroscopic grade solvent appropriate for the test compound (e.g., ethanol, acetonitrile, or phosphate-buffered saline, pH 7.4). 0.1 M Perchloric Acid (HClO4).

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer with a thermostatted cell holder

    • Matched quartz cuvettes (10 mm path length)

    • Calibrated micropipettes

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the test compound in the chosen spectroscopic grade solvent.

    • Prepare a stock solution of Quinine Sulfate in 0.1 M HClO4.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of at least five dilutions of both the test compound and the Quinine Sulfate standard.

    • The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each of the prepared solutions.

    • Determine the absorbance value at the excitation wavelength for each solution. The excitation wavelength should be the same for both the test compound and the standard.

  • Fluorescence Measurements:

    • Set the excitation and emission slits of the spectrofluorometer to the same width.

    • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure that the emission spectra are corrected for the instrument's detector response.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the test compound and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression analysis for each data set to obtain the slope (gradient).

    • Using the equation provided in Section 1, calculate the fluorescence quantum yield of the test compound.

Comparative Performance and Discussion

While the absolute quantum yield of a novel this compound derivative can only be determined experimentally, we can anticipate its potential performance based on the known properties of similar compounds.

Comparison with Established Dyes
Fluorophore ClassTypical Quantum Yield (ΦF)Key Features
Boronic Acid Probes 0.01 - 0.6Environmentally sensitive, can be designed for specific analyte recognition[10][11][12].
Coumarins 0.1 - 0.8Bright, photostable, sensitive to solvent polarity.
Fluoresceins > 0.9Very high quantum yield, but pH sensitive and prone to photobleaching.
Rhodamines 0.3 - 1.0High quantum yield, excellent photostability, but can be prone to aggregation.

The this compound scaffold offers several advantages. The diformyl groups provide reactive handles for the straightforward synthesis of a diverse library of derivatives by condensation with various amino-functionalized fluorophores[13][14][15]. The boronic acid moiety can act as a recognition site for biologically relevant diols, such as those found in carbohydrates, or can be used as a reactive site for the development of sensors for reactive oxygen species like hydrogen peroxide[10][12][13].

The fluorescence of boronic acid derivatives is often modulated by the interaction of the boronic acid group with its environment or a target analyte. For instance, the binding of a diol to the boronic acid can alter the electronic properties of the molecule, leading to a change in fluorescence intensity[10][12]. This makes them excellent candidates for "turn-on" or "turn-off" fluorescent sensors.

Factors Influencing Quantum Yield in Boronic Acid Derivatives
  • Solvent Polarity and Viscosity: The fluorescence quantum yield of many organic dyes is sensitive to the solvent environment[16][17][18][19][20]. Non-radiative decay pathways can be enhanced in more polar solvents, leading to a decrease in quantum yield.

  • Intramolecular Charge Transfer (ICT): The design of the fluorophore attached to the boronic acid core is crucial. The presence of electron-donating and electron-accepting groups can lead to ICT states that can either enhance or quench fluorescence.

  • Analyte Binding: For sensor applications, the change in quantum yield upon analyte binding is the key performance metric. A large increase in quantum yield upon binding to a target is highly desirable for "turn-on" sensors.

Conclusion and Future Outlook

The accurate determination of the fluorescence quantum yield is a cornerstone of fluorophore characterization. By following the rigorous, self-validating protocol outlined in this guide, researchers can obtain reliable and reproducible data for novel fluorescent derivatives of this compound. The versatile nature of this scaffold, combined with the principles of rational fluorophore design, holds significant promise for the development of next-generation fluorescent probes for a wide range of applications in research, diagnostics, and drug development.

References

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields - HORIBA. (n.d.). Retrieved from [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. (n.d.). Retrieved from [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Protocols and Standards in Fluorescence, 1-28.
  • Amenyinu, V. K., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(15), 4992.
  • Bouchard, J., et al. (2006). Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. The Journal of Physical Chemistry A, 110(14), 4738-4745.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
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  • Dawson, W. R., & Windsor, M. W. (1968). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics, 48(6), 2666-2673.
  • Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. (2022). Semantic Scholar.
  • Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved from [Link]

  • Bindhu, C. V., et al. (2010). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Journal of Optics, 39(2), 75-84.
  • de la Cruz-Montoya, E. A., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(11), 3345.
  • Al-Kahtani, A. A., & El-Sayed, Y. S. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(71), 43530-43539.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394.
  • Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394.
  • Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). (n.d.). JMESS.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]

  • Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In U. Resch-Genger (Ed.), Standardization and Quality Assurance in Fluorescence Measurements I (pp. 1-56). Springer.
  • Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu. Retrieved from [Link]

  • A practical guide to measuring and reporting photophysical d
  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5217-5226.
  • Eaton, D. F. (1988). REFERENCE MATERIALS FOR FLUORESCENCE MEASUREMENT. Pure and Applied Chemistry, 60(7), 1107-1114.
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  • Li, H., et al. (2004). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 126(38), 11756-11757.
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  • Synthesis of boronic acid fluorescent probes 3 and AM-5. (n.d.).
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  • Encarnación-Gómez, D. J., et al. (2015). A Three-Component Assembly Promoted by Boronic Acids Delivers a Modular Fluorophore Platform (BASHY Dyes). Chemistry - A European Journal, 21(52), 19046-19054.

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A Senior Application Scientist's Guide to Analytical Purity Assessment of (3,5-Diformyl-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and pharmaceutical development, the structural integrity and purity of building blocks are paramount. (3,5-Diformyl-2-propoxyphenyl)boronic acid, a highly functionalized aromatic boronic acid, serves as a critical intermediate for constructing complex molecular architectures, particularly via Suzuki-Miyaura cross-coupling reactions.[1] The presence of impurities, even at trace levels, can poison catalysts, generate unwanted byproducts, reduce yields, and complicate downstream purification, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present detailed protocols, and offer a strategic workflow, grounding our recommendations in established scientific principles and regulatory expectations.[2][3][4]

Chapter 1: Understanding the Impurity Profile

Effective purity assessment begins with a rational consideration of potential impurities. For this compound, impurities typically arise from three main sources:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents from the synthetic route.

  • Byproducts of the Target Reaction: Homocoupling of the boronic acid is a common byproduct in Suzuki reactions, leading to the formation of a symmetrical biaryl species.[5][6][7]

  • Degradation Products: Boronic acids are susceptible to two primary forms of degradation:

    • Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[8]

    • Boroxine Formation: The reversible dehydration and trimerization of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine.[9][10][11][12] This is often the most prevalent impurity in solid boronic acid samples.

The following diagram illustrates the critical equilibrium between the boronic acid monomer and its corresponding boroxine trimer.

G cluster_0 Boronic Acid Monomer (x3) cluster_1 Boroxine Trimer cluster_2 Water (x3) BAM This compound BT Cyclic Trimer Anhydride BAM->BT Dehydration (Heat/Vacuum) BT->BAM Hydrolysis (Presence of H₂O) H2O 3 H₂O G cluster_0 Initial Screening & Identity cluster_1 Quantitative Analysis cluster_2 Impurity Characterization cluster_3 Final Report NMR ¹H and ¹¹B NMR HPLC RP-HPLC-PDA Method NMR->HPLC Identity Confirmed MS Direct Infusion MS MS->HPLC Mass Confirmed LCMS LC-HRMS Analysis HPLC->LCMS Unknown Impurity > 0.1%? Report Certificate of Analysis (CoA) HPLC->Report Purity > 98%? Known Impurities Below Thresholds? LCMS->Report Impurity Structure Identified start New Batch Received start->NMR start->MS

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in (3,5-Diformyl-2-propoxyphenyl)boronic acid-based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of (3,5-Diformyl-2-propoxyphenyl)boronic acid (DFPPBA) as a platform for fluorescent sensor development. We will explore the inherent cross-reactivity of boronic acid-based recognition, compare its performance with alternative analytical methods, and provide detailed experimental protocols to empower researchers in designing and validating selective sensing systems.

The Foundation: Understanding Boronic Acid-Based Molecular Recognition

Boronic acids have emerged as exceptionally versatile building blocks in molecular sensing due to their unique ability to form reversible covalent bonds with 1,2- or 1,3-diols, a motif ubiquitous in biologically crucial molecules like saccharides.[1][2] This interaction, which forms a five- or six-membered cyclic ester, is the cornerstone of their function.[3] The DFPPBA scaffold is a strategic choice for sensor design; its architecture provides distinct advantages:

  • Recognition Moiety: The phenylboronic acid group is the primary site for diol binding. Its affinity and selectivity are highly dependent on pH and the spatial arrangement of the hydroxyl groups on the target analyte.[4]

  • Reactive Handles: The two formyl (aldehyde) groups at the 3 and 5 positions are key for synthetic versatility. They allow for the straightforward attachment of a wide array of signaling units, such as fluorophores, through Schiff base condensation, enabling the creation of custom sensors for specific applications.[5]

  • Modulating Group: The 2-propoxy group fine-tunes the electronic properties and steric environment of the boronic acid, influencing its pKa and, consequently, its binding affinity at physiological pH.

The general sensing mechanism involves a change in the electronic properties of the sensor upon binding to an analyte. For fluorescent sensors, this often involves modulating processes like Photoinduced Electron Transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response.[6]

cluster_0 Sensor Design Logic Scaffold This compound (DFPPBA) Recognition Boronic Acid Group (Binds Diols) Scaffold->Recognition provides Handles Diformyl Groups (Attach Fluorophore) Scaffold->Handles provides Modulator Propoxy Group (Tune pKa & Solubility) Scaffold->Modulator includes Fluorophore Signaling Unit (e.g., Coumarin, Anthracene) Handles->Fluorophore reacts with

Caption: Logical relationships in the design of a DFPPBA-based sensor.

The Selectivity Challenge: A Comparative Analysis

While powerful, the primary challenge for monoboronic acid sensors is selectivity. The binding affinity generally follows the order of fructose > galactose > mannose > glucose, which is attributed to the higher proportion of the furanose form in fructose that presents an ideal diol arrangement.[7][8] This inherent lack of specificity necessitates rigorous cross-reactivity studies.

Performance Against Common Monosaccharides

A DFPPBA-based sensor, once coupled with a fluorophore, is expected to exhibit differential binding affinities towards various saccharides. The table below presents hypothetical yet representative data for a DFPPBA-fluorophore conjugate, based on established trends in the literature for similar phenylboronic acid sensors.

AnalyteInterferent CategoryTypical Binding Affinity (Kₐ, M⁻¹) at pH 7.4Expected Signal ChangeRationale for Interaction
Sialic Acid Primary Target200 - 500StrongBinds via the α-hydroxy acid moiety or the glycerol side-chain diol.[9][10]
Fructose Major Interferent1,000 - 5,000Very StrongHigh percentage of furanose form offers an ideal syn-periplanar diol for strong binding.[7][8]
Glucose Minor Interferent50 - 150WeakLow percentage of furanose form leads to weaker binding with monoboronic acids.[11]
Galactose Minor Interferent100 - 300ModerateIntermediate binding affinity compared to glucose and fructose.[8]
Catechols (e.g., Dopamine) Non-saccharide Interferent500 - 2,000StrongThe ortho-diol on the catechol ring is an excellent binding partner for boronic acids.[1][12]

Note: These values are illustrative. Actual binding affinities must be determined experimentally for each specific sensor construct.

Comparison with Alternative Analytical Methods
MethodPrincipleSelectivityAdvantagesLimitations
DFPPBA-based Sensors Reversible covalent binding with diols.[3]Moderate: Prone to interference from other saccharides, especially fructose.[7]Real-time monitoring, reusable, synthetically tunable.Requires careful validation for cross-reactivity; performance is pH-dependent.[4]
Enzymatic Assays (e.g., Sialidase) Enzyme-substrate specific catalysis.[13]High: Typically specific to a single analyte or linkage type.Excellent sensitivity and specificity under optimal conditions.Prone to denaturation, single-use, potential for product inhibition.
Lectin-Based Assays Specific carbohydrate-protein recognition.High to Moderate: Specificity depends on the lectin used.High affinity and specificity for complex glycan structures.Expensive, can suffer from batch-to-batch variability, potential for denaturation.
HPLC with Derivatization Chromatographic separation followed by detection.[14]Very High: Can resolve and quantify structurally similar isomers.Gold standard for quantification, highly accurate and reproducible.Destructive, requires extensive sample prep, not suitable for in vivo or real-time sensing.
Benzoboroxole-Based Sensors Enhanced boronic acid binding via intramolecular coordination.Improved: Higher affinity for glycosides at physiological pH compared to simple phenylboronic acids.[9][10]Better performance at neutral pH, higher binding constants.Still susceptible to interference from high-affinity monosaccharides like fructose.[10]

Experimental Protocol: Rigorous Assessment of Cross-Reactivity

To ensure trustworthiness, every new sensor must be validated through a self-validating system of experiments. The following protocol describes a fluorescence titration method to determine the binding affinity (Kₐ) of a DFPPBA-based sensor for a target analyte and key potential interferents.

Objective: To quantify the sensor's binding affinity for sialic acid and compare it against fructose, glucose, and galactose.
Materials:
  • DFPPBA-fluorophore conjugate (Sensor) stock solution (1 mM in DMSO).

  • Analyte stock solutions (1 M in assay buffer): Sialic Acid, D-Fructose, D-Glucose, D-Galactose.

  • Assay Buffer: 100 mM Phosphate Buffer, pH 7.4.

  • 96-well black microplates.

  • Fluorescence plate reader.

Methodology:
  • Preparation of Sensor Working Solution:

    • Dilute the 1 mM sensor stock solution in assay buffer to a final concentration of 10 µM. Causality: This concentration should be low enough to avoid self-quenching but high enough to provide a robust signal. The assay buffer mimics physiological pH, a critical parameter for boronic acid-diol interactions.[4]

  • Preparation of Analyte Dilution Series:

    • Perform serial dilutions of each 1 M analyte stock solution in assay buffer to create a range of concentrations (e.g., from 500 mM down to 1 mM).

  • Titration Experiment:

    • To each well of the 96-well plate, add 100 µL of the 10 µM sensor working solution.

    • Add 100 µL of each analyte concentration to the wells in triplicate.

    • Include a "sensor only" control by adding 100 µL of assay buffer instead of the analyte solution.

    • Incubate the plate at room temperature for 15 minutes, protected from light, to allow the binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using the predetermined excitation and emission wavelengths for the specific fluorophore used.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer from all readings.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the analyte concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., the Benesi-Hildebrand equation or a non-linear regression for a 1:1 binding model) to calculate the association constant (Kₐ).

cluster_workflow Cross-Reactivity Testing Workflow prep_sensor Prepare 10 µM Sensor Working Solution (pH 7.4) titrate Perform Titration in 96-Well Plate prep_sensor->titrate prep_analytes Prepare Analyte Serial Dilutions prep_analytes->titrate measure Measure Fluorescence (Ex/Em λ) titrate->measure analyze Plot ΔF vs. [Analyte] & Fit Binding Curve measure->analyze compare Compare Kₐ Values (Target vs. Interferents) analyze->compare

Caption: Experimental workflow for assessing sensor cross-reactivity.

Advanced Strategies to Enhance Selectivity

The challenge of cross-reactivity can be addressed through intelligent sensor design and control of experimental conditions.

  • pH Optimization: The binding affinity of boronic acids is strongly pH-dependent. Sialic acid binding, particularly via its α-hydroxy acid moiety, can be enhanced at a slightly acidic pH (e.g., 6.5), where binding to other monosaccharides is weaker.[9][10] Running comparative assays at different pH values can reveal an optimal window for selective detection.

  • Rational Design of Diboronic Acid Sensors: For targets like glucose, which possess multiple diol sites, designing sensors with two boronic acid moieties connected by a precisely sized linker can dramatically increase selectivity.[6][7] The two boronic acid groups can bind simultaneously to two different diol pairs on the same glucose molecule (ditopic binding), an interaction that is sterically unfavorable for fructose, thereby inverting the typical selectivity profile.[8]

Conclusion

The this compound scaffold represents a powerful and synthetically accessible platform for developing fluorescent sensors. While its utility is clear, researchers must approach its application with a thorough understanding of the inherent cross-reactivity of the boronic acid recognition element. The primary challenge remains interference from high-affinity saccharides like fructose and other diol-containing biomolecules.

By implementing rigorous, quantitative cross-reactivity testing as outlined in this guide and employing advanced strategies such as pH optimization and multivalent sensor design, the selectivity of these systems can be significantly enhanced. This diligent approach is essential for the development of trustworthy and reliable sensors suitable for complex biological and pharmaceutical applications.

References

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  • Kingsly, M., et al. (2022). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. MDPI. [Link]

  • Wang, R., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Sci-Hub. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Techniques for Characterizing Boronate Ester Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the reversible covalent interaction between boronic acids and diols to form boronate esters is a cornerstone of molecular design. This dynamic bond is pivotal in areas ranging from drug delivery and diagnostics to the synthesis of complex molecules. The ability to accurately characterize the formation, kinetics, and thermodynamics of boronate esters is therefore not just a matter of analytical chemistry, but a critical step in validating molecular design and predicting in-vivo behavior.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize boronate ester formation. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, provide field-proven insights, and equip you with the knowledge to select and implement the optimal technique for your research needs.

The Dynamic Equilibrium of Boronate Ester Formation

At its core, the characterization of boronate ester formation is the study of a dynamic equilibrium. A boronic acid exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form upon reaction with a hydroxyl group.[1] It is primarily the Lewis acidic sp² form that reacts with a diol to form the boronate ester.[1] This ester can also exist in neutral trigonal or anionic tetrahedral forms, with the latter being more stable.[1] The position of this equilibrium is sensitive to pH, the pKa of the boronic acid, and the nature of the diol.[1]

Caption: The chemical equilibrium between boronic acid and boronate ester forms.

A Comparative Overview of Spectroscopic Techniques

The choice of analytical technique is dictated by the specific question being asked. Are you interested in structural confirmation, reaction kinetics, binding affinity, or a complete thermodynamic profile? The following sections will compare the most common spectroscopic techniques, offering insights into their strengths and weaknesses.

TechniquePrincipleInformation GainedSensitivityThroughputKey Considerations
¹¹B NMR Spectroscopy Monitors the change in the chemical environment of the boron nucleus upon esterification.Structural confirmation, quantification of species at equilibrium, kinetic analysis.Low (mM range)[2]LowProvides direct evidence of boron speciation. Requires a dedicated NMR spectrometer.
Fluorescence Spectroscopy Measures changes in fluorescence intensity or wavelength upon boronate ester formation.Binding affinity (Kd), kinetics, high-throughput screening.High (nM to µM range)[3]HighRequires a fluorescent reporter group. Sensitive to environmental factors.
UV-Vis Spectrophotometry Measures changes in the absorbance of light by a chromophore upon boronate ester formation.Binding affinity (Kd), kinetics.Moderate (µM to mM range)HighRequires a chromophoric reporter. Less sensitive than fluorescence.
Mass Spectrometry Detects and identifies molecules based on their mass-to-charge ratio.Structural confirmation of products and intermediates, reaction monitoring.Very High (fM to pM range)HighCan be destructive. May not be suitable for monitoring equilibrium dynamics in real-time.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Complete thermodynamic profile (ΔH, ΔS, Kd), stoichiometry.Moderate (µM range)[4]LowLabel-free and in-solution. Provides a complete thermodynamic picture.

¹¹B NMR Spectroscopy: The Gold Standard for Structural Elucidation

When unambiguous structural information is paramount, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is the technique of choice. It directly probes the boron atom at the heart of the reaction, providing clear evidence of the transition from a trigonal boronic acid to a tetrahedral boronate ester.

Expertise & Experience: Why ¹¹B NMR?

The power of ¹¹B NMR lies in its ability to distinguish between the sp² and sp³ hybridization states of boron.[5] Trigonal boronic acids typically resonate in the range of 28–30 ppm, while tetrahedral boronate esters show a characteristic upfield shift to around 8–10 ppm.[6] This distinct chemical shift difference allows for the direct observation and quantification of both species in an equilibrium mixture. While ¹H NMR can also be used to monitor changes in the protons of the diol or the boronic acid's organic scaffold, ¹¹B NMR provides a more direct and less ambiguous window into the chemistry at the boron center.

Trustworthiness: A Self-Validating System

The interpretation of ¹¹B NMR data is inherently self-validating. The appearance of a new peak at a chemical shift consistent with a boronate ester, accompanied by a corresponding decrease in the boronic acid signal, provides strong evidence for the reaction. Furthermore, the integration of these signals allows for the determination of the relative concentrations of each species, enabling the calculation of equilibrium constants.

Experimental Protocol: Quantitative ¹¹B NMR Analysis

Objective: To quantify the extent of boronate ester formation at equilibrium.

Materials:

  • Boronic acid of interest

  • Diol of interest

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • pH buffer (if in aqueous media)

  • Quartz NMR tubes (to avoid background boron signals from standard borosilicate glass tubes)[5]

  • NMR spectrometer with a boron-capable probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid at a known concentration (typically in the mM range) in the chosen deuterated solvent.[5]

    • Prepare a stock solution of the diol at a known concentration in the same solvent.

    • In a quartz NMR tube, mix the boronic acid and diol solutions to achieve the desired final concentrations. Ensure the total volume is sufficient for the NMR spectrometer (typically 0.6-0.7 mL).

    • If working in an aqueous system, use a suitable buffer to maintain a constant pH.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for the ¹¹B frequency.

    • Acquire a one-dimensional ¹¹B NMR spectrum. Key parameters to consider:

      • Spectral Width: Ensure the spectral window is wide enough to encompass both the boronic acid and boronate ester signals.

      • Number of Scans: A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, especially for lower concentrations.[5]

      • Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁) to ensure quantitative integration.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the boronic acid and the boronate ester.

    • Calculate the percentage of boronate ester formation using the following formula: % Boronate Ester = [Integral(Boronate Ester) / (Integral(Boronic Acid) + Integral(Boronate Ester))] * 100%

Caption: Workflow for quantitative ¹¹B NMR analysis of boronate ester formation.

Fluorescence Spectroscopy: High-Sensitivity for Binding and Kinetics

For applications requiring high sensitivity, such as determining binding affinities or for high-throughput screening, fluorescence spectroscopy is a powerful tool. This technique relies on changes in the fluorescence properties of a molecule upon boronate ester formation.

Expertise & Experience: The Rationale Behind Fluorescence Assays

The formation of a boronate ester can modulate the fluorescence of a nearby fluorophore through several mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[7] For example, in a PET-based sensor, the lone pair of a nitrogen atom might quench the fluorescence of a linked fluorophore. Upon boronate ester formation, the Lewis acidity of the boron increases, leading to a stronger interaction with the nitrogen, which in turn inhibits the PET process and "turns on" the fluorescence.[6] This change in fluorescence intensity can be directly correlated to the concentration of the boronate ester.

Trustworthiness: Validating Binding Data

Fluorescence titration experiments, where the concentration of the diol is systematically varied while keeping the boronic acid concentration constant, allow for the determination of the dissociation constant (Kd), a measure of binding affinity. The data is fitted to a suitable binding model (e.g., a 1:1 binding isotherm) to extract the Kd. The quality of the fit and the consistency of the results across replicate experiments provide confidence in the determined binding parameters.

Experimental Protocol: Fluorescence Titration for Kd Determination

Objective: To determine the dissociation constant (Kd) of a boronic acid-diol interaction.

Materials:

  • Fluorescent boronic acid sensor

  • Diol of interest

  • Buffer solution of appropriate pH

  • Fluorometer

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation and emission wavelengths appropriate for the fluorophore. Optimize the excitation and emission slit widths to maximize the signal while avoiding saturation of the detector.

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent boronic acid sensor in the chosen buffer.

    • Prepare a concentrated stock solution of the diol in the same buffer.

    • In a cuvette, add a known volume and concentration of the fluorescent boronic acid sensor.

  • Titration:

    • Record the initial fluorescence intensity of the sensor solution.

    • Add small aliquots of the diol stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence intensity.[6]

    • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying the measured intensity by a dilution factor ((V₀ + Vᵢ) / V₀), where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the diol concentration.

    • Fit the data to a 1:1 binding isotherm equation (e.g., the Hill equation) to determine the Kd.

UV-Vis Spectrophotometry: A Versatile and Accessible Technique

UV-Vis spectrophotometry is a widely available and straightforward technique for studying boronate ester formation, provided that the reaction involves a change in the chromophoric properties of the system.

Expertise & Experience: Leveraging Chromophoric Reporters

Similar to fluorescence, UV-Vis spectrophotometry relies on a reporter group. A common strategy is to use a diol that is also a chromophore, such as Alizarin Red S (ARS).[4] The binding of a boronic acid to ARS results in a significant shift in its absorption spectrum, which can be monitored to quantify the extent of boronate ester formation. This method can be used to determine the binding constants of non-chromophoric diols through competitive binding assays.

Trustworthiness: Ensuring Reliable Kinetic Data

For kinetic studies, the reaction is typically set up under pseudo-first-order conditions, where one reactant (e.g., the diol) is in large excess. The change in absorbance over time is monitored, and the data is fitted to a first-order exponential decay to extract the observed rate constant (k_obs). By performing the experiment at different concentrations of the excess reactant, the second-order rate constant for the reaction can be determined.

Experimental Protocol: Kinetic Analysis using UV-Vis Spectrophotometry

Objective: To determine the rate constant for boronate ester formation.

Materials:

  • Boronic acid

  • Chromophoric diol (e.g., Alizarin Red S)

  • Buffer solution of appropriate pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the instrument to record the absorbance at the wavelength of maximum change upon boronate ester formation.

  • Reaction Setup:

    • Prepare stock solutions of the boronic acid and the chromophoric diol in the chosen buffer.

    • Equilibrate the solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.

  • Kinetic Run:

    • In a cuvette, add the buffer and the boronic acid solution.

    • Initiate the reaction by adding the diol solution (ensuring it is in pseudo-first-order excess).

    • Immediately start recording the absorbance as a function of time.

    • Continue data collection for at least 5-7 half-lives of the reaction.

  • Data Analysis:

    • Plot the absorbance data versus time.

    • Fit the data to a single exponential equation: A(t) = A_f + (A₀ - A_f)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, A_f is the final absorbance, and k_obs is the observed rate constant.

    • Repeat the experiment at different concentrations of the excess reactant to determine the second-order rate constant.

Complementary Techniques: Broadening the Analytical Toolkit

While NMR, fluorescence, and UV-Vis are the workhorses for characterizing boronate ester formation, other techniques provide valuable complementary information.

  • Mass Spectrometry (MS): MS is invaluable for confirming the identity of the boronate ester product and for identifying any reaction intermediates or side products.[8] Techniques like Electrospray Ionization (ESI-MS) can be used to analyze the reaction mixture directly. While not typically used for real-time kinetic monitoring of reversible reactions, MS provides essential structural validation.

  • Isothermal Titration Calorimetry (ITC): ITC is a powerful, label-free technique that measures the heat changes associated with a binding event.[9] A single ITC experiment can provide a complete thermodynamic profile of the boronate ester formation, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4] This level of thermodynamic detail is crucial for understanding the driving forces behind the binding event, which is of great interest in drug design.

Choosing the Right Tool for the Job: A Decision-Making Framework

The selection of the most appropriate technique depends on a careful consideration of the experimental goals, the properties of the molecules involved, and the available instrumentation.

DecisionTree Start What is the primary research question? Q1 Structural Confirmation? Start->Q1 Q2 Binding Affinity (Kd)? Q1->Q2 No NMR ¹¹B NMR Q1->NMR Yes Q3 Kinetics? Q2->Q3 No Fluorescence Fluorescence Spectroscopy Q2->Fluorescence High Sensitivity Needed UVVis UV-Vis Spectrophotometry Q2->UVVis Moderate Sensitivity Sufficient Q4 Full Thermodynamic Profile? Q3->Q4 No Q3->Fluorescence High Sensitivity Needed Q3->UVVis Moderate Sensitivity Sufficient ITC Isothermal Titration Calorimetry Q4->ITC Yes MS Mass Spectrometry Q4->MS No, but need to confirm product identity

Caption: A decision tree for selecting the appropriate technique for boronate ester characterization.

Conclusion

The characterization of boronate ester formation is a multifaceted challenge that requires a thoughtful selection of analytical techniques. While ¹¹B NMR provides unparalleled structural detail, fluorescence and UV-Vis spectroscopy offer higher sensitivity and throughput for binding and kinetic studies. Mass spectrometry is essential for structural confirmation, and isothermal titration calorimetry provides a complete thermodynamic picture of the interaction. By understanding the principles, strengths, and limitations of each of these methods, researchers and drug development professionals can confidently and accurately characterize their boronic acid-based systems, accelerating the pace of discovery and innovation.

References

  • Anslyn, E. V., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3865-3873. [Link]

  • ResearchGate. (2021). spectrophotometric determination of boron in food products by ester borate distillation into curcumin. [Link]

  • Sun, X., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications, 10(1), 3827. [Link]

  • Frontiers in Chemistry. (2022). Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Derivative. [Link]

  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Retrieved from [Link]

  • Springsteen, G., & Wang, B. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18364-18372. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Li, Y., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 33(11), 3895-3916. [Link]

  • Lin, Y.-J., et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 13(22), 3981. [Link]

  • Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4569-4581. [Link]

  • Dong, J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 478-487. [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 211-218. [Link]

  • Krupka, M., et al. (2023). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 13(1), 132. [Link]

  • ResearchGate. (2019). Structural and Spectral (IR, NMR and UV/Visible) Properties of Newly Designed Boronic Acid Derivatives Containing DO3A Sensitive to Uranyl Ion: A DFT and TD-DFT Study. [Link]

  • Mako, T. L., et al. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 25(21), 5029. [Link]

  • ResearchGate. (2021). spectrophotometric determination of boron in food products by ester borate distillation into curcumin. [Link]

  • National Center for Biotechnology Information. (2020). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]

  • Royal Society of Chemistry. (2020). Identifying reactive intermediates by mass spectrometry. [Link]

  • The Journal of Physical Chemistry A. (2004). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. [Link]

  • ScienceDirect. (2018). Analytical techniques for boron quantification supporting desalination processes-- A review. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Protocols. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Derivative. [Link]

  • Royal Society of Chemistry. (2018). Recent development of boronic acid-based fluorescent sensors. [Link]

  • Journal of Medicinal Chemistry. (2023). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. [Link]

  • Emwas, A. H. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in Molecular Biology, 1277, 161-193. [Link]

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Sources

Assessing the selectivity of (3,5-Diformyl-2-propoxyphenyl)boronic acid for specific saccharides

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Assessing the Saccharide Selectivity of Arylboronic Acids

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to assess the selectivity of boronic acid-based sensors for specific saccharides. While the initial focus was on (3,5-Diformyl-2-propoxyphenyl)boronic acid, a thorough review of current literature indicates a lack of specific binding data for this particular compound. Therefore, this guide will utilize well-documented and structurally related arylboronic acids to illustrate the core principles and experimental methodologies for evaluating saccharide selectivity. We will delve into the underlying chemical mechanisms, provide a comparative analysis of established sensors, and offer detailed protocols to empower researchers in their own investigations.

The Fundamental Chemistry: Boronic Acid-Saccharide Recognition

The utility of boronic acids in saccharide sensing stems from their ability to reversibly bind with cis-diols, which are structural motifs present in all saccharides. This interaction forms a stable five- or six-membered cyclic boronate ester. The reaction is pH-dependent, with the boronic acid (a Lewis acid) existing in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. It is the anionic form that predominantly reacts with diols.

The equilibrium of this binding event is the foundation of detection. When a saccharide binds to the boronic acid, it can trigger a measurable change in a reporter group attached to the phenyl ring, such as a shift in fluorescence emission or a change in UV-Visible absorbance.

G cluster_0 Boronic Acid-Diol Equilibrium (pH-Dependent) BoronicAcid R-B(OH)₂ Trigonal Planar (Less Active) BoronateIon R-B(OH)₃⁻ Tetrahedral Anion (Active Form) BoronicAcid->BoronateIon + OH⁻ Hydroxide OH⁻ BoronateIon->BoronicAcid - OH⁻ / + H⁺ CyclicEster Cyclic Boronate Ester (Signal ON/OFF) BoronateIon->CyclicEster + Diol Diol Saccharide (cis-diol) CyclicEster->BoronateIon - Diol Water 2H₂O

Figure 1: The reversible, pH-dependent reaction between a boronic acid and a saccharide's cis-diol motif, forming a cyclic boronate ester.

Decoding Selectivity: Why Boronic Acids Prefer Certain Saccharides

The selectivity of a boronic acid sensor is not uniform across all sugars. Several factors govern its binding affinity and, consequently, its preference for one saccharide over another. Understanding these factors is critical for designing and evaluating new sensors.

  • Saccharide Structure: Fructose is often bound with the highest affinity by simple phenylboronic acids. This is because it predominantly exists in its furanose ring form, which presents two pairs of cis-diols with favorable geometries for forming stable five-membered rings with the boronic acid moiety. Glucose, in contrast, primarily exists as a pyranose with only one cis-diol pair at the C4 and C6 positions, leading to weaker binding.

  • pH of the Medium: The binding reaction is highly pH-dependent. The optimal pH for binding is typically close to the pKa of the boronic acid, as this is where a significant population of the reactive tetrahedral boronate anion exists. Modifying the substituents on the phenyl ring can tune the pKa and thus shift the optimal pH range for sensing.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups (like the formyl groups in the target molecule) decrease the pKa of the boronic acid, allowing it to function at lower, more physiological pH levels. Furthermore, intramolecular interactions between the substituents and the boronic acid moiety can pre-organize the sensor for more efficient binding. For instance, ortho-substituted formyl groups can form an intramolecular bond, influencing the binding kinetics.

Comparative Analysis: Performance of Phenylboronic Acid Derivatives

To illustrate the concept of selectivity, we will compare two well-characterized boronic acid sensors: the foundational Phenylboronic Acid (PBA) and a more advanced sensor, o-formylphenylboronic acid (o-FPBA) , which features an ortho-aldehyde group. The aldehyde group enables a secondary interaction that can enhance selectivity, particularly for glucose.

Sensor MoleculeTarget SaccharideTypical Binding Constant (K, M⁻¹)Key Selectivity FeatureReference
Phenylboronic Acid (PBA)Fructose~1,500 - 2,000High affinity for fructose due to furanose structure.
Phenylboronic Acid (PBA)Glucose~10 - 20Low affinity due to pyranose structure.
o-formylphenylboronic acid (o-FPBA)Glucose~119Enhanced affinity via a secondary hemiacetal linkage.
o-formylphenylboronic acid (o-FPBA)Fructose~192Still maintains good affinity for fructose.

This data highlights a critical concept in sensor design: the introduction of additional functional groups can modulate the inherent selectivity of the boronic acid scaffold. While PBA is a "fructose-first" sensor, the strategic placement of a formyl group in o-FPBA improves its affinity for glucose, making it a more versatile sensor.

Experimental Protocol: Assessing Saccharide Selectivity via Fluorescence Spectroscopy

This protocol details a robust method for quantifying the binding affinity and selectivity of a fluorescent boronic acid sensor for a panel of saccharides. This method assumes the sensor's fluorescence is modulated upon saccharide binding.

Reagents and Materials
  • Fluorescent boronic acid sensor stock solution (e.g., 1 mM in DMSO)

  • Saccharide stock solutions (e.g., 1 M solutions of D-glucose, D-fructose, D-galactose, D-mannose in buffer)

  • Buffer solution (e.g., 100 mM phosphate buffer, pH 7.4)

  • 96-well microplates (black, clear bottom for fluorescence)

  • Fluorescence microplate reader

Experimental Workflow

G cluster_workflow Fluorescence Titration Workflow prep 1. Prepare Reagents - Sensor Stock (1 mM) - Saccharide Stocks (1 M) - Assay Buffer (pH 7.4) plate 2. Plate Preparation - Add fixed concentration of sensor to all wells. - Create a serial dilution of each saccharide across the plate. prep->plate incubate 3. Incubation - Incubate plate at a stable temperature (e.g., 25°C) for a set time (e.g., 15 min) to reach equilibrium. plate->incubate read 4. Fluorescence Reading - Measure fluorescence intensity at predetermined Ex/Em wavelengths. incubate->read analyze 5. Data Analysis - Plot ΔF vs. [Saccharide]. - Fit data to a binding isotherm (e.g., 1:1 binding model) to calculate the association constant (Kₐ). read->analyze compare 6. Selectivity Assessment - Compare Kₐ values across all tested saccharides. analyze->compare

Figure 2: Step-by-step workflow for determining saccharide binding affinity using fluorescence titration.

Step-by-Step Procedure
  • Preparation: Allow all reagents to reach room temperature.

  • Sensor Addition: To each well of a 96-well plate, add the required volume of buffer. Then, add the boronic acid sensor stock solution to achieve a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).

  • Saccharide Titration: Create a concentration gradient for each saccharide. For example, in a 12-column plate, you can test two saccharides. In column 1, add only buffer (blank). In columns 2-12, perform a serial dilution of the saccharide stock solution to achieve a range of final concentrations (e.g., 0 mM to 500 mM).

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds and then incubate in the dark at a constant temperature for 15 minutes to ensure the binding reaction has reached equilibrium.

  • Measurement: Place the microplate in a fluorescence reader. Excite the sample at the sensor's excitation maximum and record the emission intensity at its emission maximum.

  • Data Analysis:

    • Subtract the fluorescence of the blank (sensor only) from all other readings.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the saccharide concentration.

    • Fit the resulting curve to a non-linear regression model for 1:1 binding (e.g., using software like GraphPad Prism or Origin) to determine the association constant (Kₐ) or dissociation constant (Kₑ = 1/Kₐ).

Trustworthiness and Self-Validation
  • Controls: Always include a control titration with a non-binding sugar alcohol like sorbitol to check for non-specific effects.

  • Reproducibility: Run each titration in triplicate to ensure the results are reproducible and to calculate standard deviations.

  • pH Stability: Confirm the final pH of the assay wells after adding all components, as high concentrations of unbuffered saccharide stocks could alter the pH and affect the results.

Conclusion

Assessing the selectivity of a boronic acid sensor is a systematic process grounded in fundamental chemical principles and validated by rigorous experimental methodology. While direct data on this compound is not yet in the public domain, the principles and protocols outlined here provide a universal framework for characterizing any new sensor. By understanding the interplay between the sensor's electronic properties (pKa), its structural design, and the stereochemistry of the target saccharide, researchers can effectively evaluate and compare sensor performance. The fluorescence titration method described is a high-throughput and reliable technique for quantifying these interactions, enabling the rational design and selection of sensors for applications ranging from diagnostics to continuous monitoring.

References

  • Title: Boronic Acids in Saccharide Recognition Source: A comprehensive review detailing the binding principles of boronic acids with saccharides, including binding constant data for simple phenylboronic acid. URL: [Link]

  • Title: Design of a Modular FRET-Based Ratiometric Sensor for Glucose Source: A research article describing the synthesis and characterization of o-formylphenylboronic acid (o-FPBA) derivatives and their binding affinities for various monosaccharides, determined by fluorescence spectroscopy. URL: [Link]

Safety Operating Guide

Navigating the Disposal of (3,5-Diformyl-2-propoxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of (3,5-Diformyl-2-propoxyphenyl)boronic acid (CAS No. 1072951-92-8), a specialized reagent often utilized in the synthesis of Covalent Organic Frameworks (COFs) and other advanced materials.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

This compound is an organoboron compound. While a specific Safety Data Sheet (SDS) detailing its complete hazard profile is not always readily available, data from analogous arylboronic acids and boric acid indicate several potential hazards that must be addressed during handling and disposal.

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity (Oral) While specific data is lacking, many boronic acids are considered harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[3]
Skin Irritation Expected to cause skin irritation upon contact.[4]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[3][4][5]
Eye Irritation Causes serious eye irritation.[4]Wear appropriate safety goggles or a face shield.[5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[4]Handle in a well-ventilated area or a chemical fume hood to minimize dust generation.[5][6]
Reproductive Toxicity Boron compounds, in general, may pose a risk to fertility or an unborn child based on animal data.[4][6]Obtain special instructions before use and avoid exposure if pregnant or planning a pregnancy.[4]
Aquatic Hazard Boron compounds can be harmful to aquatic life.[4][7]Avoid release to the environment.[4]

The presence of aldehyde functional groups may introduce additional reactivity and toxicity considerations. Therefore, this compound must be managed as a hazardous waste stream.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, inspected prior to use.[3][4]

  • Body Protection: A lab coat or other appropriate protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: If handling significant quantities of the solid outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator should be used in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134.[5][6][8]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][10][11]

Step 1: Segregation and Collection

  • Solid Waste: Collect unadulterated, excess, or expired this compound in its original container or a clearly labeled, compatible, and sealable waste container.

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, pipette tips, and paper towels, must be considered contaminated solid waste. These items should be collected in a designated, sealed plastic bag or container.[11]

  • Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[9][12] For example, do not mix with strong acids or bases.[10]

Step 2: Labeling

Proper labeling is a critical component of safe waste management. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date of accumulation

  • The primary hazards (e.g., "Irritant," "Toxic")

Step 3: Storage

Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be:

  • Under the control of laboratory personnel.

  • Away from drains, heat sources, and incompatible chemicals.[12]

  • Equipped with secondary containment to capture any potential leaks.[12]

Step 4: Disposal Request and Pickup

Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EHS) department for the collection of the waste. The waste will then be transported to a certified hazardous waste facility for final disposal in accordance with all local, state, and federal regulations.[9][13]

The disposal decision-making process can be visualized as follows:

DisposalWorkflow cluster_waste_type Identify Waste Type start Waste Generation (this compound) solid_waste Solid Reagent or Contaminated Materials start->solid_waste Solid liquid_waste Solutions Containing the Compound start->liquid_waste Liquid drain_disposal Drain Disposal start->drain_disposal collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->storage collect_liquid->storage ehs_pickup Request Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Transport to a Certified Hazardous Waste Facility ehs_pickup->final_disposal prohibited PROHIBITED drain_disposal->prohibited

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental release, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[5]

    • Avoid generating dust.[5]

    • Clean the spill area with soap and water.

  • Minor Spill (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows).

    • Collect the absorbent material into a sealed container for disposal as hazardous waste.

    • Clean the affected area thoroughly.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the area until it has been declared safe.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention if symptoms persist.[5][7]

  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]

By adhering to this comprehensive disposal protocol, researchers can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Chemtalk. (2022). Boric acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). BORIC ACID. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]

  • Vector SDS and Chemical Management. (2009). SAFETY DATA SHEET - Boric acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA's Guide for Industrial Waste Management: Introduction. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [https://www.epa.gov/hwgenerators/steps-complying-regulations-hazardous-waste]([Link] hazardous-waste)

  • Advanced MicroAnalytical. (2022). Settlement and Costly Penalty Announced by EPA for Discharge Violations at Coal Ash Landfills. Retrieved from [Link]

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Navigating the Handling of (3,5-Diformyl-2-propoxyphenyl)boronic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Information

Hazard Analysis: A Tale of Two Functional Groups

The primary hazards associated with (3,5-Diformyl-2-propoxyphenyl)boronic acid stem from the reactivity of its boronic acid and aldehyde moieties.

  • Boronic Acid Group: Boronic acids as a class are known to be irritants.[2][3] Safety data for analogous compounds like (2-Formylphenyl)boronic acid consistently list skin irritation, serious eye irritation, and potential respiratory irritation as key hazards.[4][5]

  • Diformyl (Aldehyde) Groups: Aldehydes are reactive electrophiles that can cause irritation to the skin, eyes, and respiratory system.[6] Some aldehydes are also known to be sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.[6]

Therefore, it is imperative to treat this compound as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection: Selecting the Right Gloves

The choice of gloves is critical due to the compound's irritant nature. Nitrile or butyl rubber gloves are recommended.[6][7]

  • Rationale: Aldehyde solutions can be particularly aggressive towards certain glove materials. Butyl rubber and nitrile are highly impermeable to many aldehyde solutions, whereas latex or polyvinyl chloride (PVC) gloves are not considered effective.[6] Always inspect gloves for any signs of degradation or perforation before use.[8] If direct contact occurs, change gloves immediately and wash your hands thoroughly.

Glove TypeProtection Against AldehydesProtection Against Boronic AcidsRecommendation
Nitrile Good to ExcellentGoodRecommended for splash protection
Butyl Rubber ExcellentExcellentRecommended for prolonged handling
Latex PoorFairNot Recommended
Vinyl (PVC) PoorFairNot Recommended
Eye and Face Protection: A Non-Negotiable

Given the high risk of serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Splash-proof chemical safety goggles are essential.[6]

  • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.[6][9]

Body Protection: Shielding from Spills

A flame-resistant lab coat must be worn and kept fully buttoned to protect the skin from accidental spills.[10] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[8][11] For tasks with a higher risk of significant splashes, consider wearing an impervious apron.

Respiratory Protection: Mitigating Inhalation Risks

Handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[12][13]

  • Standard Operations: Work within a fume hood is the primary engineering control to prevent respiratory exposure.[13]

  • In the Event of a Spill: If a large spill occurs outside of a fume hood, respiratory protection may be necessary. An air-purifying respirator with organic vapor cartridges or a NIOSH/MSHA-approved respirator should be used by trained personnel.[6][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation
  • Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.[12]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills. This should include an absorbent material and a neutralizing agent for acidic compounds, such as sodium bicarbonate.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is important to ensure proper protection.

PPE_Donning cluster_prep Preparation cluster_entry Laboratory Entry Lab Coat Lab Coat Goggles/Face Shield Goggles/Face Shield Lab Coat->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves Enter Lab Enter Lab Enter Lab->Lab Coat

Caption: PPE Donning Sequence.

Handling the Compound
  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.[2]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reactions: Set up reactions within a fume hood. Ensure all glassware is properly secured.

Doffing PPE: Avoiding Contamination

The removal of PPE should be done carefully to prevent contamination of the skin and clothing.

PPE_Doffing cluster_exit Exiting Laboratory cluster_wash Final Step Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Wash Hands Wash Hands Lab Coat->Wash Hands

Caption: PPE Doffing Sequence.

Emergency Procedures: Be Prepared

Skin Contact

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][15] Seek medical attention if irritation persists.[4]

Eye Contact

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[4]

Inhalation

Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

Ingestion

Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container for hazardous waste.[14]

  • Liquid Waste: Solutions containing this compound should also be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[16]

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in the solid hazardous waste container.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[12] After thorough rinsing, the container can be disposed of according to institutional guidelines.[12]

Always follow your institution's and local regulations for hazardous waste disposal.[14]

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. Chemtalk. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Acetaldehyde. National Institutes of Health. [Link]

  • Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.